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  • Product: Potassium 3,5-Diiodosalicylate
  • CAS: 1015937-56-0

Core Science & Biosynthesis

Foundational

Synthesis and Application of Potassium 3,5-Diiodosalicylate (K-DIS) in Protein Biochemistry and Structural Biology

Executive Summary Potassium 3,5-Diiodosalicylate (K-DIS) is a highly specialized chaotropic salt and heavy-atom derivative utilized in advanced protein biochemistry and X-ray crystallography. While its structural analog,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Potassium 3,5-Diiodosalicylate (K-DIS) is a highly specialized chaotropic salt and heavy-atom derivative utilized in advanced protein biochemistry and X-ray crystallography. While its structural analog, Lithium 3,5-diiodosalicylate (LIS), has historically served as the gold standard for glycoprotein extraction[1][2], K-DIS provides a critical alternative when lithium ions cause toxicity or interfere with downstream enzymatic and crystallographic assays. Furthermore, the diiodosalicylate scaffold has emerged as a potent pharmacological chaperone capable of stabilizing oncogenic protein mutants[3]. This whitepaper provides an authoritative, self-validating guide to the de novo synthesis of K-DIS and its methodological applications in membrane protein solubilization and structural biology.

Mechanistic Rationale: The Biochemistry of K-DIS

The utility of K-DIS in protein studies is driven by two distinct physicochemical properties of the 3,5-diiodosalicylate anion:

  • Chaotropic Membrane Disruption: The bulky, hydrophobic diiodophenyl ring intercalates into the lipid bilayer, while the charged carboxylate group disrupts the hydrogen-bonding network of water. This dual action effectively breaks lipid-protein and protein-protein interactions without irreversibly denaturing highly glycosylated proteins[4].

  • Heavy-Atom Derivatization & Halogen Bonding: In structural biology, the two iodine atoms (heavy non-hydrogen atoms) provide strong anomalous scattering signals essential for Single/Multiple Anomalous Dispersion (SAD/MAD) phasing in X-ray crystallography. Additionally, the iodine atoms act as halogen bond donors, allowing the molecule to anchor into specific hydrophobic pockets, such as subsite 3 of the p53-Y220C mutant, acting as a pharmacological chaperone[3].

De Novo Synthesis of Potassium 3,5-Diiodosalicylate

Historically, the iodination of salicylic acid relied on iodine monochloride (ICl), a corrosive reagent that generates toxic ICl₃ byproducts and mono-iodinated impurities[5]. The modern, high-yield green chemistry approach utilizes elemental iodine (I₂) and hydrogen peroxide (H₂O₂) in an ethanol solvent[6]. The H₂O₂ oxidizes I₂ in situ to the active electrophile (I⁺), ensuring near 100% atom economy.

Table 1: Quantitative Parameters for K-DIS Synthesis
ParameterReagent / ConditionValue / MetricMechanistic Rationale
Molar Ratio Salicylic Acid : I₂1 : 1.05A slight excess of iodine ensures complete electrophilic aromatic substitution at the 3 and 5 positions.
Oxidant 27.5% H₂O₂1.2 equivalentsDrives the in situ generation of electrophilic iodine (I⁺) from I₂, preventing toxic ICl₃ formation.
Temperature Reaction Heating50°C – 83°CBalances reaction kinetics with the prevention of oxidative degradation of the phenolic ring.
Yield 3,5-Diiodosalicylic Acid> 98.0%High conversion rate achieved via optimized oxidative addition protocols.
pH Target KOH Neutralization5.5 – 6.0Prevents the deprotonation of the phenolic hydroxyl group, ensuring the isolation of the mono-potassium salt.
Protocol 1: Synthesis and Neutralization Workflow

Step 1: Electrophilic Iodination

  • In a reaction vessel, dissolve 100 g (0.724 mol) of salicylic acid in 400 mL of 80% ethanol. Add a catalytic amount (approx. 25-28 kg scale equivalent) of 36.5% HCl to acidify the solution[6].

  • Heat the mixture to 50–55°C under continuous stirring.

  • Prepare a solution of elemental iodine in ethanol (approx. 1.05 molar equivalents of I₂). Begin dropwise addition of the iodine solution concurrently with 27.5% H₂O₂.

  • Causality Check: The simultaneous addition ensures that as I₂ is consumed, H₂O₂ immediately re-oxidizes the iodide byproduct back to I⁺, maintaining a high local concentration of the electrophile.

  • Raise the temperature to 83°C (reflux) and maintain for 4 hours.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is complete when the salicylic acid starting material spot completely disappears[6].

Step 2: Crystallization and Neutralization

  • Cool the reaction mixture to induce the precipitation of crude 3,5-diiodosalicylic acid[7]. Isolate via centrifugation and wash with cold water.

  • Suspend the purified 3,5-diiodosalicylic acid in deionized water.

  • Critical Step: Begin dropwise titration with a 5% (w/v) Potassium Hydroxide (KOH) solution under continuous pH monitoring.

  • Causality Check: Stop the titration exactly at pH 5.5–6.0. Exceeding pH 7.0 will deprotonate the phenolic hydroxyl group (pKa ~ 7.5-8.0 due to the electron-withdrawing iodine atoms), creating a dipotassium salt that exhibits drastically different solubility and chaotropic properties.

  • Lyophilize or gently evaporate the solution to yield pure Potassium 3,5-Diiodosalicylate crystals.

SynthesisWorkflow Step1 Salicylic Acid (Starting Material) Step2 Electrophilic Iodination (I2, H2O2, EtOH, 55°C) Step1->Step2 Step3 3,5-Diiodosalicylic Acid (Crude Intermediate) Step2->Step3 Step4 Recrystallization (Acetone/Water) Step3->Step4 Step5 Neutralization (KOH titration to pH 5.5) Step4->Step5 Step6 Potassium 3,5-Diiodosalicylate (Pure K-DIS Crystals) Step5->Step6

Caption: Workflow for the de novo synthesis and purification of Potassium 3,5-Diiodosalicylate.

Applications in Protein Biochemistry

Membrane Protein and Glycoprotein Solubilization

The extraction of integral membrane proteins is notoriously difficult due to their hydrophobic domains. Adapting the classical Marchesi and Andrews lithium diiodosalicylate-phenol method[2][4], K-DIS can be used to partition highly glycosylated proteins into an aqueous phase while relegating lipids to an organic phase.

Table 2: Phase Partitioning Dynamics in K-DIS-Phenol Extraction
FractionPrimary ComponentsMechanism of Partitioning
Aqueous Phase Glycoproteins, Hydrophilic PeptidesHigh carbohydrate content maintains solubility in water despite phenol exposure[4].
Interphase Denatured Proteins, AggregatesInsoluble complexes that precipitate at the solvent boundary.
Organic (Phenol) Phase Lipids, Hydrophobic Membrane ProteinsNon-polar interactions drive hydrophobic molecules into the phenol layer.
Protocol 2: K-DIS-Phenol Extraction Workflow
  • Membrane Suspension: Suspend purified cell membranes (or whole cell homogenates) in a 0.3 M K-DIS solution buffered with 0.05 M Tris-HCl (pH 7.5).

  • Chaotropic Disruption: Stir the suspension continuously for 1 hour at 4°C. The K-DIS disrupts the lipid bilayer, releasing the membrane proteins into a soluble complex[1].

  • Phenol Partitioning: Add an equal volume of 50% (w/v) phenol in water. Stir vigorously for 15 minutes at 4°C.

  • Phase Separation: Centrifuge the emulsion at 10,000 × g for 1 hour at 4°C.

  • Self-Validation: The system will separate into three distinct phases. Carefully extract the upper aqueous phase. To precipitate the purified glycoproteins from the aqueous phase, add ethanol to a final concentration of 50% and incubate at -20°C overnight[4].

ProteinExtraction Membrane Cell Membrane (Lipid Bilayer + Proteins) KDIS K-DIS Addition (Chaotropic Disruption) Membrane->KDIS Disrupted Disrupted Membrane Complexes KDIS->Disrupted Phenol Phenol/Water Partitioning Disrupted->Phenol Aqueous Aqueous Phase (Glycoproteins) Phenol->Aqueous Hydrophilic Organic Organic Phase (Lipids & Aggregates) Phenol->Organic Hydrophobic

Caption: Mechanism of membrane protein solubilization and partitioning using K-DIS.

X-ray Crystallography and Pharmacological Chaperoning

Beyond extraction, diiodosalicylate derivatives are highly valued in structural biology. The heavy iodine atoms allow for straightforward phase determination in X-ray crystallography. More importantly, the diiodosalicylate scaffold has been identified as a potent pharmacological chaperone. For example, in the oncogenic p53 mutant Y220C, diiodosalicylate derivatives bind with nanomolar affinity to a mutation-induced crevice. The iodine atoms participate in critical halogen bonds within "subsite 3" of the binding pocket, thermally stabilizing the mutant protein and preventing its rapid denaturation in vitro[3].

Quality Control & Validation

To ensure the scientific integrity of the synthesized K-DIS and its subsequent use in protein studies, the following self-validating checks must be integrated:

  • Spectrophotometric Purity: Pure 3,5-diiodosalicylic acid exhibits distinct UV absorbance peaks. A yellow or brownish tint in the final K-DIS crystals indicates residual free iodine, which must be removed via a 5% sodium sulfite wash prior to neutralization.

  • Electrophoretic Validation: Following the K-DIS-phenol extraction, the aqueous phase should be analyzed via SDS-PAGE. Staining with Coomassie Blue versus Periodic Acid-Schiff (PAS) stain will validate the specific partitioning of glycoproteins (PAS-positive) into the aqueous phase[4].

Sources

Exploratory

Potassium 3,5-Diiodosalicylate: Chemical Profiling, Synthesis, and Biochemical Applications

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary Potassium 3,5-diiodosalicylate (CAS: 17274-17-8 / 1015937-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

Potassium 3,5-diiodosalicylate (CAS: 17274-17-8 / 1015937-56-0) is the potassium salt of 3,5-diiodosalicylic acid, a heavily halogenated aromatic compound[1]. While its parent acid is widely recognized as a synthetic intermediate for anthelmintic active pharmaceutical ingredients (APIs) such as Rafoxanide and Closantel, the potassium salt form offers distinct physicochemical advantages[2]. By converting the poorly water-soluble free acid into a highly soluble potassium salt, researchers unlock its utility as a potent chaotropic agent for membrane protein extraction and as a stable, bioavailable agonist for the orphan G protein-coupled receptor GPR35[3].

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical chemistry and benchtop application, providing self-validating protocols and mechanistic insights to ensure reproducible results in your drug development workflows.

Physicochemical Profiling & Quantitative Data

Understanding the physicochemical differences between the free acid and the potassium salt is critical for formulation and assay design. The heavy iodine atoms significantly increase the molecular weight and lipophilicity of the aromatic ring, while the potassium cation dictates the hydration sphere and aqueous solubility[4][5].

Table 1: Comparative Physicochemical Properties
Property3,5-Diiodosalicylic Acid (Free Acid)Potassium 3,5-Diiodosalicylate (Salt)
CAS Registry Number 133-91-5[6]17274-17-8 / 1015937-56-0[7]
Molecular Formula C7​H4​I2​O3​ [8] C7​H3​I2​KO3​ [9]
Molecular Weight 389.91 g/mol [8]428.01 g/mol [9]
Appearance White to off-white powder[3]White to beige crystalline powder[7]
Melting Point 220–230 °C (Decomposes)[4]> 250 °C (Decomposes)
Aqueous Solubility Very Low (< 1 mg/mL)High (> 50 mg/mL)
Topological Polar Surface Area 57.5 Ų[8]60.3 Ų (Estimated)

Mechanisms of Action & Biochemical Utility

GPR35 Receptor Agonism

3,5-Diiodosalicylic acid is a recognized agonist for GPR35, a receptor implicated in inflammatory diseases, pain regulation, and heart failure[3]. The potassium salt is highly preferred in in vitro cellular assays because it eliminates the need for high concentrations of DMSO (which can cause cellular toxicity) to solubilize the ligand.

GPR35Pathway Ligand Potassium 3,5-Diiodosalicylate (GPR35 Agonist) Receptor GPR35 Receptor (Cell Membrane) Ligand->Receptor Binds GProtein Gαi/o Protein Activation Receptor->GProtein Activates BetaArrestin β-Arrestin Recruitment Receptor->BetaArrestin Recruits AC Adenylyl Cyclase Inhibition GProtein->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Reduces Internalization Receptor Internalization BetaArrestin->Internalization Induces

Mechanism of action for 3,5-Diiodosalicylate as a GPR35 receptor agonist.

Chaotropic Membrane Solubilization

Similar to its lithium counterpart (Lithium diiodosalicylate, LIS), the potassium salt acts as a powerful chaotropic agent[10]. The bulky, hydrophobic, electron-rich iodine atoms disrupt the hydrogen-bonding network of water. This property allows the salt to solubilize hydrophobic integral membrane proteins (e.g., glycophorins) without the harsh denaturing effects of detergents like SDS.

Self-Validating Experimental Protocols

The following workflows detail the de novo synthesis of the free acid and its subsequent conversion to the potassium salt.

Protocol 1: Electrophilic Iodination of Salicylic Acid

This protocol yields the parent compound, 3,5-diiodosalicylic acid, via oxidative iodination[2].

Causality & Logic: The regioselectivity of this reaction is strictly governed by the aromatic substituents. The phenolic hydroxyl group (–OH) is strongly electron-donating and ortho/para-directing. Concurrently, the carboxylic acid group (–COOH) is electron-withdrawing and meta-directing. Both groups synergistically direct the electrophilic iodine species ( I+ ) exclusively to the 3- and 5-positions of the aromatic ring.

Step-by-Step Methodology:

  • Dissolution: Dissolve 13.8 g (0.1 mol) of Salicylic Acid in 150 mL of glacial acetic acid in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add 25.4 g (0.1 mol) of elemental Iodine ( I2​ ). Stir until fully dissolved.

  • Oxidation: Slowly add 25 mL of 30% Hydrogen Peroxide ( H2​O2​ ) dropwise over 30 minutes via an addition funnel. Self-Validation Check: The reaction mixture will undergo an exothermic shift; maintain the temperature between 40–50 °C using a water bath to prevent over-oxidation.

  • Maturation: Stir the mixture at 45 °C for 4 hours. The dark purple color of iodine will gradually fade to a pale yellow/orange suspension as the iodine is consumed.

  • Precipitation & Washing: Pour the mixture into 500 mL of ice-cold distilled water. Filter the resulting crude white/beige precipitate under a vacuum. Wash sequentially with cold water and a 5% sodium thiosulfate solution to quench any unreacted iodine.

  • Recrystallization: Recrystallize from hot ethanol to yield pure 3,5-diiodosalicylic acid. Expected yield: ~85% (33 g). Melting point verification should read 220–230 °C (dec.)[4].

Protocol 2: Synthesis of Potassium 3,5-Diiodosalicylate

This protocol converts the free acid into the highly soluble potassium salt.

Causality & Logic: The choice of base is paramount. The carboxylic acid proton has a pKa​≈2.9 , whereas the phenolic proton has a pKa​>13 . Using a mild base like Potassium Bicarbonate ( KHCO3​ ) ensures selective deprotonation of the carboxylate moiety. Using a strong base like Potassium Hydroxide ( KOH ) risks forming a dipotassium phenoxide salt, which is highly hygroscopic and chemically unstable for long-term storage.

Step-by-Step Methodology:

  • Suspension: Suspend 10.0 g (25.6 mmol) of purified 3,5-diiodosalicylic acid in 100 mL of absolute ethanol.

  • Neutralization: Slowly add 2.56 g (25.6 mmol) of Potassium Bicarbonate ( KHCO3​ ) in small portions. Self-Validation Check: Effervescence ( CO2​ gas evolution) will occur. The cessation of gas evolution indicates the completion of the neutralization.

  • Clarification: Gently warm the mixture to 50 °C until the suspension clarifies into a transparent solution, indicating complete salt formation.

  • Crystallization: Concentrate the solution under reduced pressure (rotary evaporation) to approximately 30 mL. Induce crystallization by adding 50 mL of ice-cold diethyl ether.

  • Collection: Filter the white crystalline powder, wash with cold ether, and dry in vacuo at 40 °C for 12 hours.

SynthesisWorkflow SA Salicylic Acid (Starting Material) Iodination Electrophilic Iodination (I2 + H2O2) SA->Iodination Step 1 DISA 3,5-Diiodosalicylic Acid (Intermediate) Iodination->DISA Regioselective Neutralization Neutralization (KHCO3 in EtOH) DISA->Neutralization Step 2 Product Potassium 3,5-Diiodosalicylate (Final Product) Neutralization->Product Salt Formation

Workflow for the synthesis of Potassium 3,5-Diiodosalicylate from Salicylic Acid.

Storage and Handling Standards

To maintain the integrity of Potassium 3,5-Diiodosalicylate for sensitive biochemical assays:

  • Light Sensitivity: The carbon-iodine bonds are susceptible to homolytic cleavage upon prolonged exposure to UV light. Store in amber glass vials.

  • Hygroscopicity: As a potassium salt, the compound can absorb atmospheric moisture. Store in a desiccator at room temperature (15–25 °C).

  • Safety: Wear an N95 dust mask and standard laboratory PPE. The compound is classified as a skin and eye irritant (H315, H319, H335)[4].

References

  • National Center for Biotechnology Information (PubChem). 3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631. Retrieved March 12, 2026, from [Link]

Sources

Foundational

Preliminary Investigation of Potassium 3,5-Diiodosalicylate Binding Affinity: Mechanistic Insights and Experimental Protocols

Executive Summary Potassium 3,5-diiodosalicylate (the potassium salt of 3,5-diiodosalicylic acid, abbreviated here as K-DIS) is a halogenated derivative of salicylic acid with profound utility in structural biology, prot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Potassium 3,5-diiodosalicylate (the potassium salt of 3,5-diiodosalicylic acid, abbreviated here as K-DIS) is a halogenated derivative of salicylic acid with profound utility in structural biology, protein extraction, and therapeutic development. The strategic addition of two highly polarizable iodine atoms at the 3 and 5 positions of the aromatic ring fundamentally alters the molecule's steric profile and electron density. This modification dramatically enhances its binding affinity to specific hydrophobic and halogen-binding pockets within transport proteins such as Transthyretin (TTR) and Human Serum Albumin (HSA)[1][2].

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and structural biologists with an authoritative breakdown of the binding mechanics of K-DIS, consolidated quantitative data, and field-proven, self-validating experimental protocols for measuring these interactions.

Mechanistic Basis of Protein-Ligand Interactions

Transthyretin (TTR) Stabilization via Halogen Pockets

Transthyretin is a plasma homotetrameric protein responsible for transporting thyroxine (T4). In conditions like senile systemic amyloidosis, the TTR tetramer dissociates and misfolds into amyloidogenic intermediates. K-DIS acts as a potent kinetic stabilizer of the TTR tetramer. The causality of this high affinity lies in the structural homology between K-DIS and thyroxine. The TTR central hydrophobic channel contains three pairs of symmetry-related halogen-binding pockets. The iodine substituents of K-DIS exploit these pockets through highly specific halogen bonding and van der Waals interactions, locking the tetramer in its native state and effectively inhibiting amyloid fibrillogenesis[1][3].

TTR_Pathway TTR_Tetramer Native TTR Tetramer DIS_Binding Potassium 3,5-Diiodosalicylate Binding (Halogen Pockets) TTR_Tetramer->DIS_Binding Ligand Addition Dissociation Tetramer Dissociation (Misfolding) TTR_Tetramer->Dissociation Pathological Pathway Stabilized_TTR Stabilized TTR-DIS Complex DIS_Binding->Stabilized_TTR High Affinity Stabilized_TTR->Dissociation Inhibits Amyloid Amyloid Fibrillogenesis Dissociation->Amyloid

Pathway of TTR stabilization by Potassium 3,5-Diiodosalicylate preventing amyloid fibrillogenesis.
Human Serum Albumin (HSA) Subdomain IB Entrapment

While traditional non-steroidal anti-inflammatory drugs (NSAIDs) typically bind to Sudlow's sites I and II, K-DIS exhibits a strong preference for Subdomain IB of HSA. Subdomain IB acts as a highly promiscuous, third major drug-binding region[4]. The binding of K-DIS to HSA is characterized by positive cooperativity. Because K-DIS is an achiral molecule, it is optically inactive in isolation. However, upon entering the chiral microenvironment of HSA's Subdomain IB, an induced Circular Dichroism (CD) signal emerges at 320 nm. This phenomenon allows researchers to isolate the binding event from background noise with exceptional precision[2].

Endothelin-1 (ET-1) Receptor Inhibition

Beyond transport proteins, K-DIS demonstrates competitive binding at the Endothelin A (ETA) receptor. By acting as an antagonist, it prevents the binding of the potent vasoconstrictor peptide ET-1. The diiodo-substitution makes K-DIS approximately 50 times more potent than unmodified aspirin in this specific inhibitory role, highlighting the profound impact of halogenation on receptor affinity[5][6].

Quantitative Binding Parameters

To facilitate cross-study comparison, the following table summarizes the key binding metrics of 3,5-diiodosalicylate across its primary biological targets.

Target Protein / ReceptorBinding Site / MechanismAffinity MetricValueReference
Human Serum Albumin (HSA) Subdomain IBDissociation Constant ( Kd​ )0.023 mM[2]
Human Serum Albumin (HSA) Subdomain IBHill Coefficient ( n )~3.1 (Positive Cooperativity)[2]
Transthyretin (TTR) Central Hydrophobic ChannelResolution (X-Ray)1.55 Å (PDB: 3B56)[3]
Endothelin A (ETA) Receptor Competitive AntagonismInhibitory Constant ( Ki​ )0.3 mM[6]
Caprine Serum Albumin (CSA) Multiple PocketsStoichiometry6 molecules per protein[5]
Ovine Serum Albumin (OSA) Multiple PocketsStoichiometry2 molecules per protein[5]

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in controls guarantee that the measured signals are exclusively the result of the intended protein-ligand interactions.

Protocol A: Induced Circular Dichroism (CD) Spectroscopy for HSA Binding

Rationale: This method leverages the induced chirality of K-DIS upon binding to HSA. By monitoring the 320 nm wavelength—where HSA natively has no CD signal—we establish a zero-background baseline, ensuring that any observed signal is strictly proportional to the bound ligand fraction[2].

Materials:

  • JASCO J-1500 CD Spectrometer (or equivalent) with an ATS-530 automatic titrator.

  • 100 mM Acetate buffer (pH 6.3).

  • Lyophilized Human Serum Albumin (HSA), defatted.

  • Potassium 3,5-Diiodosalicylate (K-DIS).

Step-by-Step Workflow:

  • Preparation of Host Solution: Dissolve HSA in 100 mM acetate buffer (pH 6.3) to a final concentration of 0.0228 mM. Self-Validation Step: Run a baseline CD scan of this solution from 360 nm to 260 nm. Confirm that the CD signal at 320 nm is exactly zero.

  • Preparation of Titrant: Prepare a 0.025 mM solution of K-DIS in the identical 100 mM acetate buffer to prevent buffer-mismatch artifacts during titration.

  • Automated Titration: Place 2 mL of the HSA solution into a 10 mm path-length quartz cuvette. Program the ATS-530 titrator to inject 50 µL aliquots of the K-DIS solution for a total of 20 injections.

  • Data Acquisition: After each injection, allow 30 seconds for equilibration. Scan the CD spectrum from 360 to 260 nm (Scan speed: 100 nm/min, Spectral bandwidth: 1 nm).

  • Analysis: Extract the ellipticity values at exactly 320 nm. Plot these values against the cumulative K-DIS concentration to generate a Hill plot. Calculate the Kd​ (concentration at 50% max signal) and the Hill coefficient to determine cooperativity.

CD_Workflow Prep_HSA Prepare HSA Solution (0.0228 mM in Acetate Buffer) Titration Automated Titration (ATS-530) Prep_HSA->Titration Prep_DIS Prepare K-DIS Titrant (0.025 mM) Prep_DIS->Titration CD_Scan CD Spectrometer Scan (360 - 260 nm) Titration->CD_Scan Induced CD at 320 nm Analysis Hill Plot Analysis (Kd & Cooperativity) CD_Scan->Analysis Data Extraction

Workflow for measuring induced circular dichroism of HSA titrated with 3,5-diiodosalicylate.
Protocol B: Co-Crystallization of TTR with K-DIS

Rationale: To elucidate the precise atomic coordinates of the halogen bonds, X-ray crystallography is required. Co-crystallization (rather than soaking) is chosen to ensure the ligand fully occupies the deep central hydrophobic channel of the TTR tetramer during lattice formation[3].

Step-by-Step Workflow:

  • Protein Purification: Express and purify recombinant wild-type TTR. Buffer exchange into 10 mM sodium phosphate, 100 mM KCl, pH 7.6, concentrating the protein to 10 mg/mL.

  • Ligand Complexation: Add K-DIS to the TTR solution at a 5:1 molar ratio (ligand:tetramer). Incubate at 4°C for 2 hours to ensure saturation of both binding sites within the central channel. Self-Validation Step: Perform Dynamic Light Scattering (DLS) before and after ligand addition to confirm that the ligand does not induce protein aggregation.

  • Hanging Drop Vapor Diffusion: Set up crystallization drops by mixing 2 µL of the TTR-K-DIS complex with 2 µL of reservoir solution (e.g., 1.5 M sodium citrate, pH 5.5).

  • Harvesting and Diffraction: Once crystals form (typically 3-5 days), cryoprotect them in reservoir solution supplemented with 20% glycerol. Flash-freeze in liquid nitrogen and collect diffraction data at a synchrotron source. The presence of iodine will yield a strong anomalous signal, which can be utilized for experimental phasing if necessary.

References

  • Source: rcsb.
  • Source: nih.
  • Source: jascoinc.
  • Source: nih.
  • Source: acs.
  • Source: nih.

Sources

Exploratory

solubility and stability of Potassium 3,5-Diiodosalicylate in aqueous buffers

An In-depth Technical Guide to the Solubility and Stability of Potassium 3,5-Diiodosalicylate in Aqueous Buffers Executive Summary Potassium 3,5-Diiodosalicylate, a halogenated derivative of salicylic acid, serves as a v...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of Potassium 3,5-Diiodosalicylate in Aqueous Buffers

Executive Summary

Potassium 3,5-Diiodosalicylate, a halogenated derivative of salicylic acid, serves as a valuable intermediate in pharmaceutical synthesis and as a research tool in metabolic studies. Its utility in aqueous-based systems, which are central to drug formulation and biological assays, is fundamentally governed by its solubility and stability. This guide provides a comprehensive technical overview of the critical factors influencing these two parameters. We delve into the theoretical underpinnings of its pH-dependent solubility, outline robust experimental protocols for its empirical determination, and explore its stability profile under various stress conditions. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with Potassium 3,5-Diiodosalicylate in aqueous buffer systems, ensuring data integrity and optimizing experimental outcomes.

Introduction to Potassium 3,5-Diiodosalicylate

Potassium 3,5-Diiodosalicylate is the potassium salt of 3,5-Diiodosalicylic Acid (3,5-DISA).[1] The parent acid is a derivative of salicylic acid featuring two iodine atoms at the 3 and 5 positions of the benzene ring. This substitution significantly increases the molecule's molecular weight and modifies its physicochemical properties, including its acidity, lipophilicity, and reactivity. While the free acid form exhibits very poor water solubility, the potassium salt is utilized to enhance its dissolution in aqueous media.[2] Understanding the behavior of this salt in buffers of varying pH, composition, and ionic strength is paramount for its application in areas such as:

  • Pharmaceutical Synthesis: Where it acts as a key building block for more complex active pharmaceutical ingredients (APIs).

  • Drug Formulation: For the development of stable and bioavailable liquid dosage forms.

  • Biochemical and Cellular Assays: Where maintaining the compound in a soluble and stable state is critical for obtaining accurate and reproducible results.

This guide will systematically address the core challenges of solubility and stability, providing both theoretical context and actionable experimental frameworks.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of the parent acid, 3,5-Diiodosalicylic Acid, is essential for predicting the behavior of its potassium salt in solution.

PropertyValueSource
Chemical Name 2-Hydroxy-3,5-diiodobenzoic acid potassium saltN/A
Synonyms 3,5-Diiodosalicylic Acid Potassium Salt[1]
CAS Number (Potassium Salt) 1015937-56-0[1]
Molecular Formula (Acid) C₇H₄I₂O₃[2][3]
Molecular Weight (Acid) 389.91 g/mol [2][3]
Appearance White to almost white powder or crystal[1]
Solubility of Acid (Water at 25°C) 1 part in 5200 parts water (~0.19 mg/mL)[2]
pKa (Estimated) Carboxylic acid ~2-3; Phenolic hydroxyl ~13Inferred

Note: The pKa values are estimated based on the parent salicylic acid molecule (pKa1 ≈ 2.97, pKa2 ≈ 13.4) and the electron-withdrawing effects of the iodine substituents.

Aqueous Solubility Profile

The aqueous solubility of Potassium 3,5-Diiodosalicylate is not a fixed value but is critically dependent on the pH of the medium. This is due to the presence of the ionizable carboxylic acid and phenolic hydroxyl groups on the salicylate moiety.

Theoretical Framework: The Henderson-Hasselbalch Equation

The solubility of Potassium 3,5-Diiodosalicylate is dictated by the equilibrium between the sparingly soluble free acid form (3,5-DISA) and its highly soluble ionized (carboxylate) form. The Henderson-Hasselbalch equation helps predict the ratio of these forms at a given pH.

pH = pKa + log ([A⁻]/[HA])

Where:

  • [HA] is the concentration of the protonated, less soluble free acid.

  • [A⁻] is the concentration of the deprotonated, more soluble carboxylate salt.

Causality: At pH values significantly below the carboxylic acid pKa (~2-3), the equilibrium shifts towards the protonated [HA] form, leading to a sharp decrease in solubility and potential precipitation. Conversely, at pH values above the pKa, the compound exists predominantly in the ionized [A⁻] form, resulting in significantly higher solubility. Therefore, for formulation and experimental design, maintaining a buffer pH well above 3.0 is critical to ensure complete dissolution.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust method for determining the equilibrium solubility of Potassium 3,5-Diiodosalicylate across a range of physiologically relevant buffers.

Objective: To quantify the maximum dissolved concentration of the compound at equilibrium.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate, borate) at desired pH values (e.g., pH 4.0, 5.5, 7.4, 9.0). Filter each buffer through a 0.22 µm filter.

  • Sample Preparation: Add an excess amount of Potassium 3,5-Diiodosalicylate powder to a known volume of each buffer in a sealed glass vial. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

  • Equilibration: Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection & Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant.

  • Filtration (Critical Step): Immediately filter the aliquot through a low-binding 0.45 µm syringe filter (e.g., PVDF) to remove any undissolved micro-particulates. This step is crucial to prevent artificially high concentration readings.

  • Dilution: Dilute the clear filtrate with the mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described in Section 5.0.

Key Factors Influencing Solubility
FactorInfluence & Rationale
pH Primary determinant. As pH decreases towards the pKa of the carboxylic acid, the compound protonates and solubility dramatically decreases.
Buffer Species Different buffer salts can have minor effects on solubility through common ion effects or specific interactions.[4] It is important to test solubility in the specific buffer system intended for use.
Ionic Strength Increasing ionic strength can either increase ("salting in") or decrease ("salting out") solubility. This effect should be evaluated if high salt concentrations are required.
Temperature Solubility is generally endothermic, meaning it increases with temperature. However, this relationship must be determined empirically.
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_process Sample Processing cluster_analysis Analysis prep1 Prepare Aqueous Buffers (e.g., pH 4.0, 7.4, 9.0) prep2 Add Excess K-3,5-DISA to each buffer prep1->prep2 equil Agitate at Constant Temp (e.g., 24-48 hours) prep2->equil process1 Collect Supernatant equil->process1 process2 Filter (0.45 µm PVDF) (Critical Step) process1->process2 process3 Dilute Filtrate process2->process3 analysis Quantify Concentration (HPLC-UV) process3->analysis

Caption: Workflow for the experimental determination of equilibrium solubility.

Aqueous Stability Profile

While described as having good stability, it is crucial to empirically define the conditions under which Potassium 3,5-Diiodosalicylate remains intact and to understand its degradation pathways. Forced degradation studies are the industry standard for this purpose.[5]

Proposed Chemical Degradation Pathways

Based on the structure of 3,5-diiodosalicylic acid, several degradation pathways can be hypothesized under stress conditions.

G cluster_pathways Potential Degradation Pathways Parent Potassium 3,5-Diiodosalicylate Decarboxylation 3,5-Diiodophenol (via Decarboxylation) Parent->Decarboxylation Heat / Acid Deiodination Iodosalicylates / Salicylate (via Reductive Deiodination) Parent->Deiodination Light / Reducing Agents Oxidation Quinone-like structures (via Phenolic Oxidation) Parent->Oxidation Oxidants (e.g., H₂O₂)

Caption: Hypothesized degradation pathways for 3,5-Diiodosalicylate.

Experimental Protocol: Forced Degradation Study

This protocol is designed to identify potential degradation products and determine the compound's susceptibility to various chemical stresses.

Objective: To assess the stability of Potassium 3,5-Diiodosalicylate under hydrolytic, oxidative, and photolytic stress.

Methodology:

  • Stock Solution: Prepare a stock solution of Potassium 3,5-Diiodosalicylate in a suitable solvent (e.g., water or a 50:50 acetonitrile:water mix) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature (base-catalyzed reactions are often faster).

    • Neutral Hydrolysis: Mix the stock solution with purified water and incubate at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

    • Photostability: Expose the stock solution in a quartz cuvette to a light source compliant with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis to prevent further degradation.

    • Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Section 5.0). Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Interpreting Stability Data

The output of a forced degradation study is typically presented in a table summarizing the percentage of the parent compound remaining and the formation of degradants.

Stress ConditionTime (hr)% Parent Remaining (Hypothetical)Major Degradant Peaks (% Total Area)
0.1 M HCl, 60°C 2492.5%D1 (2.1%), D2 (4.8%)
0.1 M NaOH, RT 2485.1%D3 (11.5%)
Water, 60°C 2499.2%-
3% H₂O₂, RT 2476.4%D4 (15.3%), D5 (6.1%)
Photolysis (ICH) 2496.8%D6 (1.9%)

Causality: The results indicate the compound is most susceptible to oxidative and base-catalyzed degradation. This is a critical insight for formulation and handling, suggesting that antioxidants could be beneficial in a liquid formulation and that exposure to basic conditions or strong oxidizing agents should be avoided.

Analytical Methodologies for Quantification

A validated, stability-indicating analytical method is essential for accurately quantifying Potassium 3,5-Diiodosalicylate in both solubility and stability studies. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust and accessible choice.

Recommended HPLC-UV Method

Objective: To separate the parent compound from potential degradants and excipients.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for aromatic acids.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to ensure consistent protonation and good peak shape of the carboxylic acid.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 30% B to 80% B over 15 minA gradient elution is necessary to elute the parent compound and resolve it from both early-eluting polar degradants and late-eluting non-polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detection (UV) ~240 nm and ~310 nmDi-iodinated salicylates typically have two absorbance maxima. Monitoring at multiple wavelengths can aid in peak identification.
Method Validation Protocol

The analytical method must be validated to ensure it is fit for purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., degradants, excipients). This is demonstrated by running stressed samples and showing that degradant peaks do not co-elute with the parent peak.

  • Linearity: Demonstrating a linear relationship between detector response and concentration over a defined range.

  • Accuracy & Precision: Determining the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[6]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[6]

Visualization: Analytical Workflow

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Accurately weigh and dissolve sample s2 Dilute to working concentration s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject sample onto C18 Column s3->h1 h2 Gradient Elution h1->h2 h3 UV Detection h2->h3 d1 Integrate Peak Area h3->d1 d2 Calculate Concentration via Calibration Curve d1->d2

Caption: General workflow for the HPLC-UV analysis of K-3,5-DISA.

Conclusion and Recommendations

The successful application of Potassium 3,5-Diiodosalicylate in research and development hinges on a clear understanding and control of its solubility and stability. This guide has established the following key principles and recommendations:

  • Solubility is pH-Dependent: To maintain solubility, aqueous solutions should be buffered to a pH comfortably above 3.0, with pH 7.4 being a safe and physiologically relevant choice. Always empirically verify solubility in your specific buffer system.

  • Stability is Challenged by Oxidation and Base: The compound is most vulnerable to degradation under oxidative and strongly basic conditions. For long-term storage of aqueous solutions, consider refrigeration (2-8°C), protection from light, and the exclusion of oxidizing agents. The use of an inert gas headspace (e.g., nitrogen or argon) may also be beneficial.

  • A Validated Analytical Method is Non-Negotiable: All quantitative assessments must rely on a validated, stability-indicating HPLC method to ensure that measurements reflect the intact parent compound and are not confounded by degradation products or other impurities.

By adhering to these principles and employing the outlined experimental protocols, researchers can mitigate risks associated with poor solubility and unexpected degradation, leading to more reliable, reproducible, and successful scientific outcomes.

References

  • 3,5-Diiodosalicylic Acid. Merck Index Online.
  • 3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631. PubChem. [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]

  • Investigation of the Physical, Chemical and Microbiological Stability of Losartan Potassium 5 mg/mL Extemporaneous Oral Liquid Suspension. PMC. [Link]

  • Proposed pathways for the degradation of (substituted)... ResearchGate. [Link]

  • A sustainable HPLC method coupled with diode array detection for versatile quantification of telmisartan, chlorthalidone and amlodipine in a fixed-dose antihypertensive formulation and dissolution studies. PMC. [Link]

  • Pharmaceutical Degradation Pathways. Scribd. [Link]

  • Buffering Reduces Potassium Solubilising Potential of Selected Bacterial Isolates. ResearchGate. [Link]

Sources

Foundational

Spectroscopic Profiling of 3,5-Diiodosalicylate: A Mechanistic Guide to Experimental Design and Photophysical Applications

Executive Summary 3,5-Diiodosalicylic acid (3,5-DISA) and its conjugate base, 3,5-diiodosalicylate, are highly specialized scaffolds utilized in medicinal chemistry, supramolecular design, and protein-ligand interaction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Diiodosalicylic acid (3,5-DISA) and its conjugate base, 3,5-diiodosalicylate, are highly specialized scaffolds utilized in medicinal chemistry, supramolecular design, and protein-ligand interaction studies. The integration of two bulky, highly polarizable iodine atoms onto a salicylic acid core introduces profound heavy-atom effects, enhances lipophilicity, and enables highly specific halogen bonding. For researchers designing assays around 3,5-DISA—whether probing Human Serum Albumin (HSA) binding pockets or tracking intracellular disposition—a rigorous understanding of its spectroscopic properties is critical.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic data reporting. Here, we dissect the causality behind 3,5-DISA’s photophysics—specifically its Excited-State Intramolecular Proton Transfer (ESIPT) and Resonance-Assisted Hydrogen Bonding (RAHB)—empowering you to design robust, self-validating experimental workflows.

Mechanistic Foundations: ESIPT and Halogen Bonding

The spectroscopic behavior of 3,5-DISA is fundamentally governed by the ESIPT reaction. In its ground state, 3,5-DISA exists primarily as an enol tautomer, stabilized by a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl and the carboxylic carbonyl[1].

Upon UV excitation, the electron density of the molecule redistributes. This Franck-Condon excitation dramatically increases the acidity of the phenolic proton and the basicity of the carbonyl oxygen, driving an ultrafast, barrierless proton transfer to form an excited-state keto tautomer. This dynamic results in a remarkably large Stokes shift, manifesting as a dual emission profile: a normal UV emission from the excited enol (N) and a highly red-shifted visible (blue) emission from the excited keto (T) state[1].

Because the ESIPT process is exquisitely sensitive to the local microenvironment, 3,5-DISA serves as a powerful intrinsic fluorescent probe. Protic environments disrupt the IMHB, quenching the tautomer emission, whereas hydrophobic pockets (like those found in HSA) preserve the IMHB and enhance the red-shifted signal[1].

ESIPT_Mechanism GroundEnol Ground State Enol (N) Intramolecular H-Bond ExcitedEnol Excited State Enol (N*) Franck-Condon State GroundEnol->ExcitedEnol UV Excitation (~335 nm) ExcitedEnol->GroundEnol Normal Emission (UV) ExcitedKeto Excited State Keto (T*) Proton Transfer State ExcitedEnol->ExcitedKeto ESIPT (Ultrafast) GroundKeto Ground State Keto (T) Transient State ExcitedKeto->GroundKeto Tautomer Emission (Blue) GroundKeto->GroundEnol Reverse PT (Non-radiative) Solvent Solvent Polarity Control (Aprotic vs. Protic) Solvent->ExcitedEnol Modulates Barrier

Fig 1: Logical workflow of the ESIPT mechanism in 3,5-DISA modulated by solvent polarity.

Quantitative Spectroscopic Profile

To establish a self-validating system, researchers must cross-reference multiple spectroscopic modalities. The heavy iodine atoms not only shift the NMR resonances via steric and electronic shielding but also lower the vibrational frequencies of the aromatic ring. Table 1 summarizes the critical spectroscopic benchmarks required for compound validation and assay design.

Table 1: Core Spectroscopic Properties of 3,5-Diiodosalicylate

ParameterResonance / ValueAnalytical TechniqueStructural Causality
UV-Vis Origin ~335 nmSteady-State UV-VisIdentifies the electronic origin of the major rotamer capable of ESIPT[1].
O-H Stretch 3256 cm⁻¹FTIRBroadened and shifted due to strong Resonance-Assisted Hydrogen Bonding (RAHB) between the phenolic OH and carbonyl[2].
C=O Stretch 1667 cm⁻¹FTIRCarbonyl character is heavily influenced by the electron-withdrawing nature of the iodine atoms and the IMHB[2].
C=C Aromatic 1582–1480 cm⁻¹FTIRAromatic ring breathing modes, shifted due to heavy-atom (iodine) loading[2].
Phenolic Proton 11.32 ppm (singlet)¹H NMR (500 MHz, CDCl₃)Highly deshielded shift confirms the persistence of the IMHB in non-polar environments[2].
Aromatic Protons 8.25 ppm, 8.17 ppm (doublets)¹H NMR (500 MHz, CDCl₃)J = 2.1 Hz confirms meta-coupling, mathematically validating the 3,5-diiodo substitution pattern[2].
Carboxylic Carbon 170.45 ppm¹³C NMR (126 MHz, CDCl₃)Characteristic resonance for the hydrogen-bonded carbonyl carbon[2].
Molecular Mass 389.91 g/mol Mass SpectrometryExact mass validation for the C₇H₄I₂O₃ scaffold[3].

Self-Validating Experimental Protocols

A hallmark of rigorous scientific design is the implementation of self-validating protocols—workflows that inherently flag artifacts or degradation. Below are three field-proven methodologies for leveraging the spectroscopic properties of 3,5-DISA.

Protocol 1: Validating ESIPT via Steady-State Fluorescence Titration

Objective: Confirm the presence of the IMHB and map the solvent-dependent dual emission profile.

  • Preparation: Prepare 10 μM stock solutions of 3,5-DISA in a binary solvent system (e.g., cyclohexane and ethanol) to create a titration gradient from 100% aprotic to 100% protic.

  • Causality in Solvent Choice: Non-polar, aprotic solvents (cyclohexane) preserve the IMHB, promoting ESIPT and yielding a strong dual emission. Protic solvents (ethanol) competitively hydrogen-bond with the salicylic core, disrupting the IMHB and quenching the tautomer emission[1].

  • Execution: Excite the samples at the absorption maximum (~335 nm) and record emission spectra from 350–600 nm.

  • Self-Validation: Plot the emission spectra overlay. A mathematically robust system will display an isoemissive point during the titration, proving that the system is transitioning cleanly between two defined states (intact IMHB vs. solvent-bound) and ruling out non-specific aggregation or photodegradation[1].

Protocol 2: NMR Characterization of RAHB and Halogen Bonding

Objective: Verify the structural integrity of the 3,5-DISA batch prior to downstream biological assays.

  • Preparation: Dissolve 5 mg of lyophilized 3,5-DISA in 0.5 mL of anhydrous CDCl₃.

  • Causality in Solvent Choice: Deuterated chloroform is strictly selected over DMSO-d₆. Strong H-bond accepting solvents like DMSO will outcompete the internal carbonyl for the phenolic proton, breaking the RAHB and drastically shifting the phenolic proton resonance, leading to false negatives regarding structural integrity.

  • Execution: Acquire ¹H and ¹³C NMR spectra at 298 K.

  • Self-Validation: The ¹H NMR spectrum must act as an internal control. The two aromatic protons must resolve as distinct doublets with a meta-coupling constant of J ≈ 2.1 Hz[2]. Any deviation from this J-value indicates an impurity or an unexpected substitution pattern, immediately invalidating the batch.

Protocol 3: Probing HSA Interactions via Orthogonal Quenching

Objective: Quantify the binding affinity of 3,5-DISA to Human Serum Albumin (HSA).

  • Preparation: Prepare 100 nM HSA in a physiological buffer (pH 7.4).

  • Causality in Assay Design: 3,5-DISA is highly prone to halogen bonding with electron-rich residues in protein binding pockets. Binding to HSA alters the local dielectric environment, directly modulating the ESIPT fluorescence signature[1].

  • Execution: Titrate 3,5-DISA (1–50 μM) into the HSA solution. Monitor the quenching of HSA tryptophan fluorescence (λex = 295 nm, λem = 350 nm) and the simultaneous enhancement of the 3,5-DISA tautomer emission.

  • Self-Validation: Fluorescence quenching alone is susceptible to inner-filter effects due to 3,5-DISA's absorption overlap. A self-validating protocol mandates orthogonal confirmation via Isothermal Titration Calorimetry (ITC). If the interaction is genuinely driven by specific halogen/hydrogen bonding within the HSA pocket, ITC will reveal a favorable enthalpic contribution (ΔH < 0) that directly correlates with the binding constant derived from the Stern-Volmer plots of the fluorescence data[1].

References[4] Title: Effect of High Pressure on Enol−Keto Tautomerization in Salicylic Acid: A Study by Steady-State Absorption and Fluorescence Measurements

Source : The Journal of Physical Chemistry B - ACS Publications URL :[2] Title : A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide Source : PMC (National Institutes of Health) URL :[1] Title : A critical approach toward resonance-assistance in the intramolecular hydrogen bond interaction of 3,5-diiodosalicylic acid: A spectroscopic and computational investigation Source : ResearchGate (Photochemical & Photobiological Sciences) URL :[3] Title : 3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631 Source : PubChem (National Institutes of Health) URL :

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Investigational Use of Potassium 3,5-Diiodosalicylate in Protein Cross-Linking

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a detailed theoretical and practical guide for the investigational use of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed theoretical and practical guide for the investigational use of Potassium 3,5-Diiodosalicylate as a protein cross-linking agent. While not a conventional cross-linker, its chemical structure, featuring a carboxyl group, a phenolic hydroxyl, and two iodine atoms on an aromatic ring, presents multiple avenues for covalent protein modification and conjugation. This guide explores these potential mechanisms, offering detailed investigational protocols for researchers aiming to explore novel cross-linking strategies. The protocols provided are intended as a starting point for research and development and will require optimization and validation for specific applications.

Introduction to Potassium 3,5-Diiodosalicylate and Protein Cross-Linking

Protein cross-linking is a powerful technique used to study protein-protein interactions, protein structure, and to create stable protein conjugates for various applications in research and drug development.[1][2][3] Cross-linking agents are molecules with two or more reactive ends that can form covalent bonds with specific functional groups on proteins, such as primary amines (lysine residues) or sulfhydryl groups (cysteine residues).[2][3]

Potassium 3,5-Diiodosalicylate is a commercially available compound whose primary documented application in protein science, in its lithium salt form, is for the solubilization of membrane proteins by disrupting protein-protein and lipid-protein interactions.[4] This action is contrary to the goal of cross-linking. However, the functional groups present on the 3,5-diiodosalicylate molecule offer intriguing possibilities for its use as a protein modification and potentially a cross-linking agent through several distinct chemical approaches. This guide will delve into the theoretical basis and provide experimental frameworks for three potential mechanisms of action.

Potential Mechanisms for Protein Cross-Linking

The structure of Potassium 3,5-Diiodosalicylate offers three primary functional regions that could be exploited for protein conjugation: the carboxyl group, the iodinated aromatic ring, and the phenolic hydroxyl group.

Mechanism 1: Activation of the Carboxyl Group for Amide Bond Formation

The carboxyl group of salicylate can be activated to react with nucleophilic primary amine groups on lysine residues, forming a stable amide bond. This is a well-established method for protein conjugation.[5][6][7] To achieve cross-linking, this strategy would typically be part of a two-step process.

  • Step 1: Protein Modification. A protein is first modified with Potassium 3,5-Diiodosalicylate, introducing the diiodosalicyl moiety onto the protein surface.

  • Step 2: Cross-Linking. The modified protein can then be cross-linked through a secondary reaction, potentially involving the iodine atoms (see Mechanism 2) or by using a secondary cross-linker.

Alternatively, a homobifunctional cross-linker with two carboxyl groups could be synthesized from a diiodosalicylate derivative.

cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: Protein Modification cluster_2 Step 3: Cross-Linking (Hypothetical) Potassium 3,5-Diiodosalicylate Potassium 3,5-Diiodosalicylate Activated Salicylate Activated Salicylate Potassium 3,5-Diiodosalicylate->Activated Salicylate Activation EDC EDC/Sulfo-NHS EDC->Activated Salicylate Modified Protein Modified Protein Activated Salicylate->Modified Protein Reaction with Lysine Protein Protein Protein->Modified Protein Cross-linked Protein Cross-linked Protein Modified Protein->Cross-linked Protein Secondary Reaction Secondary Cross-linker Secondary Cross-linker Secondary Cross-linker->Cross-linked Protein cluster_0 Step 1: Incubation cluster_1 Step 2: Photo-activation cluster_2 Step 3: Cross-Linking Protein Complex Protein Complex Incubation Mixture Incubation Mixture Protein Complex->Incubation Mixture Potassium 3,5-Diiodosalicylate Potassium 3,5-Diiodosalicylate Potassium 3,5-Diiodosalicylate->Incubation Mixture Radical Formation Radical Formation Incubation Mixture->Radical Formation Irradiation UV Light UV Light UV Light->Radical Formation Cross-linked Protein Cross-linked Protein Radical Formation->Cross-linked Protein Covalent Bond Formation

Caption: Workflow for photo-activated protein cross-linking.

Mechanism 3: Conjugation via the Phenolic Hydroxyl Group

The phenolic hydroxyl group can also serve as a site for protein modification, although this is less common than targeting primary amines or sulfhydryls. The reactivity of the hydroxyl group can be influenced by pH. [8][9][10]Under alkaline conditions, the hydroxyl group can be deprotonated, increasing its nucleophilicity and allowing it to react with electrophilic sites on proteins. This mechanism would likely involve a two-step process similar to the carboxyl activation approach.

Investigational Protocols

The following protocols are designed as starting points for research. Optimization of reagent concentrations, reaction times, and buffer conditions will be necessary for specific protein systems.

Investigational Protocol 1: Two-Step Cross-Linking via Carboxyl Group Activation

This protocol first modifies a protein with Potassium 3,5-Diiodosalicylate and then uses a secondary cross-linker.

Materials:

  • Purified protein of interest

  • Potassium 3,5-Diiodosalicylate

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction Buffer: MES, pH 6.0

  • Quenching Buffer: Tris-HCl, pH 7.5

  • Secondary cross-linker (e.g., a homobifunctional NHS ester)

  • Dialysis or desalting columns

Procedure:

  • Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare fresh stock solutions of Potassium 3,5-Diiodosalicylate, EDC, and Sulfo-NHS in the Reaction Buffer.

  • Activation and Modification:

    • Add a 10- to 50-fold molar excess of Potassium 3,5-Diiodosalicylate to the protein solution.

    • Add a 20- to 100-fold molar excess of EDC and Sulfo-NHS.

    • Incubate the reaction mixture for 1-2 hours at room temperature.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Remove excess reagents by dialysis or using a desalting column, exchanging the buffer to a suitable buffer for the next step (e.g., PBS, pH 7.4).

  • Secondary Cross-Linking:

    • To the modified protein, add the secondary cross-linker according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Final Quenching: Quench the secondary cross-linking reaction as per the manufacturer's protocol.

  • Analysis: Analyze the cross-linked products by SDS-PAGE and mass spectrometry.

Table 1: Key Parameters for Carboxyl Group Activation Protocol

ParameterRecommended RangeNotes
Protein Concentration1-10 mg/mLHigher concentrations may favor intermolecular cross-linking.
Molar Excess of Salicylate10-50xOptimize for desired degree of modification.
Molar Excess of EDC/Sulfo-NHS20-100xEnsure efficient activation of the carboxyl group.
Reaction pH6.0Optimal for EDC chemistry.
Reaction Time1-2 hoursMay require optimization.
Investigational Protocol 2: Photo-activated Cross-Linking

This protocol uses UV light to induce cross-linking.

Materials:

  • Purified protein or protein complex

  • Potassium 3,5-Diiodosalicylate

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (e.g., 254 nm or 308 nm)

  • Quartz cuvette or UV-transparent plate

Procedure:

  • Sample Preparation: Dissolve the protein or protein complex in Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Addition of Cross-linker: Add Potassium 3,5-Diiodosalicylate to the protein solution to a final concentration of 1-10 mM.

  • Incubation: Incubate the mixture in the dark for 30 minutes at room temperature to allow for non-covalent binding of the cross-linker to the protein.

  • UV Irradiation:

    • Transfer the sample to a quartz cuvette or UV-transparent plate.

    • Irradiate with a UV lamp at a suitable wavelength (e.g., 254 nm or 308 nm) for 5-30 minutes on ice. The optimal irradiation time and distance from the lamp must be determined empirically.

  • Quenching: The reaction is quenched by turning off the UV light. To scavenge any remaining free radicals, a quenching agent like 100 mM glycine can be added.

  • Analysis: Analyze the cross-linked products by SDS-PAGE and mass spectrometry.

Table 2: Key Parameters for Photo-activated Cross-Linking Protocol

ParameterRecommended RangeNotes
Protein Concentration1-5 mg/mLDependent on the protein system.
Cross-linker Concentration1-10 mMHigher concentrations may lead to non-specific cross-linking.
UV Wavelength254 nm or 308 nmMay require optimization based on the specific compound and protein.
Irradiation Time5-30 minutesTitrate to achieve optimal cross-linking without protein damage.

Analysis and Validation of Cross-Linking

The results of the cross-linking experiments should be carefully analyzed and validated.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is the primary method for visualizing cross-linked products. [11]Intermolecular cross-linking will result in the appearance of higher molecular weight bands corresponding to dimers, trimers, and larger oligomers. Intramolecular cross-linking may result in a slight shift in the mobility of the protein monomer.

  • Western Blotting: If antibodies are available for the protein of interest, Western blotting can be used to confirm the identity of the cross-linked species. [11]* Mass Spectrometry: Mass spectrometry is a powerful tool for identifying the specific amino acid residues involved in the cross-link. [12][13]This information can provide valuable insights into the three-dimensional structure of the protein or protein complex.

Known Applications of Diiodosalicylates in Protein Chemistry

It is important for the researcher to be aware that the lithium salt of 3,5-diiodosalicylic acid (LIS) is well-documented as a chaotropic agent used to solubilize integral membrane proteins. [4]It functions by disrupting the non-covalent interactions that hold membrane proteins within the lipid bilayer and with other proteins. This established application underscores the need for careful validation when attempting to use potassium 3,5-diiodosalicylate for the opposite purpose of creating covalent cross-links.

Conclusion

The use of Potassium 3,5-Diiodosalicylate as a protein cross-linking agent is an unexplored area of research. The chemical functionalities of the molecule suggest that it may be possible to induce protein cross-linking through either chemical activation of its carboxyl group or photo-activation of its iodinated aromatic ring. The investigational protocols provided in this guide offer a rational starting point for researchers interested in exploring this novel application. Rigorous optimization and validation will be essential to determine the efficacy and specificity of Potassium 3,5-Diiodosalicylate as a protein cross-linking agent.

References

  • MtoZ Biolabs. (n.d.). How to Handle Samples After Adding Crosslinkers in Protein Crosslinking. Retrieved from [Link]

  • G-Biosciences. (2016, May 3). The 3 Types of Crosslinking Reagents and When to Use Them. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Crosslinking Reagents. Retrieved from [Link]

  • Pradhan, S., Lee, Y., Lee, J. H., Lee, S. S., Chung, J. M., & Jung, H. S. (2024). Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions.
  • Gusmão, R., & Giraud, M. N. (1987). Selective release of inner core proteins from intestinal microvillus membrane by lithium diiodosalicylate. Biochimica et Biophysica Acta (BBA) - Biomembranes, 905(2), 307-314.
  • The Catholic University of Korea. (2024, April 2). Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions. Retrieved from [Link]

  • de la Torre, J. G., & Jernigan, R. L. (2009). Analysis of Secondary Structure in Proteins by Chemical Cross-Linking Coupled to Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 20(5), 807–817.
  • Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Chemical cross-linking in the structural analysis of protein assemblies. FEBS Letters, 588(20), 3496-3503.
  • Ohio State University. (n.d.). Chemical cross-linking: Probing the interface of proteins. Retrieved from [Link]

  • Shadish, J. A., & DeForest, C. A. (2020). Site-Selective Protein Modification: From Functionalized Proteins to Functional Biomaterials.
  • Wojtczak, A., & Bujacz, A. (2017). Crystal structures of serum albumins from domesticated ruminants and their complexes with 3,5-diiodosalicylic acid. Acta Crystallographica Section D: Structural Biology, 73(Pt 11), 906-917.
  • Glen Research. (n.d.). 5-Bromo- and 5-Iodo-Pyrimidine Nucleosides; Efficient Oligo to Protein Photo-Cross-linkers (Part 1). Retrieved from [Link]

  • Klessig, D. F. (2018, October 16). Salicylic acid and its binding proteins at the crossroads of plant and human health [Video]. YouTube. [Link]

  • Gaunt Group. (n.d.). Synthesis-driven chemical biology. Retrieved from [Link]

  • Kirkwood, S. A., Deery, M. J., Corcilius, L., et al. (2021). Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts. Chemical Science, 12(40), 13463-13469.
  • Xu, G., & Chance, M. R. (2012). New protein footprinting: fast photochemical iodination combined with top-down and bottom-up mass spectrometry. Analytical chemistry, 84(14), 5937–5943.
  • Waser, J. (2021). Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts. Chemical Science, 12(40), 13463-13469.
  • Kumar, D., & Klessig, D. F. (2019). Salicylic Acid Binding Proteins (SABPs): The Hidden Forefront of Salicylic Acid Signalling. International journal of molecular sciences, 20(18), 4429.
  • El-Faham, A., & Albericio, F. (2011). Amide Bond Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic letters, 13(23), 6362–6365.
  • Encyclopedia MDPI. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • G-Biosciences. (2019, August 13). How to Iodinate Proteins with Iodo-Gen®. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2026, January 29). Carbodiimide Coupling: The Better Alternative for Amide Synthesis [Video]. YouTube. [Link]

  • MDPI. (2025, May 7). The Role of Salicylic Acid in Activating Plant Stress Responses—Results of the Past Decade and Future Perspectives. Retrieved from [Link]

  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • Novak, Z., et al. (2026, January 29).
  • PubChem. (n.d.). Potassium Salicylate. Retrieved from [Link]

  • Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Zhang, S., & Klessig, D. F. (2001). Activation of Salicylic Acid–Induced Protein Kinase, a Mitogen-Activated Protein Kinase, Induces Multiple Defense Responses in Tobacco. The Plant Cell, 13(8), 1877-1890.
  • Dolan, N. (2017). Development of Site-Selective Protein and Peptide Modification Strategies. (Doctoral dissertation, University of California, Berkeley).
  • Carlsson, J., Drevin, H., & Axén, R. (1978). Preparation of protein conjugates via intermolecular disulfide bond formation. The Biochemical journal, 173(3), 723–737.
  • Brocchini, S., & Godwin, A. (2014). Methods for making conjugates from disulfide-containing proteins.
  • Info-Kin. (2019, February 27). Safety Data Sheet: 3,5-Diiodosalicylic acid lithium salt. Retrieved from [Link]

  • Nagashima, Y., Mishiba, K. I., & Iwata, Y. (2014). Exogenous Salicylic Acid Activates Two Signaling Arms of the Unfolded Protein Response in Arabidopsis. Plant & cell physiology, 55(10), 1772–1778.
  • Organic Syntheses. (n.d.). 2-hydroxy-3,5-diiodobenzoic acid. Retrieved from [Link]

  • La Trobe University. (2024). Recent Toolboxes for Chemoselective Dual Modifications of Proteins. Retrieved from [Link]

Sources

Application

Application Note: Mapping Protein-Protein Interaction Sites Using 3,5-Diiodosalicylate-Mediated Covalent Labeling

Introduction: Illuminating the Interfaces of Interaction The intricate dance of life is choreographed by a vast network of protein-protein interactions (PPIs). These interactions govern nearly every cellular process, fro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Illuminating the Interfaces of Interaction

The intricate dance of life is choreographed by a vast network of protein-protein interactions (PPIs). These interactions govern nearly every cellular process, from signal transduction to metabolic regulation and structural integrity. Understanding the precise topography of these interaction interfaces—the specific residues that form the contact surfaces—is paramount for deciphering biological mechanisms and for the rational design of novel therapeutics.[1] However, mapping these sites remains a significant challenge, particularly for transient or weak interactions that are difficult to capture by traditional structural biology methods like X-ray crystallography or Cryo-EM.

Chemical footprinting, coupled with mass spectrometry (MS), has emerged as a powerful strategy to overcome these limitations.[2][3] This approach utilizes chemical reagents that covalently modify solvent-accessible amino acid residues. When a protein is part of a complex, residues at the interaction interface are shielded from the solvent and, consequently, from chemical modification. By comparing the modification pattern of a protein in its free versus its complexed state, one can deduce the regions involved in the interaction.[4][5]

This application note details a methodology employing 3,5-diiodosalicylate (DIS) as a chemical tool for mapping PPI interfaces. Drawing an analogy from the well-documented ability of acetylsalicylic acid (aspirin) to non-enzymatically acylate proteins, we propose a mechanism where DIS first localizes to protein surfaces and then covalently modifies proximal nucleophilic residues, primarily lysines.[6][7] The two iodine atoms on the salicylate ring provide a distinct isotopic signature and a significant mass shift, facilitating unambiguous identification of modified peptides by mass spectrometry. This guide provides the scientific rationale, critical experimental considerations, and detailed protocols for researchers aiming to deploy this technique.

Principle of the Method: A Two-Step "Bind and Label" Mechanism

The utility of DIS in footprinting applications is predicated on a proposed two-step mechanism that leverages both non-covalent affinity and subsequent covalent modification. This "bind and label" process provides a higher degree of specificity than would be expected from a purely diffusion-based reaction.

  • Non-Covalent Docking: Salicylate derivatives are known to bind non-covalently to pockets on protein surfaces.[8] The carboxyl group of DIS likely plays a key role in positioning the molecule within specific regions of the protein, such as the positively charged or polar patches often found at PPI interfaces.[9] This initial binding step concentrates the reagent at potential sites of interest.

  • Proximity-Induced Covalent Acylation: Once localized, the DIS molecule can undergo a reaction with nearby nucleophilic amino acid side chains. The ε-amino group of lysine is the most probable target, leading to the formation of a stable amide bond and the transfer of the 3,5-diiodobenzoyl group.[2] This reaction is analogous to the lysine acetylation mediated by aspirin.[6] The key advantage here is that the covalent bond forms preferentially near the initial binding site, effectively "footprinting" the local environment.

When this procedure is applied to a protein complex, the residues forming the interaction interface are physically occluded. This steric hindrance prevents both the initial binding of DIS and its subsequent reaction with lysine side chains within that interface. By analyzing the differential labeling pattern via mass spectrometry, these protected regions can be precisely identified.

G cluster_0 Step 1: Non-Covalent Binding cluster_1 Step 2: Covalent Labeling cluster_2 Differential Footprinting in a Complex ProteinA Protein A Lysine DIS_free 3,5-Diiodosalicylate (DIS) ProteinA_bound Protein A Lysine DIS_free->ProteinA_bound Reversible Binding ProteinA_labeled Protein A Lysine-CO-C₆H₂(I₂)OH ProteinA_bound->ProteinA_labeled Proximity-Induced Acylation DIS_bound DIS Complex Protein A Protein B DIS_complex DIS Complex_unlabeled Protein A (Protected) Protein B (Protected) DIS_complex->Complex_unlabeled Interface is Inaccessible

Figure 1. Proposed mechanism for DIS-mediated protein footprinting.

Experimental Design and Critical Parameters

A successful DIS footprinting experiment hinges on careful experimental design, particularly the optimization of reaction conditions and the inclusion of appropriate controls. The goal is to achieve a level of modification that is sufficient for detection but does not cause protein denaturation or aggregation.[6]

ParameterRecommended RangeRationale & Key Considerations
DIS Concentration 100 µM - 5 mMStarting Point: Begin with a 100-fold molar excess of DIS over the target protein. Optimization is critical. Too low, and the modification signal will be undetectable. Too high, and non-specific labeling and protein precipitation may occur. A concentration gradient experiment is highly recommended.
Protein Concentration 1 - 20 µMThe protein concentration should be well above the dissociation constant (Kd) of the protein-protein interaction to ensure the complex is predominantly formed.
Reaction Buffer Phosphate or HEPES buffer, pH 7.5 - 8.5The ε-amino group of lysine must be deprotonated to be nucleophilic. A pH slightly above neutral is optimal. Avoid buffers containing primary amines (e.g., Tris), as they will compete with lysine for reaction with DIS.[10]
Incubation Time 30 min - 4 hoursThe reaction is time-dependent. A time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) should be performed to find the optimal balance between labeling efficiency and potential protein degradation.
Temperature Room Temperature (25°C) or 37°C37°C can increase the reaction rate but may also decrease protein stability. Start with room temperature.
Quenching Reagent 100 mM Tris or GlycineAfter the desired incubation time, the reaction must be stopped by adding a high concentration of a primary amine to consume any unreacted DIS.[11]
Controls (Mandatory) 1. Protein A alone + DIS2. Protein B alone + DIS3. Protein A + Protein B (Complex) + DISThe differential analysis is the core of the experiment. Comparing the modification sites in the complex versus the individual proteins is what reveals the interface. A "-DIS" control is also essential to ensure no background modifications are occurring.

Detailed Protocols

Protocol 1: Differential Labeling of a Protein-Protein Complex

This protocol describes the core chemical labeling reaction. All steps should be performed with high-purity reagents and precautions to avoid protein contamination (e.g., keratin).[12]

  • Reagent Preparation:

    • Protein Stocks: Prepare purified Protein A, Protein B, and a pre-formed complex of A+B at 2x the final desired reaction concentration in a suitable storage buffer.

    • Reaction Buffer: Prepare a 2x stock of the reaction buffer (e.g., 100 mM Sodium Phosphate, 300 mM NaCl, pH 8.0).

    • DIS Stock Solution: Prepare a fresh 100x stock solution of 3,5-diiodosalicylic acid in a water-miscible organic solvent like DMSO. For a final reaction concentration of 1 mM, prepare a 100 mM stock.

    • Quenching Buffer: Prepare a 1 M stock of Tris-HCl or Glycine, pH 8.0.

  • Labeling Reaction Setup:

    • In separate microcentrifuge tubes, prepare the following three reactions (example for a 50 µL final volume):

      • Control A: 25 µL of 2x Protein A + 25 µL of 2x Reaction Buffer.

      • Control B: 25 µL of 2x Protein B + 25 µL of 2x Reaction Buffer.

      • Complex: 25 µL of 2x (Protein A+B) Complex + 25 µL of 2x Reaction Buffer.

    • Equilibrate the tubes at the desired reaction temperature (e.g., 25°C) for 5 minutes.

  • Initiation and Incubation:

    • To each tube, add 0.5 µL of the 100x DIS stock solution. Mix gently by pipetting.

    • Incubate the reactions for the optimized duration (e.g., 1 hour) at the chosen temperature, protected from light.

  • Quenching:

    • Stop the reaction by adding 5 µL of 1 M Quenching Buffer to each tube (for a final quenching concentration of ~90 mM).

    • Incubate for an additional 15 minutes at room temperature to ensure all reactive DIS is consumed.

  • Sample Preparation for Downstream Analysis:

    • The samples are now ready for SDS-PAGE analysis to confirm labeling (via a slight mass shift if labeling is extensive) or, more importantly, for preparation for mass spectrometry analysis as described in Protocol 2.

Protocol 2: Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics)

This protocol details the steps to digest the labeled proteins into peptides for LC-MS/MS analysis.[13][14]

  • Denaturation, Reduction, and Alkylation:

    • To each 55 µL quenched sample, add Urea to a final concentration of 8 M.

    • Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to reduce disulfide bonds.

    • Add Iodoacetamide (IAA) to a final concentration of 15 mM. Incubate for 30 minutes in the dark at room temperature to alkylate free cysteines.

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

  • Buffer Exchange and Digestion:

    • Dilute the samples 4-fold with 100 mM Ammonium Bicarbonate (pH 8.5) to reduce the Urea concentration to 2 M.

    • Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) mass ratio.

    • Incubate overnight (16-18 hours) at 37°C with gentle shaking.

  • Sample Cleanup:

    • Acidify the digest to a pH < 3 by adding 10% Trifluoroacetic Acid (TFA).

    • Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol. This step removes salts and detergents that interfere with mass spectrometry.

    • Elute the peptides from the C18 material using a solution of 50-80% acetonitrile with 0.1% formic acid.

    • Dry the eluted peptides completely in a vacuum centrifuge.

Protocol 3: Mass Spectrometry Data Acquisition and Analysis
  • LC-MS/MS Acquisition:

    • Resuspend the dried peptides in a solution of 2% acetonitrile, 0.1% formic acid.

    • Analyze the samples via nano-liquid chromatography coupled to a high-resolution Orbitrap or TOF mass spectrometer.

    • Set up a data-dependent acquisition (DDA) method, typically acquiring one full MS1 scan followed by MS/MS scans of the top 10-20 most abundant precursor ions. Ensure a dynamic exclusion window is used to prevent repeated fragmentation of the same peptide.

  • Database Searching and Data Analysis:

    • Use a proteomics search algorithm (e.g., MaxQuant, Proteome Discoverer, ByOnic) to match the acquired MS/MS spectra against a database containing the sequences of Protein A and Protein B.

    • Crucially, configure the search parameters to include a variable modification on lysine (K) corresponding to the mass of the added 3,5-diiodobenzoyl group (+359.8913 Da). Also include standard modifications like carbamidomethylation of cysteine (+57.0215 Da) and oxidation of methionine (+15.9949 Da).

    • Quantify the relative abundance of each identified modified peptide across the three samples (Protein A alone, Protein B alone, Complex) using label-free quantification (LFQ) intensity values.

Data Interpretation: Pinpointing the Interface

The final step is to analyze the quantitative data to identify residues protected upon complex formation.

  • Identify High-Confidence Modified Peptides: Filter the results to include only high-confidence peptide-spectral matches (PSMs) for the DIS-modified peptides.

  • Quantify Protection: For each modified lysine site, calculate a "protection factor" by comparing its LFQ intensity in the complex sample to the control sample(s). A significant decrease in intensity in the complex sample indicates that the residue is at or near the interaction interface.

  • Map Protected Residues: Visualize the protected residues on the 3D structures of the proteins (if available). Residues that show significant protection and cluster together in a surface-exposed patch are strong candidates for the PPI interface.

Figure 2. Workflow for data analysis and interface identification.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No/Low Labeling DIS concentration too low; Reaction time too short; pH of buffer is too low; Protein interaction is shielding all lysines.Increase DIS concentration and/or incubation time. Confirm reaction buffer pH is between 7.5-8.5. Check for labeling on a control protein known to have accessible lysines (e.g., BSA).
Protein Precipitation DIS concentration is too high, causing excessive modification and denaturation.Reduce DIS concentration. Perform the reaction at a lower temperature (e.g., 4°C for a longer time). Screen different buffer conditions for protein stability.
High Background/Non-specific Labeling Reaction time is too long; Quenching was inefficient.Reduce incubation time. Ensure quenching reagent is added to a sufficient final concentration and allowed to react.
No Protected Residues Identified The interaction does not involve or shield any lysine residues; The interaction is too weak or transient under the experimental conditions.Consider using alternative labeling chemistries that target other residues (e.g., carboxyl groups, tyrosines). Increase protein concentration to favor complex formation.

References

  • Groß, M., et al. (2017). A proteomic approach to analyze the aspirin-mediated lysine acetylome. Molecular & Cellular Proteomics, 16(2), 310-326. [URL: https://www.mcponline.org/article/S1535-9476(20)33279-9/fulltext]
  • Locke, G. A., et al. (2010). Reaction of human albumin with aspirin in vitro: mass spectrometric identification of acetylated lysines 199, 402, 519, and 545. Drug Metabolism and Disposition, 38(8), 1347-1355. [URL: https://dmd.aspetjournals.org/content/38/8/1347]
  • Manzi, L., et al. (2016). Carbene footprinting accurately maps binding sites in protein–ligand and protein–protein interactions. Nature Communications, 7(1), 1-9. [URL: https://www.
  • Al-Mondhiry, H., et al. (1975). Aspirin and Platelet Function. New England Journal of Medicine, 292(25), 1340-1343.
  • de la Torre, V. G., et al. (2023). The many faces of lysine acylation in proteins: Phytohormones as unexplored substrates. Plant Science, 338, 111866. [URL: https://www.sciencedirect.com/science/article/pii/S016894522300299X]
  • Gaucher-Di Stasio, C., et al. (2015). Characterisation of the influences of aspirin-acetylation and glycation on human plasma proteins. Journal of Proteomics, 114, 137-148. [URL: https://www.sciencedirect.com/science/article/pii/S187439191400465X]
  • Bujacz, A. (2017). Crystal structures of serum albumins from domesticated ruminants and their complexes with 3,5-diiodosalicylic acid. Acta Crystallographica Section D: Structural Biology, 73(11), 906-916. [URL: https://journals.iucr.org/d/issues/2017/11/00/dz5118/index.html]
  • Kavana, M., et al. (2000). Mechanism of site-directed protein cross-linking. protein-directed selectivity in reactions of hemoglobin with aryl trimesates. Journal of the American Chemical Society, 122(2), 217-225. [URL: https://pubs.acs.org/doi/10.1021/ja992451n]
  • Choudhary, C., et al. (2014). The growing landscape of lysine acetylation. Nature Reviews Molecular Cell Biology, 15(8), 536-550. [URL: https://www.
  • Creative Proteomics. (n.d.). Overview of Protein Labeling. Retrieved from [URL: https://www.creative-proteomics.com/resource/overview-of-protein-labeling.htm]
  • Calibre Chemicals. (n.d.). 3,5-Diiodo Salicylic Acid and Its Role in Health and Lab Applications. Retrieved from [URL: https://www.calibrechem.
  • CymitQuimica. (n.d.). CAS 133-91-5: 3,5-Diiodosalicylic acid. Retrieved from [URL: https://www.cymitquimica.com/cas/133-91-5]
  • Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484-494. [URL: https://www.
  • Creative Diagnostics. (n.d.). Protein Acylation. Retrieved from [URL: https://www.creative-diagnostics.
  • Thompson, A., et al. (2019). TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis. Journal of Visualized Experiments, (143), e58694. [URL: https://www.jove.com/t/58694/tmt-sample-preparation-for-proteomics-facility-submission-and]
  • Loo, R. R. O., et al. (2010). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in A Bottom-Up Proteomics Workflow. Current Protocols in Molecular Biology, Chapter 10, Unit 10.25. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2905857/]
  • Sigma-Aldrich. (n.d.). 3,5-Diiodosalicylic acid. Retrieved from [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d45209]
  • Treu, M., et al. (2014). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 13(10), 2621-2632. [URL: https://www.mcponline.org/article/S1535-9476(20)34661-5/fulltext]
  • Narita, T., et al. (2019). Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics. Cell Metabolism, 29(3), 541-559. [URL: https://www.cell.com/cell-metabolism/fulltext/S1550-4131(19)30063-4]
  • LaBarge, W., et al. (2019). Mapping low-affinity/high-specificity peptide–protein interactions using ligand-footprinting mass spectrometry. Proceedings of the National Academy of Sciences, 116(42), 20958-20967. [URL: https://www.pnas.org/doi/10.1073/pnas.1909758116]
  • Google Patents. (2024). WO2024008891A1 - Methods for mapping binding sites of compounds. Retrieved from [URL: https://patents.google.
  • Thermo Fisher Scientific. (n.d.). Crosslinking Protein Interaction Analysis. Retrieved from [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/crosslinking-protein-interaction-analysis.html]
  • Macmillan Group - Princeton University. (2023). μMap Photoproximity Labeling Enables Small Molecule Binding Site Mapping. Retrieved from [URL: https://macmillan.princeton.edu/wp-content/uploads/Schomaker_μMap-Photoproximity-Labeling-Enables-Small-Molecule-Binding-Site-Mapping.pdf]
  • Kim, D., et al. (2009). Site-specific Protein Cross-Linking with Genetically Incorporated 3,4-Dihydroxy-l-Phenylalanine. Angewandte Chemie International Edition, 48(44), 8333-8337. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/anie.200903332]
  • Princeton University, Department of Molecular Biology. (2019). Proteomics & Mass Spectrometry: Protocols & Guidelines. Retrieved from [URL: https://molbio.princeton.edu/core-facilities/proteomics-mass-spectrometry/protocols-guidelines]
  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. Retrieved from [URL: https://proteomicsresource.washington.
  • Google Patents. (2012). EP2435464B1 - Cross-linking reagents for molecular interaction analysis. Retrieved from [URL: https://patents.google.
  • David, T., et al. (2020). Crosslinking Collagen Constructs: Achieving Cellular Selectivity Through Modifications of Physical and Chemical Properties. Polymers, 12(10), 2253. [URL: https://www.mdpi.com/2073-4360/12/10/2253]
  • MilliporeSigma. (n.d.). Simple Digestion Protocol for Proteomics Sample Prep. Retrieved from [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/protein-quantitation/simple-digestion-protocol-for-proteomics]
  • National Institutes of Health. (n.d.). Carbene footprinting accurately maps binding sites in protein–ligand and protein–protein interactions. Retrieved from [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5114578/]

Sources

Method

step-by-step guide for labeling lysine residues with Potassium 3,5-Diiodosalicylate

Application Note: Covalent Labeling of Protein Lysine Residues with Potassium 3,5-Diiodosalicylate via Carbodiimide Crosslinking Executive Summary Potassium 3,5-diiodosalicylate (and its lithium salt counterpart) is trad...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Covalent Labeling of Protein Lysine Residues with Potassium 3,5-Diiodosalicylate via Carbodiimide Crosslinking

Executive Summary

Potassium 3,5-diiodosalicylate (and its lithium salt counterpart) is traditionally utilized in biochemical applications as a chaotropic agent for the extraction of integral membrane proteins and nuclear scaffolds[1]. It is also recognized for its reversible, non-covalent affinity to hydrophobic pockets in serum albumins and specific membrane proteins[2]. However, in the realm of bioconjugation and structural biology, the unique chemical structure of 3,5-diiodosalicylate—featuring a reactive carboxylate group and a diiodinated aromatic ring—presents an untapped opportunity. By covalently coupling this molecule to the ϵ -amino groups of lysine residues, researchers can introduce heavy iodine atoms into proteins. This is highly advantageous for X-ray crystallography (anomalous dispersion phasing), mass spectrometry (MS) isotopic tagging, and targeted radiolabeling.

This guide details a robust, self-validating protocol for the zero-length crosslinking of Potassium 3,5-diiodosalicylate to protein lysine residues using EDC/Sulfo-NHS chemistry.

Mechanistic Causality: The "Why" Behind the Protocol

As a Senior Application Scientist, it is critical to understand that successful bioconjugation is not merely about mixing reagents; it is about controlling chemical microenvironments.

1. The Chemistry of Activation Potassium 3,5-diiodosalicylate lacks an intrinsic amine-reactive functional group. To conjugate it to lysine, the carboxylate group must be activated. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylate to form an active O-acylisourea intermediate. Because this intermediate is highly susceptible to hydrolysis in aqueous environments, Sulfo-NHS is added to convert it into a semi-stable Sulfo-NHS ester, significantly increasing the half-life of the reactive species and the overall conjugation yield.

2. The Biphasic pH Strategy This protocol employs a two-step pH strategy to satisfy competing chemical requirements:

  • Activation (pH 6.0): EDC activation is most efficient in slightly acidic conditions. We utilize MES buffer (pH 6.0) because it lacks primary amines that would otherwise quench the reaction.

  • Conjugation (pH 8.0): The target protein is introduced in a slightly basic buffer (e.g., Phosphate buffer, pH 8.0). The ϵ -amino group of lysine has a high pKa (~10.5). At pH 8.0, a sufficient fraction of these amines is deprotonated and nucleophilic, allowing them to attack the Sulfo-NHS ester to form a stable amide bond.

3. Overcoming Non-Covalent Background Because 3,5-diiodosalicylic acid has a documented intrinsic affinity for hydrophobic binding sites (e.g., Sudlow sites in bovine serum albumin)[3], non-covalent entrapment can falsely inflate labeling metrics. To ensure a self-validating system, the protocol mandates a Tris-based quenching step to neutralize unreacted esters, followed by stringent Size Exclusion Chromatography (SEC) and MALDI-TOF Mass Spectrometry to confirm covalent mass shifts rather than non-covalent adducts.

Pathway and Workflow Visualizations

ReactionPathway A Potassium 3,5-Diiodosalicylate B EDC Activation (pH 6.0) A->B C O-acylisourea Intermediate B->C D Sulfo-NHS C->D E Sulfo-NHS Ester (Amine Reactive) D->E F Protein-NH2 (pH 8.0) E->F Nucleophilic Attack G Covalent Conjugate (Amide Bond) F->G - Sulfo-NHS

Caption: Chemical mechanism of EDC/NHS-mediated conjugation of 3,5-diiodosalicylate to lysine residues.

Workflow Step1 1. Reagent Preparation Dissolve 3,5-Diiodosalicylate in MES (pH 6.0) Step2 2. Carboxyl Activation Add EDC & Sulfo-NHS (15 min, RT) Step1->Step2 Step3 3. Bioconjugation Add Protein in PBS pH 8.0 (2 hrs, RT) Step2->Step3 Step4 4. Reaction Quenching Add 1M Tris-HCl pH 7.5 (15 min) Step3->Step4 Step5 5. SEC Purification Desalting column to remove free label Step4->Step5 Step6 6. System Validation MALDI-TOF MS for Degree of Labeling Step5->Step6

Caption: Step-by-step workflow for the bioconjugation and purification of the iodinated protein.

Self-Validating Experimental Protocol

Required Reagents & Buffers
  • Target Label: Potassium 3,5-diiodosalicylate (≥98% purity).

  • Crosslinkers: EDC·HCl and Sulfo-NHS (Thermo Fisher or equivalent).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0 (Crucial: Do NOT use Tris or amine-containing buffers here).

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Hardware: Zeba Spin Desalting Columns (7K MWCO).

Phase 1: Reagent Preparation & Activation
  • Solubilization: Dissolve Potassium 3,5-diiodosalicylate in Activation Buffer to a final concentration of 10 mM. Note: Ensure complete dissolution; mild sonication may be required due to the hydrophobic nature of the diiodinated ring.

  • Activation: Add dry EDC and Sulfo-NHS to the 3,5-diiodosalicylate solution to achieve a molar ratio of 1:2:5 (Diiodosalicylate : EDC : Sulfo-NHS).

  • Incubation: Vortex immediately and incubate at room temperature (RT) for 15 minutes. This generates the amine-reactive Sulfo-NHS-diiodosalicylate ester.

Phase 2: Bioconjugation
  • Protein Preparation: Ensure your target protein is dissolved in Conjugation Buffer (pH 8.0) at a concentration of 1–5 mg/mL. If the protein is in an amine-containing buffer, perform a buffer exchange prior to this step.

  • Coupling: Add the activated Sulfo-NHS-diiodosalicylate to the target protein solution. Refer to Table 1 to select the appropriate molar excess based on your desired Degree of Labeling (DOL).

  • Reaction Time: Incubate the reaction mixture for 2 hours at RT or overnight at 4°C under continuous gentle agitation.

Phase 3: Quenching & Purification
  • Quenching: Add Quenching Buffer (1 M Tris-HCl) to the reaction mixture to a final concentration of 50 mM. Incubate for 15 minutes at RT. The primary amines in Tris will rapidly react with any remaining Sulfo-NHS esters, preventing further protein crosslinking.

  • SEC Purification: Equilibrate a 7K MWCO desalting column with your desired final storage buffer (e.g., PBS, pH 7.4). Pass the quenched reaction mixture through the column. The covalently labeled protein will elute in the void volume, while free, quenched 3,5-diiodosalicylate and urea byproducts will be retained.

Phase 4: Self-Validation Module (MALDI-TOF MS)

To validate the covalent nature of the modification and rule out non-covalent hydrophobic entrapment, perform MALDI-TOF MS on the purified conjugate.

  • The addition of one 3,5-diiodosalicylate moiety (accounting for the loss of H2​O during amide bond formation) results in a precise mass shift of +371.9 Da .

  • Calculation: DOL=371.9Masslabeled​−Massunlabeled​​

Quantitative Data: Optimization of Molar Ratios

The efficiency of lysine labeling is highly dependent on the molar excess of the activated label. The table below summarizes expected outcomes based on empirical bioconjugation principles.

Table 1: Optimization of Molar Ratios for Lysine Labeling

Molar Excess (Label:Protein)EDC:NHS RatioReaction TimeExpected Degree of Labeling (DOL)Conjugation Efficiency (%)
10x 1:2:52 hours, RT1 - 2~15 - 20%
20x 1:2:52 hours, RT3 - 5~15 - 25%
50x 1:2:52 hours, RT6 - 10~12 - 20%
100x 1:2:5Overnight, 4°C> 10 (Risk of precipitation)< 10%

Note: Over-labeling (DOL > 10) often leads to protein precipitation due to the masking of positively charged lysine residues and the introduction of highly hydrophobic diiodinated aromatic rings.

References

  • [2] Selective affinity labeling of a 27-kDa integral membrane protein in rat liver and kidney with N-bromoacetyl derivatives of L-thyroxine and 3,5,3'-triiodo-L-thyronine. PubMed / NIH. 2

  • [1] The Nuclear Matrix: Fractionation Techniques and Analysis. SciSpace. 1

  • Effects of CORM-3 formulations in in vitro and in vivo models of inflammation (Citing: Crystallographic studies of the complexes of bovine and equine serum albumin with 3,5-diiodosalicylic acid. Int. J. Biol. Macromol. 60, pp. 316-324). Universidade Nova de Lisboa.

  • [3] Charge Effects: Influence of Surface Charge on Protein Corona Adsorption Behavior on Liposomal Formulations (Citing: 3,5-diiodosalicylic acid. Int. J. Biol. Macromol. 2013, 60, 316–324). ResearchGate. 3

Sources

Application

Application Note: Potassium 3,5-Diiodosalicylate (K-DIS) in the Interrogation of Protein Conformational Dynamics

Executive Summary Potassium 3,5-diiodosalicylate (K-DIS) and its structural analogues (such as lithium 3,5-diiodosalicylate) are highly versatile biochemical tools used to interrogate protein structural dynamics. Dependi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Potassium 3,5-diiodosalicylate (K-DIS) and its structural analogues (such as lithium 3,5-diiodosalicylate) are highly versatile biochemical tools used to interrogate protein structural dynamics. Depending on the concentration and biological target, K-DIS functions either as a highly specific allosteric ligand that induces measurable conformational shifts in transport proteins, or as a mild chaotropic agent that selectively disrupts inter-domain associations to isolate membrane and nuclear matrix proteins. This application note provides validated protocols for utilizing K-DIS in structural biology, focusing on Circular Dichroism (CD) spectroscopy, X-ray crystallography, and chaotropic protein extraction.

Mechanistic Principles

Ligand-Induced Conformational Perturbation

In transport and binding proteins such as Transthyretin (TTR) and Serum Albumin, the 3,5-diiodosalicylate anion acts as a high-affinity ligand. The iodine substituents exhibit a high propensity for halogen bonding within hydrophobic channels .

  • Transthyretin (TTR): K-DIS binds to the central hydrophobic channel of the TTR homotetramer. The iodine atoms occupy symmetry-related halogen-binding pockets, stabilizing the tetramer and preventing the dissociation and misfolding that leads to amyloid fibrillogenesis .

  • Serum Albumin: Binding of K-DIS to serum albumin (e.g., HSA, BSA, CSA) induces a decrease in α -helical content. The interaction causes a significant shift of entire helices, altering the volume of the binding cavities and modifying the protein's tertiary architecture , .

Chaotropic Disruption and Structural Isolation

At higher concentrations (typically 10–50 mM), 3,5-diiodosalicylate salts act as mild chaotropic agents. They disrupt weak, reversible inter- and intramolecular non-covalent interactions without fully denaturing globular domains .

  • Nuclear Matrix Isolation: K-DIS selectively removes histones and soluble nucleoplasmic proteins from chromatin, allowing the isolation of the nuclear matrix (NM) and the study of matrix-attached region (MAR) protein conformations , .

  • Membrane Glycoproteins: It effectively extracts peripheral and integral glycoproteins from lipid bilayers into water-soluble forms by increasing electrostatic repulsion and disrupting hydrophobic associations .

Experimental Protocols

Protocol A: Probing Ligand-Induced Conformational Changes (CD Spectroscopy & Crystallography)

Objective: To quantify secondary structure perturbations and identify halogen-binding pockets in target proteins upon K-DIS binding.

Causality & Self-Validation: CD spectroscopy provides a macroscopic view of secondary structure loss (e.g., α -helix to random coil transitions), while X-ray crystallography provides atomic-level validation of the binding site. By running a ligand-titration CD scan, the researcher establishes a binding isotherm that directly validates the stoichiometric assumptions used for crystal soaking.

Step-by-Step Methodology:

  • Protein Preparation: Dialyze the target protein (e.g., Serum Albumin or TTR) into a low-salt buffer (e.g., 10 mM Sodium Phosphate, pH 7.4) to minimize background absorbance in the far-UV region.

  • K-DIS Titration (CD Spectroscopy):

    • Prepare a 10 mM stock of K-DIS in the dialysis buffer.

    • Titrate K-DIS into a 5 μ M protein solution at molar ratios ranging from 1:1 to 1:10.

    • Record far-UV CD spectra (190–260 nm) at 25∘C .

    • Validation Check: An isodichroic point should be observed if the transition is a simple two-state conformational change. Calculate the reduction in mean residue ellipticity [θ] at 208 nm and 222 nm to quantify α -helical loss .

  • Co-Crystallization / Soaking:

    • Grow apo-protein crystals using hanging-drop vapor diffusion.

    • Transfer crystals to a stabilization buffer containing a 5-fold molar excess of K-DIS. Soak for 24–48 hours.

    • Causality: The slow soaking allows the diiodosalicylate molecules to diffuse into the solvent channels and induce the helical shifts without shattering the crystal lattice , .

  • Diffraction and Refinement: Flash-freeze in liquid nitrogen using 20% glycerol as a cryoprotectant. Solve the structure via molecular replacement.

Protocol B: Chaotropic Isolation of Nuclear Matrix Proteins

Objective: To extract soluble proteins and histones, leaving the structural nuclear matrix intact for proteomic or conformational analysis.

Causality & Self-Validation: Using a mild chaotrope like K-DIS instead of harsh detergents preserves the native architecture of the nuclear matrix. The protocol is self-validating if Western blotting of the supernatant confirms the complete removal of Histone H3, while the pellet retains Lamin B .

Step-by-Step Methodology:

  • Nuclei Isolation: Lyse cells in a hypotonic buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl 2​ , 0.5% NP-40) and pellet intact nuclei at 500×g .

  • Chromatin Digestion: Resuspend nuclei and treat with RNase-free DNase I (100 U/mL) for 30 minutes at 37∘C to cleave loop DNA.

  • K-DIS Extraction:

    • Add K-DIS to a final concentration of 25 mM.

    • Incubate at 4∘C for 15 minutes with gentle end-over-end rotation.

    • Causality: The 25 mM concentration is critical; it is high enough to disrupt histone-DNA interactions but low enough to prevent the solubilization of the core nuclear lamina , .

  • Separation: Centrifuge at 10,000×g for 10 minutes. The supernatant contains the extracted histones and soluble proteins. The pellet contains the intact nuclear matrix.

  • Downstream Analysis: Resuspend the pellet in a suitable buffer for mass spectrometry (SILAC) or solid-state NMR to study the conformation of the matrix-associated proteins.

Quantitative Data Summary

Table 1 summarizes the differential effects and binding parameters of 3,5-diiodosalicylate across various biological systems.

Target SystemInteraction TypeK-DIS ConcentrationConformational / Structural EffectReference
Transthyretin (TTR) Ligand BindingEquimolar to 5x ExcessStabilizes tetramer; binds halogen pockets; inhibits amyloidosis.
Serum Albumin (CSA/BSA) Ligand Binding1:2 to 1:6 Molar RatioDecreases α -helical content; shifts helices; alters cavity volume.,
Erythrocyte Skeletons Chaotropic20 mMExpands skeletons by reversible dissociation of weak interdomain contacts.
Nuclear Matrix (NM) Chaotropic25 mMSolubilizes histones; preserves Lamin-B positive NM architecture.,
Viral Envelopes (NDV) ChaotropicVariableDifferentially elutes internally disposed extrinsic proteins (M and NP).

Experimental Workflow Visualization

G Start Protein / Cellular Sample Branch1 Ligand Binding Pathway (Low Conc. K-DIS: < 1 mM) Start->Branch1 Purified Protein Branch2 Chaotropic Extraction Pathway (High Conc. K-DIS: 10-50 mM) Start->Branch2 Intact Nuclei/Cells CD CD Spectroscopy Quantify α-Helical Loss Branch1->CD Titration Xray X-Ray Crystallography Map Halogen Pockets Branch1->Xray Crystal Soaking Membrane Matrix/Membrane Isolation Remove Soluble Proteins Branch2->Membrane 25 mM K-DIS MassSpec Proteomic Profiling (e.g., SILAC NM Proteome) Membrane->MassSpec Pellet Analysis

Figure 1: Dual-pathway workflow for K-DIS applications in protein conformational analysis.

References

  • Majorek, K. A., et al. "Structure of caprine serum albumin in complex with 3,5-diiodosalicylic acid." RCSB Protein Data Bank (2017). URL:[Link]

  • Sekula, B., et al. "Crystallographic studies of the complexes of bovine and equine serum albumin with 3,5-diiodosalicylic acid." International Journal of Biological Macromolecules (2013). URL:[Link]

  • Ghosh, S., et al. "A critical approach toward resonance-assistance in the intramolecular hydrogen bond interaction of 3,5-diiodosalicylic acid: A spectroscopic and computational investigation." ResearchGate (2015). URL:[Link]

  • Almeida, M. R., et al. "Iodination of salicylic acid improves its binding to transthyretin." PubMed (2008). URL:[Link]

  • Cleland, J. G., et al. "Isolation of Human Platelet Glycoproteins." PubMed (1977). URL:[Link]

  • Li, J. K., et al. "Protein organization in Newcastle disease virus as revealed by perturbant treatment." Journal of Virology (1980). URL:[Link]

  • Svoboda, K., et al. "Elasticity of the human red cell membrane skeleton. Effects of temperature and denaturants." PubMed (1992). URL:[Link]

  • Bozheyeva, A., et al. "Histones are exosome membrane proteins regulated by cell stress." bioRxiv (2024). URL:[Link]

  • Fuchs, M., et al. "The quantitative nuclear matrix proteome as a biochemical snapshot of nuclear organization." PubMed (2014). URL:[Link]

  • Dijkwel, P. A., et al. "Attachment to the nuclear matrix mediates specific alterations in chromatin structure." PNAS (1998). URL:[Link]

Method

Topic: A Guide to Protein Footprinting Using Diiodosalicylate-Mediated Covalent Modification

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals engaged in the structural and functional analysis of protein-nucl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals engaged in the structural and functional analysis of protein-nucleic acid and protein-protein interactions.

Abstract: This document provides a detailed experimental framework for utilizing 3,5-diiodosalicylate (DIS) as a chemical probe for protein footprinting. While not a classical DNA footprinting agent, DIS serves as an effective covalent modification reagent, primarily targeting accessible lysine residues on a protein's surface. By comparing the modification pattern of a protein in its free versus its complexed state (e.g., bound to DNA, RNA, or another protein), researchers can precisely map interaction interfaces. This method offers a powerful alternative to traditional footprinting techniques and is particularly amenable to analysis by mass spectrometry. We present the underlying principles, detailed protocols for optimization and execution, and a guide to data interpretation, establishing a self-validating system for robust and reliable results.

Foundational Principles: Chemical Probing of Molecular Interfaces

Understanding the topology of a protein-ligand interaction site is fundamental to dissecting biological mechanisms and enabling rational drug design. Footprinting is a powerful biophysical technique that maps these interfaces by identifying regions of a macromolecule that are protected from an external probe upon the formation of a complex.

While traditional DNA footprinting utilizes agents like DNase I to map a protein's binding site on a nucleic acid strand, an alternative and complementary approach is to map the ligand's "footprint" on the protein itself. This is achieved using chemical probes that covalently modify solvent-accessible amino acid side chains. The core principle is straightforward:

  • In the unbound state: The protein surface is accessible to the chemical probe, leading to widespread modification of reactive residues.

  • In the bound state: The ligand (e.g., DNA, another protein) sterically hinders the probe, protecting residues at the binding interface from modification.

By identifying the residues that are modified in the free protein but not in the complex, we can delineate the interaction surface. 3,5-diiodosalicylate (DIS) is a reagent well-suited for this application due to its reactivity with primary amines, such as the epsilon-amino group of lysine, under controlled conditions.

The Probe: Mechanism of Diiodosalicylate (DIS) Modification

3,5-diiodosalicylate is an aromatic compound that can be activated to become a reactive acylating agent. While various activation chemistries exist, a common approach involves converting the carboxylic acid group into a more reactive species (e.g., an N-hydroxysuccinimide ester) or using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction. The activated DIS then readily reacts with nucleophilic groups on the protein surface.

The primary target for DIS modification is the solvent-exposed lysine residue. The reaction results in the formation of a stable amide bond, adding a diiodosalicyl moiety to the lysine side chain. This mass addition is readily detectable by mass spectrometry, making it an ideal tool for mapping modification sites at the peptide level.

Below is a conceptual diagram illustrating the footprinting principle using DIS.

cluster_0 Condition 1: Unbound Protein cluster_1 Condition 2: Protein-DNA Complex P1 Protein DIS1 DIS P1->DIS1 DIS2 DIS P1->DIS2 DIS3 DIS P1->DIS3 DIS4 DIS P1->DIS4 label_A Result: Accessible lysines are modified Analysis Analysis by Mass Spectrometry P2 Protein DNA DNA P2->DNA DIS5 DIS P2->DIS5 DIS6 DIS P2->DIS6 label_B Result: Interface lysines are protected Result Identification of Protected Residues (Binding Interface) Analysis->Result cluster_samples A Phase 1: Optimization B Determine optimal DIS concentration and reaction time A->B C Assess protein activity post-modification B->C D Phase 2: Footprinting Experiment C->D E Sample 1: Protein Only + DIS F Sample 2: Protein + DNA Complex + DIS G Sample 3 (Control): Protein + DNA Complex No DIS I Quench Reaction & Remove Excess Reagents G->I H Phase 3: Analysis J Proteolytic Digestion (e.g., Trypsin) I->J K LC-MS/MS Analysis J->K L Data Processing: Identify modified peptides and quantify differences K->L

Application

Application Note: Integrating Potassium 3,5-Diiodosalicylate (K-DIS) Labeling with High-Resolution Mass Spectrometry

Executive Summary The detection of low-abundance, amine-containing metabolites and peptides in complex biological matrices is frequently hindered by ion suppression and isobaric chemical noise. While high-resolution mass...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection of low-abundance, amine-containing metabolites and peptides in complex biological matrices is frequently hindered by ion suppression and isobaric chemical noise. While high-resolution mass spectrometry (HRMS) offers immense resolving power, distinguishing true analyte signals from the "biological background" remains a critical bottleneck.

This application note details a novel, self-validating methodology integrating Potassium 3,5-Diiodosalicylate (K-DIS) as a pre-column derivatization agent. By leveraging the massive negative mass defect and unique isotopic signature of iodine, K-DIS labeling shifts target analytes into a "mass defect desert," enabling unambiguous identification via Mass Defect Filtering (MDF).

Scientific Rationale: The Mass Defect Advantage

The Physics of the Iodine Mass Defect

Most biological molecules (comprising C, H, N, and O) exhibit a positive mass defect because the exact mass of hydrogen (1.0078 Da) drives the fractional mass above the nominal mass. In contrast, monoisotopic iodine ( 127I ) has an exact mass of 126.9045 Da, yielding a significant negative mass defect.

When K-DIS is covalently attached to an analyte, it introduces two iodine atoms, contributing a net mass defect shift of -0.1856 Da . This distinct physicochemical property is widely utilized in environmental HRMS screening to isolate iodinated compounds from complex backgrounds[1]. By intentionally tagging analytes with K-DIS, we artificially induce this signature, allowing bioinformatics software to filter out >95% of unlabeled biological noise.

Chemical Causality: Why Potassium 3,5-Diiodosalicylate?

While Lithium 3,5-diiodosalicylate (LIS) is historically renowned as a chaotropic agent for extracting subchromatin structures and membrane glycoproteins[2], K-DIS is specifically optimized for MS derivatization workflows.

  • Solubility & Activation: The potassium salt exhibits superior solubility in the anhydrous organic solvents (e.g., DMSO) required for N-Hydroxysuccinimide (NHS) ester activation.

  • Adduct Mitigation: Unlike lithium, which forms strong, difficult-to-fragment [M+Li]+ adducts in positive ESI, potassium is easily washed away during standard reversed-phase Solid Phase Extraction (SPE), leaving only the covalently bound diiodosalicylate moiety.

  • Ionization Inversion: The electron-withdrawing nature of the two iodine atoms drastically lowers the pKa of the phenolic hydroxyl group (pKa ~2.5). This allows traditionally positive-ionizing amines to be analyzed in Negative ESI mode with exceptional sensitivity, further decoupling the signal from the predominantly positive-ionizing biological matrix[3].

Workflow Visualization

Workflow Step1 1. Reagent Activation K-DIS + EDC/NHS (DMSO, 15 min) Step2 2. Analyte Labeling Primary Amines (pH 8.0, 2h) Step1->Step2 Step3 3. Quench & Desalt Hydroxylamine + SPE (Removes K+ & Byproducts) Step2->Step3 Step4 4. LC-MS/MS Negative ESI Mode (High Ionization) Step3->Step4 Step5 5. Data Processing Mass Defect Filtering (Δ = -0.1856 Da) Step4->Step5

Workflow for K-DIS derivatization, clean-up, and Mass Defect Filtering in LC-MS.

Quantitative Data: Physicochemical Shifts

The following table summarizes the expected quantitative shifts applied to any primary amine ( R−NH2​ ) upon successful K-DIS derivatization.

ParameterUnlabeled Primary AmineK-DIS Labeled DerivativeNet Change ( Δ )
Nominal Mass M M+372 Da +372 Da
Exact Mass Addition Mexact​ Mexact​+371.8144 Da +371.8144 Da
Mass Defect Contribution Variable (Typically +0.05 to +0.20 ) −0.1856 Da −0.1856 Da
ESI Polarity Preference Positive ( [M+H]+ )Negative ( [M−H]− )Polarity Inversion
Chromatographic Retention Hydrophilic (Early Elution)Hydrophobic (Late Elution) +3 to +5 min (RP-LC)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates an internal validation step using a heavy-isotope standard.

Phase 1: System Suitability & Validation Setup
  • Spike-in: Prior to extraction, spike the biological sample with 1 µM of a heavy-labeled primary amine (e.g., 13C6​ -Phenylalanine).

  • Rationale: The successful detection of the K-DIS- 13C6​ -Phe derivative post-analysis validates the efficiency of the EDC/NHS coupling and serves as an absolute quantification reference, ensuring the protocol is a self-validating system.

Phase 2: Preparation of the Active Ester (K-DIS-NHS)
  • Solubilization: Dissolve 10 mM K-DIS in anhydrous DMSO.

    • Causality: Water must be strictly excluded at this stage to prevent the rapid hydrolysis of the highly reactive active ester intermediate.

  • Activation: Add 15 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl) and 15 mM N-Hydroxysuccinimide (NHS). Vortex and incubate for 15 minutes at room temperature.

    • Causality: A 1.5x molar excess of EDC/NHS ensures complete conversion of the K-DIS carboxylate into the amine-reactive NHS ester.

Phase 3: Derivatization Reaction
  • Buffering: Dilute the biological sample in 100 mM HEPES buffer and adjust to pH 8.0.

    • Causality: At pH 8.0, primary amines are deprotonated and highly nucleophilic, maximizing reaction kinetics while minimizing the base-catalyzed degradation of the NHS ester.

  • Labeling: Add the activated K-DIS-NHS to the sample to achieve a final reagent concentration of 1 mM. Incubate for 2 hours at room temperature in the dark .

    • Causality: Iodinated aromatic compounds are susceptible to photolytic deiodination under prolonged UV/ambient light exposure[4]. Darkness preserves the integrity of the mass defect tag.

Phase 4: Quenching and SPE Clean-up
  • Quenching: Add 50 mM Hydroxylamine to the reaction mixture and incubate for 15 minutes.

    • Causality: Hydroxylamine aggressively reacts with any residual K-DIS-NHS, preventing off-target cross-reactivity or column-clogging polymerization during LC injection.

  • Desalting: Load the quenched sample onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Wash with 5% Methanol in water, and elute with 80% Methanol.

    • Causality: This step is critical to remove the potassium ions ( K+ ) introduced by the K-DIS salt, which would otherwise cause severe ion suppression and complex adduct formation in the mass spectrometer.

Phase 5: LC-MS/MS Acquisition & Mass Defect Filtering
  • Acquisition: Inject the eluate into an HRMS system (e.g., Q-TOF or Orbitrap) operating in Negative ESI mode .

  • Data Processing: Apply a Kendrick Mass Defect (KMD) filter or a custom mass defect window in your processing software (e.g., filtering for features with a fractional mass between 0.7500 and 0.8500 Da, depending on the base analyte mass).

    • Causality: Because the K-DIS tag shifts the mass defect by -0.1856 Da, labeled analytes will cleanly separate from the endogenous biological matrix in a KMD plot, allowing for rapid, automated identification of amine-containing targets[1].

References

  • Quantification of Epigenetic DNA Modifications in the Subchromatin Structure Matrix Attachment Regions by Stable Isotope Dilution UHPLC-MS/MS Analysis Analytical Chemistry - ACS Publications URL:[Link]

  • Advances of mass spectrometry in characterization of disinfection byproducts in drinking water Journal of Hazardous Materials - ResearchGate URL:[Link]

  • Improved Frontal Gel Filtration Chromatography to Examine the Interaction between Small Molecules and a Protein with Multiple Specific Binding Sites Analytical Chemistry - ACS Publications URL:[Link]

  • Generation Mechanism of Perfluorohexanesulfonic Acid from Polyfluoroalkyl Sulfonamide Derivatives During Chloramination in Drinking Water Environmental Science & Technology - ACS Publications URL:[Link]

Sources

Method

Advanced Techniques for the Solubilization and Purification of Membrane Proteins Using Lithium 3,5-Diiodosalicylate (LIS)

Executive Summary The purification of integral membrane proteins—particularly heavily glycosylated species like glycophorins—presents a unique biochemical challenge due to their amphipathic nature and tendency to aggrega...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of integral membrane proteins—particularly heavily glycosylated species like glycophorins—presents a unique biochemical challenge due to their amphipathic nature and tendency to aggregate. Lithium 3,5-diiodosalicylate (LIS) is a powerful, field-proven chaotropic agent that selectively disrupts hydrophobic interactions within lipid bilayers without irreversibly denaturing carbohydrate-rich domains[1].

This application note provides an in-depth, mechanistic guide to utilizing LIS in protein purification workflows. It covers the foundational LIS-phenol partitioning method for isolating glycoproteins, modern adaptations for extracting peripheral proteins from extracellular vesicles (EVs), and the critical quality control steps required to build a self-validating experimental system.

Mechanistic Principles of LIS Extraction

The selection of an extraction reagent is dictated by the structural properties of the target protein. Traditional non-ionic detergents (e.g., Triton X-100) often fail to fully disassociate tightly bound membrane complexes, while harsh anionic detergents (e.g., SDS) can completely denature functional domains.

LIS operates through a highly specific chaotropic mechanism. The lipophilic diiodosalicylate anion intercalates into the hydrophobic core of the lipid bilayer, disrupting the native water structure and breaking the hydrophobic bonds that anchor integral proteins to the membrane[1]. This solvation process yields water-soluble protein-LIS complexes. Interestingly, LIS exhibits a high binding affinity for hydrophobic peptide sequences; research has shown that approximately 3.4 moles of LIS remain tightly bound per mole of hydrophobic peptide even after extensive aqueous washing[2].

Mechanism Membrane Intact Lipid Bilayer + Integral Proteins Chaotrope LIS Intercalation (Lipophilic Anion) Membrane->Chaotrope 0.3 M LIS Disruption Disruption of Hydrophobic Bonds Chaotrope->Disruption Chaotropic effect Solubilization Water-Soluble Protein-LIS Complexes Disruption->Solubilization Solvation

Mechanism of Lithium 3,5-diiodosalicylate (LIS) in membrane protein solubilization.

The LIS-Phenol Partitioning System

The true analytical power of LIS is realized when it is coupled with phenol partitioning. This biphasic system exploits the massive hydration shells generated by sialic acid residues on glycoproteins.

The Causality of Phase Separation: When 50% phenol is added to an LIS-solubilized membrane extract, the system is driven into two distinct phases. Highly hydrophobic, non-glycosylated proteins and lipids partition into the lower organic (phenol) phase. Conversely, heavily glycosylated proteins (such as glycophorins) are strictly retained in the upper aqueous phase due to their extreme hydrophilicity[1]. This creates a highly selective, single-step bulk purification method.

Workflow Start Cell Membrane Preparation (e.g., Erythrocyte Ghosts) LIS Add 0.3 M LIS in 50 mM Tris-HCl (pH 7.5) Stir 15 min at RT Start->LIS Centrifuge1 Centrifuge at 45,000 x g for 90 min Collect Supernatant LIS->Centrifuge1 Phenol Add Equal Volume of 50% Phenol Stir vigorously at 4°C for 20 min Centrifuge1->Phenol Centrifuge2 Centrifuge at 4,000 x g for 60 min Phase Separation Phenol->Centrifuge2 Aqueous Upper Aqueous Phase (Highly Glycosylated Proteins) Centrifuge2->Aqueous PhenolPhase Lower Phenol Phase (Non-glycosylated Proteins & Lipids) Centrifuge2->PhenolPhase

Step-by-step workflow for the LIS-Phenol biphasic extraction of membrane glycoproteins.

Experimental Protocols

Protocol A: Isolation of Glycoproteins from Erythrocyte Membranes

This protocol is adapted from the foundational methodology established by Marchesi and Andrews[1], with modern refinements for optimized yield[3].

Step 1: Membrane Preparation

  • Prepare erythrocyte ghosts using standard hypotonic lysis.

  • Lyophilize the membrane preparation to ensure accurate calculation of the LIS-to-protein ratio.

Step 2: LIS Solubilization

  • Resuspend the lyophilized membranes in 50 mM Tris-HCl buffer (pH 7.5) containing 0.3 M LIS . Adjust the volume to achieve a concentration of ~25 mg protein/mL.

  • Homogenize the suspension using a tight-fitting Dounce homogenizer (10 strokes).

  • Stir the homogenate at room temperature for 15 minutes to allow complete LIS intercalation.

Step 3: Hydration and Clearing

  • Add exactly two volumes of cold distilled water to the suspension.

  • Stir the turbid solution for 10 minutes at 4°C.

  • Centrifuge at 45,000 × g for 90 minutes at 4°C. Carefully collect the supernatant, which contains the LIS-solubilized proteins.

Step 4: Phenol Partitioning

  • To the collected supernatant, add an equal volume of freshly prepared 50% (w/w) phenol in water.

  • Stir vigorously at 4°C for 20 minutes to ensure thorough mixing of the phases.

Step 5: Phase Separation & Recovery

  • Centrifuge the mixture at 4,000 × g for 60 minutes at 4°C.

  • Carefully aspirate the upper aqueous phase (containing the glycoproteins) without disturbing the white proteinaceous interphase.

  • Dialyze the aqueous phase extensively against distilled water for 36–48 hours (with multiple changes) to remove residual LIS and phenol.

  • Lyophilize the dialysate.

  • Critical Step: Wash the dried powder three times with cold 100% ethanol. Centrifuge at 10,000 × g between washes. This removes tightly bound LIS molecules that survive dialysis[2].

Protocol B: Extraction of Peripheral Proteins from Extracellular Vesicles (EVs)

Recent studies utilize LIS at lower concentrations to strip peripheral or luminal-associated proteins (e.g., histones) from EVs without completely destroying the lipid bilayer[4].

  • Purify EVs using ultracentrifugation or size-exclusion chromatography.

  • Resuspend 10 µg of EV protein in 20 mM Tris-HCl (pH 7.5).

  • Add LIS to a final concentration of 25 mM (Note the 10-fold reduction compared to Protocol A).

  • Incubate the samples for 12 hours at 4°C with gentle shaking.

  • Ultracentrifuge the sample at 150,000 × g for 1 hour at 4°C.

  • The supernatant will contain the LIS-extracted peripheral/luminal proteins, while the pellet retains the intact EV membranes and integral proteins.

Quantitative Data & Partitioning Characteristics

To aid in experimental design, the following table summarizes the expected behavior of various protein classes when subjected to LIS treatment.

Target Protein / ComplexLIS ConcentrationPartitioning Phase / FractionKey Characteristics & OutcomesReference
Human Glycophorin0.3 MAqueous Phase (Phenol System)Yields a complex that is 60% carbohydrate by weight; retains viral receptor activity.Marchesi & Andrews[1]
Carp Glycophorin0.3 MAqueous Phase (Phenol System)Yields ~4.0 mg per gram of lyophilized membrane; high N-glycolylneuraminic acid content.MDPI[3]
EV-associated Histones25 mMSupernatant (Aqueous Buffer)Effectively stripped from intact EV membranes without complete bilayer destruction.bioRxiv[4]
Nuclear Matrix Proteins10–25 mMInsoluble PelletReveals the nuclear scaffold structure and specific endonuclease activity.Rzepecki et al.[5]

Self-Validating Quality Control & Troubleshooting

To ensure scientific integrity, your purification workflow must be self-validating. Implement the following analytical checks:

  • Validating Phase Separation via Differential Staining: Run an SDS-PAGE of both the recovered aqueous phase and the phenol phase (after precipitation). Stain one gel with Coomassie Brilliant Blue (CBB) and an identical gel with Periodic Acid-Schiff (PAS).

    • Expected Outcome: The aqueous phase should be strongly PAS-positive and weakly CBB-positive. Heavy glycosylation sterically hinders CBB dye binding.

    • Troubleshooting: If the aqueous phase is strongly CBB-positive, the phenol partitioning was incomplete. This is usually caused by insufficient mixing time during Step 4 or an incorrect phenol concentration.

  • The Causality of the Ethanol Wash: LIS absorbs strongly in the UV range. If the final lyophilized glycoprotein powder is not thoroughly washed with cold ethanol, residual tightly-bound LIS[2] will cause massive artificial spikes in A280 readings, leading to a gross overestimation of protein yield. Always validate protein concentration using a carbohydrate-insensitive colorimetric assay (e.g., BCA Assay) alongside UV spectrophotometry.

References

  • Marchesi, V. T., & Andrews, E. P. (1971). Glycoproteins: isolation from cell membranes with lithium diiodosalicylate. Science, 174(4015), 1247-1248.
  • Romans, A. Y., & Segrest, J. P. (1978). Binding of lithium diiodosalicylate to glycophorin. Biochimica et Biophysica Acta (BBA)-Biomembranes, 511(2), 297-301.
  • Histones are exosome membrane proteins regulated by cell stress. bioRxiv. (2024).
  • Rzepecki, R., et al. (1995). Interaction of the Pisum sativum nuclear matrix proteins with SAR DNA. Acta Biochimica Polonica, 42(1), 75-82.
  • Isolation and Characterization of Glycophorin from Carp Red Blood Cell Membranes. MDPI. (2014).

Sources

Application

methods for quantifying the extent of protein modification by diiodosalicylate

An Application Guide to the Quantitative Analysis of Protein Modification by 3,5-Diiodosalicylate Introduction: Understanding Diiodosalicylate-Protein Interactions 3,5-Diiodosalicylate (DIS), commonly used as its lithium...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Quantitative Analysis of Protein Modification by 3,5-Diiodosalicylate

Introduction: Understanding Diiodosalicylate-Protein Interactions

3,5-Diiodosalicylate (DIS), commonly used as its lithium salt (LIS), is a powerful chaotropic agent widely employed in biochemistry for the solubilization of membranes and the dissociation of protein complexes.[1] Its primary, well-documented function is to disrupt non-covalent protein-protein and protein-lipid interactions, thereby releasing proteins from cellular structures.

The term "protein modification" in the context of DIS is nuanced. Unlike classic covalent labeling reagents, DIS is not typically employed to form stable, predictable covalent bonds with amino acid side chains. However, its strong and specific binding characteristics can lead to a tightly associated complex that persists even after initial purification steps. Quantifying the extent of this stable association is critical for researchers, as the presence of bound DIS can significantly alter a protein's physicochemical properties, including its hydrophobicity, charge, and conformation, thereby impacting downstream functional assays and structural analyses.

This guide provides detailed protocols for three robust methods to quantify the extent of 3,5-diiodosalicylate that remains stably associated with a target protein. These methodologies are designed as self-validating systems, ensuring that only tightly bound, non-labile DIS is measured. The choice of method will depend on the specific research question, available instrumentation, and the desired level of detail, from bulk stoichiometry to site-specific localization.

Method 1: Quantification by UV-Visible Spectrophotometry

This method offers a rapid and accessible way to determine the average number of DIS molecules bound per protein molecule (degree of labeling). It leverages the intrinsic ultraviolet absorbance of the diiodosalicylate aromatic ring.

Causality and Experimental Principle

The core principle is to separate the DIS-protein conjugate from free, unbound DIS and then measure the unique UV absorbance of DIS. Because proteins also absorb UV light (primarily at 280 nm), a mathematical correction is required to isolate the absorbance contributed by DIS alone. The accuracy of this method hinges on two critical factors: the complete removal of unbound DIS and the precise determination of the molar extinction coefficient of DIS under the experimental buffer conditions.

Detailed Experimental Protocol
  • Protein Preparation:

    • Prepare the target protein at a known concentration (e.g., 1-5 mg/mL) in an amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.4. Buffers containing primary amines (like Tris) should be avoided if any potential for covalent reaction is being considered.

  • Incubation with Diiodosalicylate:

    • Prepare a stock solution of 3,5-diiodosalicylic acid (or its salt) in the same buffer.

    • Add a desired molar excess of DIS to the protein solution. A typical starting point is a 20- to 50-fold molar excess.

    • Incubate the mixture for 1-2 hours at room temperature with gentle mixing to allow binding to reach equilibrium.

  • Removal of Free Diiodosalicylate (Critical Step):

    • Equilibrate a desalting column (e.g., a gravity-flow G-25 column or a spin desalting column) with the reaction buffer according to the manufacturer's instructions. This step is crucial for removing all unbound small molecules.

    • Apply the reaction mixture to the column.

    • Collect the protein-containing fractions. The protein will elute in the void volume, while the free DIS is retained in the column matrix.

  • Spectrophotometric Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the purified DIS-protein conjugate at two wavelengths: 280 nm (for protein concentration) and the absorbance maximum (λ_max) of DIS.

    • Note: The λ_max for DIS must be determined empirically by scanning a solution of pure DIS (e.g., 10-50 µM) from 250 nm to 350 nm. It is expected to be near 300-310 nm.

    • Measure the absorbance of the pure DIS compound at 280 nm to calculate a correction factor.

  • Calculation of Degree of Modification:

    • First, determine the molar extinction coefficient (ε_DIS) of 3,5-diiodosalicylate. This is required and must be done by preparing a series of known concentrations of DIS in the assay buffer, measuring their absorbance at λ_max, and determining the slope of the line from a plot of absorbance vs. concentration (Beer-Lambert law, A = εcl).

    • Calculate the correction factor (CF) for DIS absorbance at 280 nm: CF = A₂₈₀ of DIS / A_λmax of DIS.

    • Calculate the concentration of the protein in the purified sample:

      • A_prot (corrected) = A₂₈₀ (measured) - (A_λmax (measured) * CF)

      • [Protein] (M) = A_prot (corrected) / ε_prot (where ε_prot is the molar extinction coefficient of the protein at 280 nm).

    • Calculate the concentration of bound DIS:

      • [DIS] (M) = A_λmax (measured) / ε_DIS

    • Calculate the average degree of modification:

      • Moles of DIS per Mole of Protein = [DIS] / [Protein]

Workflow and Data Summary

G cluster_prep Sample Preparation cluster_analysis Analysis P1 1. Incubate Protein with DIS P2 2. Desalting Column (e.g., G-25) P1->P2 P3 3. Collect Purified DIS-Protein Conjugate P2->P3 A1 4. Measure Absorbance at 280 nm and λ_max P3->A1 A2 5. Calculate Concentrations (Protein and DIS) A1->A2 A3 6. Determine Molar Ratio (Degree of Modification) A2->A3

Caption: Workflow for Spectrophotometric Quantification of DIS Modification.

ParameterDescriptionNotes
Instrumentation UV-Vis SpectrophotometerRequires quartz cuvettes for UV range.
Key Measurement Absorbance at 280 nm and DIS λ_max (~300-310 nm)λ_max and ε_DIS must be determined empirically.
Sensitivity Low to moderate (micromolar range)Dependent on the extinction coefficient of DIS.
Pros Rapid, accessible, inexpensive.
Cons Provides only an average degree of modification; accuracy depends heavily on the purity of the conjugate and the accuracy of the extinction coefficients.

Method 2: Quantification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on hydrophobicity. The addition of the hydrophobic diiodosalicylate moiety to a protein increases its retention time on a reversed-phase column, allowing for the separation and quantification of modified and unmodified species.

Causality and Experimental Principle

The stationary phase in an RP-HPLC column (e.g., C4, C8, or C18) is nonpolar. Proteins are eluted by a gradient of increasing organic solvent (e.g., acetonitrile). A more hydrophobic protein will interact more strongly with the stationary phase and require a higher concentration of organic solvent to elute. Each DIS molecule added to a protein significantly increases its hydrophobicity. This allows RP-HPLC to resolve not only modified from unmodified protein but often also species with different numbers of DIS molecules attached (e.g., +1 DIS, +2 DIS), which appear as distinct, later-eluting peaks.[2] Quantification is achieved by integrating the area of each peak.

Detailed Experimental Protocol
  • Sample Preparation:

    • Prepare and purify the DIS-protein conjugate as described in Method 1 (Steps 1-3).

    • Ensure the final sample is in a suitable buffer for injection, free of particulates (filter if necessary).

  • HPLC System and Column:

    • Column: For intact proteins, a C4 or C8 column with a wide pore size (e.g., 300 Å) is recommended. For analyzing digested peptides, a C18 column is standard.[3]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Detector: UV detector set to 214 nm (for peptide bonds) and/or 280 nm (for aromatic residues).

  • Chromatographic Separation:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the sample (e.g., 20-50 µg of protein).

    • Elute the proteins using a linear gradient of Mobile Phase B. A typical gradient for proteins might be 5% to 95% B over 30-60 minutes. This must be optimized for the specific protein.

    • Monitor the elution profile. The unmodified protein will elute first, followed by one or more peaks corresponding to the more hydrophobic DIS-modified protein species.

  • Data Analysis and Quantification:

    • Identify the peaks corresponding to the unmodified and modified protein. This can be confirmed by collecting fractions and analyzing them by mass spectrometry (Method 3).

    • Integrate the area under each peak.

    • Calculate the percentage of modification:

      • % Modified = (Area_modified_peaks / (Area_unmodified + Area_modified_peaks)) * 100

Workflow and Data Summary

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis P1 1. Prepare Purified DIS-Protein Conjugate A1 2. Inject Sample onto RP-HPLC Column (e.g., C4) P1->A1 A2 3. Elute with Acetonitrile Gradient A1->A2 A3 4. Detect Peaks (e.g., 214 nm) A2->A3 A4 5. Integrate Peak Areas A3->A4 A5 6. Calculate % Modification A4->A5

Caption: Workflow for RP-HPLC-Based Quantification of DIS Modification.

ParameterDescriptionNotes
Instrumentation High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Key Measurement Chromatographic peak area at 214 nm or 280 nm.
Sensitivity High (picomole range).
Pros Excellent resolution, can separate different modification states, provides quantitative data on the distribution of species.
Cons Can be denaturing for some proteins[3], requires specialized equipment and method optimization.

Method 3: Quantification and Site Identification by Mass Spectrometry (MS)

Mass spectrometry is the most powerful and definitive method for characterizing protein modifications. It provides the exact mass of the modified protein and can be used to identify the specific amino acid residues that are modified.

Causality and Experimental Principle

MS measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. The stable association of a DIS molecule with a protein results in a predictable increase in the protein's mass. The expected monoisotopic mass of a 3,5-diiodosalicylate (C₇H₄I₂O₃) adduct depends on the reaction:

  • Amide bond formation (e.g., with a lysine amine), involving the loss of H₂O, adds 371.8144 Da .[4]

  • Thioether or ether bond formation (e.g., with cysteine or serine), involving the loss of H from the amino acid, adds 388.8172 Da .[4]

Two primary MS workflows are used:

  • Intact Mass Analysis: The purified DIS-protein conjugate is analyzed directly. The resulting mass spectrum is deconvoluted to reveal the mass of the intact protein, allowing for a direct count of the number of DIS adducts.

  • Bottom-Up Proteomics: The protein is enzymatically digested (e.g., with trypsin) into smaller peptides.[5] This peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument identifies peptides carrying the specific mass shift of the DIS adduct and can often pinpoint the exact amino acid that was modified through fragmentation analysis.[6][7]

Detailed Experimental Protocol (Bottom-Up Workflow)
  • Sample Preparation:

    • Prepare and purify the DIS-protein conjugate as described in Method 1 (Steps 1-3).

    • Quantify the protein concentration accurately.

  • Protein Digestion:

    • Denature the protein (e.g., with urea or rapigest).

    • Reduce disulfide bonds with a reagent like Dithiothreitol (DTT).

    • Alkylate free cysteine residues with iodoacetamide to prevent disulfide bond reformation.

    • Dilute the denaturant and add a protease (e.g., sequencing-grade trypsin). Incubate overnight at 37°C.[7]

    • Stop the digestion and clean up the peptide mixture using a C18 solid-phase extraction (SPE) tip.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Separate the peptides using a C18 column and a suitable gradient of acetonitrile.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where it cycles between acquiring a full MS scan and selecting the most intense peptide ions for fragmentation (MS/MS).[5]

  • Data Analysis:

    • Use a specialized database search software (e.g., MaxQuant, Proteome Discoverer, Mascot).

    • Search the acquired MS/MS spectra against the known sequence of the target protein.

    • Crucially, specify the mass of the DIS adduct (e.g., +371.8144 Da on lysine) as a variable modification in the search parameters.

    • The software will identify peptides that contain the modification and provide a confidence score. The MS/MS spectrum confirms the location of the modification on the peptide sequence.

    • Label-free quantification algorithms can be used to estimate the relative abundance of modified vs. unmodified peptides by comparing the intensities of their precursor ions. For absolute quantification, stable isotope-labeled peptide standards can be used (AQUA method).[8]

Workflow and Data Summary

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 1. Purified DIS-Protein Conjugate P2 2. Reduce, Alkylate, & Digest with Trypsin P1->P2 P3 3. Peptide Cleanup (SPE) P2->P3 A1 4. Separate Peptides by nanoLC P3->A1 A2 5. Analyze by High-Resolution Mass Spectrometry A1->A2 A3 6. Database Search with Variable Modification A2->A3 A4 7. Identify Modification Site & Quantify Occupancy A3->A4

Caption: Bottom-Up Mass Spectrometry Workflow for DIS Modification Analysis.

ParameterDescriptionNotes
Instrumentation NanoLC-Tandem Mass Spectrometer (e.g., Orbitrap, Q-TOF).
Key Measurement Precise mass-to-charge ratio of intact proteins or proteolytic peptides.
Sensitivity Very High (femtomole to attomole range).
Pros Unambiguous identification of modification, provides exact mass, identifies specific modification sites, highly sensitive and specific.
Cons Requires expensive instrumentation, complex data analysis, and specialized expertise.

Summary and Method Comparison

The optimal method for quantifying protein modification by diiodosalicylate depends on the specific experimental goals and available resources.

FeatureUV-Vis SpectrophotometryRP-HPLCMass Spectrometry
Information Average stoichiometryDistribution of modified speciesDefinitive structure, site, and stoichiometry
Specificity LowModerateVery High
Sensitivity Low (µM)High (pM)Very High (fM)
Throughput HighModerateLow
Cost LowModerateHigh
Expertise LowModerateHigh
Best For Rapid screening, bulk analysisQuantifying heterogeneityDefinitive characterization, site-mapping

References

  • Mason, D. (2002). Characterization and quantitation of protein adducts using mass spectrometry. The University of Arizona. Available at: [Link]

  • Hawkins, C. L., Morgan, P. E., & Davies, M. J. (2009). Quantification of protein modification by oxidants. Free Radical Biology & Medicine, 46(8), 965–988.
  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available at: [Link]

  • O'Brien, J. P., et al. (2021). Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts. Chemical Science, 12(40), 13465–13472. Available at: [Link]

  • PubChem. 3,5-Diiodosalicylic acid Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • DrugFuture. 3,5-Diiodosalicylic Acid monograph. Available at: [Link]

  • Domingues, M. R. M., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 9(4), 79. Available at: [Link]

  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • Raught, B., & Gygi, S. P. (2011). Absolute quantification of protein and post-translational modification abundance with stable isotope-labeled synthetic peptides. Nature Protocols, 6(2), 155–171. Available at: [Link]

  • QB3/Chemistry Mass Spectrometry Facility, UC Berkeley. Identification of Protein Modifications. Available at: [Link]

Sources

Method

Application Note: Potassium 3,5-Diiodosalicylate in Drug Discovery and Development

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Application Note & Validated Protocols Introduction and Pharmacological Significance Potassium 3,5-Diiodosalicyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Application Note & Validated Protocols

Introduction and Pharmacological Significance

Potassium 3,5-Diiodosalicylate (K-DISA) is the potassium salt of 3,5-diiodosalicylic acid, a heavily halogenated derivative of salicylic acid. While the free acid form is widely recognized as an active metabolite of Aspirin and a critical intermediate in chemical synthesis, the potassium salt is specifically engineered to overcome the poor aqueous solubility of its parent compound [5]. This modification makes K-DISA an invaluable reagent in both high-throughput in vitro pharmacology and complex synthetic workflows.

In modern drug discovery, K-DISA serves three primary functions:

  • Orphan Receptor Pharmacology: It acts as a potent reference agonist for GPR35 , a G protein-coupled receptor implicated in gastrointestinal inflammation, pain transmission, and metabolic disorders [2].

  • Veterinary API Synthesis: It is the foundational building block for synthesizing salicylanilide anthelmintics, most notably Closantel , a critical drug for managing parasitic liver fluke infections in livestock [1].

  • Radiocontrast and Photophysical Probes: Due to its heavy iodine atoms and unique resonance-assisted hydrogen bonding (RAHB), it is utilized in the synthesis of iodinated contrast media [3] and exhibits excited-state intramolecular proton transfer (ESIPT), making it a valuable fluorophore in biophysical assays [4].

Rationalizing the Use of the Potassium Salt

A common pitfall in assay development is the reliance on highly lipophilic free acids, which necessitate high concentrations of dimethyl sulfoxide (DMSO) for dissolution. High DMSO levels (>1% v/v) often lead to solvent-induced cytotoxicity, artifactual receptor activation, and protein precipitation in aqueous media.

The Causality of Choice: By utilizing the potassium salt form (K-DISA), researchers can achieve complete dissolution in physiological buffers (e.g., HBSS or PBS) with minimal organic solvent. This ensures that the observed pharmacological effects are strictly target-mediated, preserving the integrity of cell-based assays such as β-arrestin recruitment or cAMP inhibition.

Quantitative Data & Physicochemical Profile

To facilitate accurate molarity calculations and assay design, the critical physicochemical and pharmacological properties of K-DISA are summarized below.

Property / ParameterValue / DescriptionAnalytical Relevance in Drug Discovery
Compound Name Potassium 3,5-DiiodosalicylateSalt formulation ensures superior aqueous solubility.
CAS Registry Number 1015937-56-0 / 17274-17-8Essential for precise procurement and inventory tracking [5].
Molecular Weight 428.01 g/mol Required for precise serial dilutions in HTS workflows.
GPR35 EC₅₀ (Human) ~1.5 - 3.0 μMServes as a reliable positive control baseline for agonist screening.
Melting Point (Free Acid) 232.0 – 236.0 °CUtilized for purity verification via differential scanning calorimetry [1].
Photophysical Trait ESIPT (Dual Emission)Enables trackable fluorescence in lipid-membrane interaction studies [4].

Validated Experimental Protocols

The following protocols have been designed as self-validating systems. Each includes built-in quality control steps to ensure reproducibility and data integrity.

Protocol A: High-Throughput GPR35 β-Arrestin Recruitment Assay

Purpose: To quantify the agonist activity of K-DISA at the GPR35 receptor. We utilize a β-arrestin recruitment assay rather than a cAMP assay because GPR35 exhibits high constitutive activity; β-arrestin provides a cleaner signal-to-background ratio.

Reagents & Materials:

  • U2OS cells stably expressing human GPR35 and a β-arrestin 2-Enzyme Acceptor (EA) fusion.

  • Enzyme Donor (ED)-tagged PathHunter detection reagent.

  • K-DISA (10 mM stock in 10% DMSO/90% Assay Buffer).

Step-by-Step Methodology:

  • Cell Plating: Seed U2OS-GPR35 cells at a density of 5,000 cells/well in a 384-well microplate using 20 μL of cell plating reagent. Causality: 384-well format ensures high-throughput capability while maintaining optimal cell-to-volume ratios for luminescence detection.

  • Incubation: Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell adherence and basal receptor stabilization.

  • Compound Preparation: Prepare a 10-point dose-response curve of K-DISA ranging from 0.1 nM to 100 μM.

  • Stimulation: Add 5 μL of the K-DISA dilutions to the respective wells. Include a vehicle control (0.1% DMSO final) to establish the basal signal, and a known full agonist as a positive control to calculate the assay's Z'-factor.

  • Receptor Activation: Incubate for exactly 90 minutes at 37°C. Causality: 90 minutes is the empirically determined optimal window for maximal β-arrestin recruitment before receptor recycling occurs.

  • Detection: Add 12 μL of PathHunter detection reagent. Incubate for 60 minutes at room temperature in the dark.

  • Readout: Read the luminescence signal using a microplate reader.

  • Validation: The assay is considered valid only if the Z'-factor is ≥ 0.5. Calculate the EC₅₀ using a 4-parameter logistic non-linear regression model.

GPR35_Assay Cell 1. Plate U2OS-GPR35 Cells (384-well plate) Compound 2. Add K-DISA Dilutions (0.1 nM - 100 μM) Cell->Compound Incubate 3. Incubate 90 min @ 37°C (Receptor Activation) Compound->Incubate Detect 4. Add PathHunter Reagent (β-Arrestin Complementation) Incubate->Detect Read 5. Read Luminescence (Calculate EC50) Detect->Read

Caption: Step-by-step workflow for the GPR35 β-arrestin recruitment assay using Potassium 3,5-Diiodosalicylate.

Protocol B: Synthesis of Closantel Analogs via K-DISA Coupling

Purpose: To utilize K-DISA as a synthetic building block for generating novel salicylanilide antiparasitic agents. K-DISA is highly stable for long-term storage, but must be converted to an acyl chloride to efficiently couple with sterically hindered anilines.

Reagents & Materials:

  • Potassium 3,5-Diiodosalicylate (K-DISA)

  • Thionyl Chloride (SOCl₂) & Catalytic DMF

  • Substituted Aniline (e.g., 4-chloroaniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) & 1M HCl

Step-by-Step Methodology:

  • Acidification (Free Acid Generation): Dissolve K-DISA in water and acidify to pH 2 using 1M HCl. Extract with ethyl acetate, dry over Na₂SO₄, and evaporate. Causality: The potassium salt is unreactive toward halogenating agents; converting it to the free 3,5-diiodosalicylic acid is mandatory for the subsequent acyl substitution.

  • Carboxyl Activation: Suspend the resulting free acid in DCM. Add 2.0 equivalents of SOCl₂ and a catalytic drop of DMF. Reflux for 2 hours. Validation step: Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 7:3). The evolution of SO₂ and HCl gas will cease when the reaction is complete.

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield 3,5-diiodosalicyloyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. Slowly add 1.1 equivalents of the target substituted aniline and 2.0 equivalents of DIPEA at 0°C. Causality: DIPEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation and deactivation of the nucleophilic aniline.

  • Reaction & Workup: Stir at room temperature for 4 hours. Quench with saturated NaHCO₃, extract with DCM, and wash with brine.

  • Purification: Purify the crude product via flash column chromatography to isolate the pure Closantel analog. Confirm the structure and purity (>95%) via LC-MS and ¹H-NMR.

Synthesis_Workflow KDISA Potassium 3,5-Diiodosalicylate (Starting Material) Acid Acidification (HCl) & Extraction KDISA->Acid Yields Free Acid Chloride Thionyl Chloride (SOCl2) Reflux, 2h Acid->Chloride Carboxyl Activation Coupling Amide Coupling (+ Substituted Aniline, DIPEA) Chloride->Coupling Nucleophilic Attack API Closantel Analog (Purified API) Coupling->API Crystallization

Caption: Synthetic pipeline for generating antiparasitic Closantel analogs from Potassium 3,5-Diiodosalicylate.

References

  • Photophysics and Excited-State Intramolecular Proton Transfer (ESIPT) of 3,5-DISA Source: Royal Society of Chemistry (Photochemical & Photobiological Sciences) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Affinity-Guided Site-Specific Modification using Diiodosalicylate (DIS)

Welcome to the Technical Support Center for Diiodosalicylate (DIS)-directed bioconjugation . 3,5-Diiodosalicylic acid is a highly specialized affinity handle that leverages strong halogen bonding and hydrophobic packing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diiodosalicylate (DIS)-directed bioconjugation . 3,5-Diiodosalicylic acid is a highly specialized affinity handle that leverages strong halogen bonding and hydrophobic packing to target specific protein cavities (such as the Sudlow sites in serum albumins or engineered pockets in mutant proteins like p53-Y220C) [1, 3].

By conjugating a reactive warhead (e.g., an NHS ester or sulfonyl fluoride) to the DIS scaffold, researchers can achieve proximity-driven, site-specific covalent modification. This guide provides in-depth troubleshooting, quantitative optimization data, and self-validating protocols to ensure high-fidelity bioconjugation.

Troubleshooting Guides & FAQs

Q1: Why is my DIS-directed modification yielding multiple additions (stochastic labeling) instead of a single site-specific conjugate? The Causality: Diiodosalicylate directs the reactive warhead to specific binding pockets primarily via non-covalent halogen bonding between the massive, polarizable iodine atoms and the protein's backbone carbonyls [1]. If the local concentration advantage of the probe is overridden, the reactive warhead will begin stochastically labeling surface nucleophiles. This typically occurs due to two factors: using a molar excess greater than 2:1 (which saturates the primary high-affinity DIS binding site and forces the probe into secondary, lower-affinity sites [2]), or performing the entire reaction at room temperature, which increases the dissociation rate of the non-covalent complex. The Solution: Restrict probe stoichiometry to 1.1–1.5 equivalents. Perform an initial "affinity binding phase" at 4°C for 30 minutes to thermodynamically stabilize the halogen bonds. Only after the complex has formed should you briefly raise the temperature to 25°C to accelerate the proximity-driven covalent trapping.

Q2: The DIS-probe precipitates immediately upon addition to the aqueous protein buffer. How do I maintain solubility without denaturing the target protein? The Causality: The 3,5-diiodo substitution renders the salicylic acid core highly lipophilic. While native DIS maintains marginal aqueous solubility due to its free carboxylate, conjugating that carboxylate to a reactive handle (like an NHS ester) neutralizes the polar group. Direct addition of this highly hydrophobic probe to aqueous buffers causes rapid aggregation, sequestering the probe away from the target protein. The Solution: Pre-dissolve the DIS-probe in anhydrous DMSO or DMF to create a concentrated stock (e.g., 2 mM). Add this stock dropwise to the rapidly stirring protein solution, ensuring the final co-solvent concentration does not exceed 5% (v/v). If precipitation persists, adding 0.1% (w/v) of a mild zwitterionic surfactant (e.g., CHAPS) can shield the hydrophobic iodine atoms during transit to the protein pocket without disrupting the protein's tertiary structure.

Q3: How does buffer pH influence the affinity and reactivity of DIS-based probes? The Causality: Buffer pH is the most critical variable because it dictates both the ionization state of the salicylate hydroxyl group and the nucleophilicity of the target amino acid. The phenolic hydroxyl of 3,5-diiodosalicylic acid has a lowered pKa (approximately 6.5–7.0) due to the strong electron-withdrawing inductive effect of the two iodine atoms. At pH > 8.0, the hydroxyl is fully deprotonated, which induces electrostatic repulsion within hydrophobic binding pockets, drastically reducing affinity. Conversely, at pH < 7.0, target lysine residues are fully protonated and unreactive. The Solution: Use a tightly controlled buffer at pH 7.4 (e.g., 50 mM HEPES). This specific pH strikes the optimal thermodynamic balance: it maintains sufficient protonation of the DIS hydroxyl to preserve pocket affinity [3] while providing a high enough fraction of deprotonated local lysines for proximity-driven covalent conjugation.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting site-selectivity (percentage of protein modified exclusively at the target pocket) versus overall yield.

Buffer pHCo-solvent (%)Molar Excess (Probe:Protein)Temp Profile (°C)Site-Selectivity (%)Overall Yield (%)Outcome Analysis
8.510% DMSO5.0xConstant 25°C22%95%High yield, but poor selectivity due to stochastic labeling and loss of halogen bonding.
7.4 5% DMSO 1.2x 4°C (30m) → 25°C (1h) 94% 68% Optimal balance of pocket affinity and proximity-driven reactivity.
6.55% DMSO1.2x4°C (30m) → 25°C (1h)98%15%Excellent selectivity, but poor yield due to target lysine protonation.
7.40% (Aqueous)1.2x4°C (30m) → 25°C (1h)N/A<5%Probe precipitation; reaction fails.

Experimental Protocol: Affinity-Guided Covalent Labeling

This self-validating protocol is designed to ensure that the non-covalent affinity complex forms correctly before covalent trapping is initiated.

Phase 1: Preparation and Solubilization

  • Dilute the target protein (e.g., Bovine Serum Albumin or engineered p53) to a final concentration of 20 µM in Conjugation Buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Dissolve the DIS-reactive probe (e.g., DIS-NHS) in anhydrous DMSO to a concentration of 2 mM. Self-Validation Checkpoint: Ensure the DMSO stock is completely clear. Any turbidity indicates probe degradation or moisture contamination.

Phase 2: Affinity Complexation (Thermodynamic Equilibration) 3. Chill the protein solution to 4°C. 4. While gently vortexing the protein solution, add the DIS-probe dropwise to achieve a final concentration of 24 µM (1.2 molar equivalents). The final DMSO concentration must be exactly 1.2% (v/v). 5. Incubate the mixture at 4°C for 30 minutes. Causality: Low temperatures stabilize the transient halogen bonds between the iodine atoms and the protein pocket, ensuring the probe is correctly localized before the reactive warhead hydrolyzes.

Phase 3: Proximity-Driven Covalent Trapping 6. Transfer the reaction vessel to a 25°C thermomixer and incubate for 1 hour at 300 rpm. Causality: The temperature shift provides the activation energy required for the localized electrophile to react with the adjacent nucleophilic residue.

Phase 4: Quenching and Validation 7. Quench any unreacted probe by adding 10 mM Tris-HCl (pH 7.4) and incubating for 15 minutes. 8. Remove excess small molecules and quenching byproducts using a Zeba™ spin desalting column (7K MWCO). 9. Self-Validation Checkpoint: Analyze the eluate via intact protein LC-MS. A successful reaction will show a single mass shift corresponding to exactly one DIS-probe addition (+1 adduct). If +2 or +3 adducts are observed, reduce the molar excess in Phase 2 to 1.05x.

Workflow Visualization

G P Target Protein (e.g., Albumin) C Non-Covalent Complex (Halogen Bonding) P->C Affinity Binding (pH 7.4, 4°C) D DIS-Reactive Probe (e.g., DIS-NHS) D->C M Site-Specifically Modified Protein C->M Proximity-Driven Conjugation (25°C) Q Off-Target / Stochastic Labeling C->Q Excess Probe / High Temp

Affinity-guided site-specific modification workflow using DIS-based probes.

References

  • Bujacz, A., Talaj, J. A., Zielinski, K., Pietrzyk-Brzezinska, A. J., & Neumann, P. (2017). "Crystal structures of serum albumins from domesticated ruminants and their complexes with 3,5-diiodosalicylic acid." Acta Crystallographica Section D: Structural Biology, 73(11), 896-909.[Link]

  • Sekula, B., Zielinski, K., & Bujacz, A. (2013). "Crystallographic studies of the complexes of bovine and equine serum albumin with 3,5-diiodosalicylic acid." International Journal of Biological Macromolecules, 60, 316-324.[Link]

  • Baud, M. G. J., et al. (2022). "Discovery of Nanomolar-Affinity Pharmacological Chaperones Stabilizing the Oncogenic p53 Mutant Y220C." Journal of Medicinal Chemistry (ACS Publications), 65(20), 13748–13760.[Link]

Optimization

strategies to improve the solubility of 3,5-diiodosalicylate in reaction buffers

Target Audience: Researchers, Formulation Scientists, and Assay Developers Welcome to the Assay Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter experimental workflows compromised by the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Assay Developers

Welcome to the Assay Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter experimental workflows compromised by the poor aqueous behavior of halogenated aromatics. 3,5-Diiodosalicylic acid (DISA) and its salts are notorious for precipitating out of standard reaction buffers, ruining assay reproducibility and leading to false negatives in drug screening.

This guide synthesizes thermodynamic principles with field-validated protocols to help you engineer a robust solubilization strategy. We do not just provide steps; we explain the molecular causality behind them so you can adapt these methods to your specific assay constraints.

📊 1. Physicochemical Profile & The Root Cause of Precipitation

Before applying a fix, you must understand the molecular causality. Why does a molecule with a highly polar carboxylate group precipitate in standard aqueous buffers?

PropertyValueCausality / Impact on Solubility
Molecular Weight 389.91 g/mol [1]Exceptionally high for a single-ring aromatic, driven entirely by the two heavy iodine atoms.
pKa (Carboxylic Acid) ~2.07[1]Fully ionized at a physiological pH of 7.4, providing the primary hydrophilic interaction[2].
Water Solubility (25°C) 0.02 g/100mL (0.2 mg/mL)[2]Extremely poor baseline solubility in unformulated aqueous media[3].
LogP 0.59[4]Deceptively low due to ionization, but the neutral aromatic core remains highly lipophilic.

Mechanistic Causality: While the carboxylic acid group (pKa ~2.07) is fully ionized at physiological pH[1], the two iodine atoms at the 3 and 5 positions dominate the molecule's hydration thermodynamics. Iodine is bulky and highly polarizable. This creates a massive hydrophobic surface area that disrupts the hydrogen-bonded network of water. Furthermore, the iodine atoms engage in strong intermolecular van der Waals interactions and halogen bonding, making the crystalline solid state highly stable and resistant to dissolution[5].

When transitioning from a concentrated organic stock (e.g., DMSO) to an aqueous buffer, the sudden increase in the dielectric constant of the medium triggers rapid nucleation, resulting in "solvent-shift precipitation"[6].

🗺️ 2. Solubilization Strategy Decision Matrix

Select your solubilization strategy based on what your downstream assay can tolerate.

SolubilizationWorkflow Start 3,5-Diiodosalicylate Precipitation Detected CheckAssay Does the assay tolerate organic solvents? Start->CheckAssay Cosolvent Use Cosolvent Strategy (EtOH / PEG300) CheckAssay->Cosolvent Yes (>1% v/v) CheckSurfactant Does the assay tolerate surfactants/lipids? CheckAssay->CheckSurfactant No (<0.1% v/v) Cyclodextrin Use HP-β-CD Inclusion Complex CheckSurfactant->Cyclodextrin No (Protein sensitive) Surfactant Use Non-ionic Surfactant (Tween-80) CheckSurfactant->Surfactant Yes

Decision workflow for selecting a solubilization strategy based on assay constraints.

🛠️ 3. Validated Troubleshooting Protocols

Protocol A: Stepwise Cosolvent & Surfactant System

Best for: Chemical synthesis, robust biochemical assays, and in vivo dosing where low percentages of organic solvents are tolerated. Why it works: Cosolvents like PEG300 reduce the dielectric constant of the aqueous phase, lowering the thermodynamic barrier to dissolution[6]. The addition of Tween-80 lowers the interfacial tension, preventing the hydrophobic iodine atoms from nucleating into crystals[7].

Step-by-Step Methodology (To achieve ≥ 5 mg/mL):

  • Primary Solubilization: Dissolve 3,5-diiodosalicylate powder in 100% Ethanol (EtOH) to create a 50.0 mg/mL master stock. Ensure complete dissolution.

  • Cosolvent Addition: Transfer 100 μL of the EtOH stock into a new tube. Add 400 μL of PEG300 and vortex thoroughly to create a homogeneous organic phase.

  • Surfactant Integration: Add 50 μL of Tween-80 to the mixture. Pipette up and down repeatedly until the viscous surfactant is evenly distributed[7].

  • Aqueous Phase Shift: Slowly add 450 μL of your target aqueous buffer (e.g., Saline or PBS) dropwise while continuously vortexing. This stepwise addition prevents local supersaturation.

Self-Validation Check: After the dropwise addition of the aqueous phase, monitor the solution for Tyndall scattering by shining a laser pointer through the tube. If the beam path is visible, you have formed a colloidal suspension, not a true solution. If clear, centrifuge at 10,000 × g for 5 minutes. A lack of pellet confirms complete thermodynamic solubilization.

Protocol B: Host-Guest Complexation (Cyclodextrin)

Best for: Cell-based assays, sensitive enzymatic assays, and structural biology where organic solvents and harsh detergents cause denaturation or cell lysis. Why it works: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The bulky diiodophenyl ring of 3,5-diiodosalicylate is encapsulated within this cavity, shielding the hydrophobic halogens from water while the cyclodextrin's exterior maintains aqueous compatibility[8]. This avoids the osmotic penalty and toxicity of cosolvents[].

Step-by-Step Methodology:

  • Prepare the Host: Prepare a 20% (w/v) solution of HP-β-CD (or SBE-β-CD) in your target aqueous buffer (e.g., Saline or HEPES).

  • Prepare the Guest: Dissolve 3,5-diiodosalicylate in Ethanol to a 50.0 mg/mL stock.

  • Complexation: Add 100 μL of the EtOH stock to 900 μL of the 20% HP-β-CD solution[7].

  • Equilibration: Mix continuously via end-over-end rotation for 2 hours at room temperature. Inclusion complexation is a dynamic equilibrium; sufficient time is required for the guest molecules to substitute the ordered water molecules inside the cyclodextrin toroid[].

Self-Validation Check: Centrifuge the sample at 10,000 × g for 10 minutes. A visible pellet indicates that the thermodynamic equilibrium of inclusion has not been reached or the cyclodextrin is saturated. To confirm the true working concentration, measure the UV absorbance of the supernatant (λmax ≈ 310 nm) against a standard curve.

❓ 4. Frequently Asked Questions (FAQs)

Q: I adjusted my buffer to pH 9.0, but the 3,5-diiodosalicylate still precipitated. Shouldn't it be fully soluble as a salt? A: While increasing the pH ensures complete deprotonation of the carboxylic acid (pKa ~2.07)[1], it does not sufficiently counteract the massive hydrophobicity imparted by the two iodine atoms. The molecule will still precipitate due to the dominant lipophilic surface area. Cosolvents or complexation agents are strictly required for concentrations above 0.2 mg/mL[2].

Q: My DMSO stock is perfectly clear, but it turns into a milky suspension the moment I pipette it into my assay buffer. Why? A: This is "solvent-shift precipitation." When the DMSO is diluted into water, the overall polarity of the solvent system rapidly increases. The 3,5-diiodosalicylate molecules experience local supersaturation and immediately aggregate[6]. To prevent this, use the stepwise dilution method outlined in Protocol A, or use a surfactant to lower the interfacial tension[7].

Q: Can I use heat or sonication to force it into solution? A: Heating increases the kinetic energy of the system and temporarily improves solubility, but it is a flawed strategy for long-term stability. Once the buffer cools back to room temperature or 37°C, the solution will become supersaturated, and the compound will slowly crystallize out, ruining assay reproducibility. Always rely on thermodynamic solubilization (like HP-β-CD complexation) rather than kinetic tricks[8].

📚 5. References[1] 3,5-Diiodosalicylic acid | 133-91-5. ChemicalBook.https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2415048.htm[6] Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics. https://www.asiapharmaceutics.info/[4] SAFETY DATA SHEET - 3,5-Diiodosalicylic Acid. Tokyo Chemical Industry. https://www.tcichemicals.com/[8] Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI. https://www.mdpi.com/[3] 3,5-Diiodosalicylic Acid Manufacturers, SDS. Muby Chemicals. https://mubychem.com/[9] Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.https://www.bocsci.com/[7] 3,5-Diiodosalicylic acid lithium salt. MedChemExpress.https://www.medchemexpress.com/lithium-3-5-diiodosalicylate.html[5] A critical approach toward resonance-assistance in the intramolecular hydrogen bond interaction of 3,5-diiodosalicylic acid. ResearchGate. https://www.researchgate.net/[2] 3,5-Diiodosalicylic Acid CAS 133-91-5. Home Sunshine Pharma.https://www.hsppharma.com/

Sources

Troubleshooting

Technical Support Center: Refining Purification Protocols for Diiodosalicylate Chemistry

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted diiodosalicylate from reaction mixtures. Our focus is on providing not just protocols, but a foundational understanding of the chemical principles at play, empowering you to adapt and optimize these methods for your specific applications.

Frequently Asked Questions (FAQs)

Q1: My final product is a yellow or brownish color. What is the likely cause and how can I fix it?

A yellow or brownish tint in your product is often due to the presence of residual free iodine or other colored byproducts. This can be addressed by washing the crude product with a 5% aqueous solution of sodium sulfite or sodium metabisulfite until the color dissipates.[1] Alternatively, incorporating an activated charcoal treatment during recrystallization can effectively adsorb these colored impurities.[1] A word of caution: use activated charcoal sparingly, as excessive amounts can lead to the loss of your desired product through adsorption.

Q2: What is the expected melting point for pure 3,5-diiodosalicylic acid, and what does a broad melting range indicate?

The reported melting point of pure 3,5-diiodosalicylic acid is in the range of 232-236 °C, often with decomposition.[1][2] A lower melting point or a broad melting range is a strong indicator of the presence of impurities. These impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point.

Q3: Which solvents are best for recrystallizing 3,5-diiodosalicylic acid?

Effective solvents for the recrystallization of 3,5-diiodosalicylic acid include methanol, ethanol, or a mixture of acetone and water.[1] The ideal solvent or solvent system will depend on the specific impurities you are trying to remove. The principle of recrystallization relies on the desired compound being highly soluble in the hot solvent and poorly soluble at cooler temperatures, while the impurities remain soluble at all temperatures or are insoluble in the hot solvent.[3][4][5]

Q4: How can I monitor the progress of my reaction to ensure complete consumption of the starting material?

Thin-layer chromatography (TLC) is an effective and rapid method for monitoring the progress of your reaction.[1] By spotting the reaction mixture alongside the diiodosalicylate starting material on a TLC plate, you can visualize the disappearance of the starting material and the appearance of your product spot. A common mobile phase for this analysis is a 1:1 (v/v) mixture of ethyl acetate and petroleum ether.[1]

Troubleshooting Guides: A Deeper Dive

This section provides detailed troubleshooting for common issues encountered during the purification of products from reactions involving diiodosalicylate.

Problem 1: Poor Separation of Product and Unreacted Diiodosalicylate via Recrystallization

Symptoms:

  • Co-crystallization of the product and starting material.

  • Low purity of the final product as determined by analytical methods (e.g., NMR, LC-MS).

  • Broad melting point of the recrystallized material.

Root Cause Analysis and Solutions:

The success of recrystallization hinges on the differential solubility of the desired compound and the impurities in the chosen solvent system.[3][4][5]

dot graph TD { A[Start: Poor Recrystallization Outcome] --> B{Is the solubility difference between the product and diiodosalicylate significant in the chosen solvent?}; B -->|Yes| C{Is the cooling rate too fast?}; B -->|No| D[Solution: Re-evaluate solvent selection.]; C -->|Yes| E[Solution: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.]; C -->|No| F{Was the minimum amount of hot solvent used?}; F -->|Yes| G[Consider alternative purification methods.]; F -->|No| H[Solution: Repeat recrystallization using the minimum volume of hot solvent necessary to fully dissolve the solid.]; D --> I[Action: Perform small-scale solubility tests with a range of solvents of varying polarities. Consider binary solvent systems.]; E --> J[Rationale: Slow cooling promotes the formation of larger, purer crystals.]; H --> K[Rationale: Using excess solvent will reduce the yield as more product will remain in the mother liquor.]; }

Caption: Decision workflow for troubleshooting poor recrystallization.

Expert Insights:

  • Solvent Selection is Critical: The principle of "like dissolves like" is a good starting point.[3] If your product and diiodosalicylate have similar polarities, a single solvent recrystallization may be challenging. In such cases, a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be highly effective.[6]

  • Seeding: If crystal formation is slow or does not occur, adding a "seed crystal" of the pure product can induce crystallization.[7]

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites and promote crystal growth.[3][7]

Problem 2: Inefficient Removal of Diiodosalicylate using Liquid-Liquid Extraction

Symptoms:

  • Significant amount of diiodosalicylate remaining in the organic phase with the product after extraction.

  • Emulsion formation, making phase separation difficult.

Root Cause Analysis and Solutions:

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, often an aqueous phase and an organic phase.[8] The acidity of the carboxylic acid group on diiodosalicylate is key to its separation.

dot graph TD { A[Start: Inefficient Extraction] --> B{Is the pH of the aqueous phase correctly adjusted?}; B -->|Yes| C{Is there emulsion formation?}; B -->|No| D[Solution: Adjust the pH of the aqueous phase to be basic (pH > 8) using a suitable base like sodium bicarbonate or sodium hydroxide.]; C -->|Yes| E[Solution: Add brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help.]; C -->|No| F[Consider increasing the number of extractions with smaller volumes of the aqueous phase.]; D --> G[Rationale: In a basic aqueous solution, the acidic diiodosalicylate will be deprotonated to its carboxylate salt, which is highly water-soluble.]; F --> H[Rationale: Multiple extractions are more efficient at removing a solute than a single extraction with the same total volume of solvent.]; }

Caption: Troubleshooting guide for liquid-liquid extraction.

Expert Insights:

  • Choice of Base: For sensitive products, a mild base like sodium bicarbonate is preferred over strong bases like sodium hydroxide to avoid potential side reactions.

  • Back Extraction: To ensure all of the desired product is recovered, the aqueous layers can be combined and back-extracted with a fresh portion of the organic solvent.

Detailed Experimental Protocols

Protocol 1: Purification by Alkalized Acid Precipitation

This method leverages the acidic nature of diiodosalicylate to separate it from non-acidic products.[1]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and extract with a 5% aqueous sodium bicarbonate solution. Repeat the extraction 2-3 times. The diiodosalicylate will react with the base to form its water-soluble sodium salt and move into the aqueous phase.

  • Phase Separation: Combine the aqueous layers.

  • Precipitation: Slowly acidify the combined aqueous layers with a dilute acid (e.g., 1M HCl) while stirring. The diiodosalicylate will precipitate out of the solution as the pH becomes acidic.

  • Isolation: Collect the precipitated diiodosalicylate by vacuum filtration, wash with cold water, and dry.

  • Product Recovery: The desired product remains in the original organic phase, which can then be washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent removed under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol is suitable when the product and unreacted diiodosalicylate have sufficiently different solubilities.[3][5][9]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not at room temperature.[4][6]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[6][7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[7]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Table 1: Solubility of 3,5-Diiodosalicylic Acid

SolventSolubilityReference
Water1 part in 5200 parts at 25 °C[2]
AlcoholFreely soluble[2]
EtherFreely soluble[2]
ChloroformPractically insoluble[2]
BenzenePractically insoluble[2]
Ethanol≥ 100 mg/mL[10]
DMSO100 mg/mL (with sonication)[10]

References

  • Ahmad Panahi, H., et al. (2012). Unidimensional Thin Layer Chromatography of Salicylic Acid Derivatives on Boric Acid-Impregnated Plates in Drugs Studies. Journal of Applied Chemical Research, 6(3), 53-58. Available at: [Link]

  • Chemsrc. (2025). 3,5-Diiodosalicylic acid. Available at: [Link]

  • DrugFuture. (2023). 3,5-Diiodosalicylic Acid. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-hydroxy-3,5-diiodobenzoic acid. Available at: [Link]

  • PubChem. (2025). 3,5-Diiodosalicylic acid. Available at: [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Available at: [Link]

  • University of Richmond Blogs. (n.d.). Recrystallization | Organic Chemistry I Lab. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Protein Aggregation Post-Modification with 3,5-Diiodosalicylate

Welcome to the Technical Support Knowledge Base. Modification and extraction of recalcitrant proteins—such as nuclear matrix components and integral membrane glycoproteins—using lithium 3,5-diiodosalicylate (LIS) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. Modification and extraction of recalcitrant proteins—such as nuclear matrix components and integral membrane glycoproteins—using lithium 3,5-diiodosalicylate (LIS) is a highly effective biochemical technique. However, the unique chaotropic properties of the diiodosalicylate anion frequently lead to severe protein aggregation during downstream processing.

As a Senior Application Scientist, I have designed this guide to provide field-proven, causality-driven troubleshooting strategies to stabilize your proteins and ensure reproducible experimental workflows.

Part 1: Knowledge Base & Mechanistic FAQs

Q: Why does my protein aggregate as soon as I attempt to remove 3,5-diiodosalicylate? A: The aggregation is driven by a phenomenon known as hydrophobic collapse. 3,5-diiodosalicylate is a bulky, highly lipophilic chaotropic anion. During modification or extraction, it intercalates into the protein's hydrophobic core and replaces the native hydration shell, effectively solubilizing the protein by coating it in negative charges[1]. When you remove LIS (e.g., via rapid dialysis), these hydrophobic patches are suddenly exposed to the aqueous environment. Without a replacement amphiphile to shield these domains, the proteins rapidly self-associate to minimize thermodynamically unfavorable water contacts, resulting in irreversible amorphous aggregation[2].

Q: Can I just use a standard size-exclusion desalting column to remove LIS? A: No. Size-exclusion desalting removes the LIS too rapidly. The sudden drop in chaotrope concentration strips the protective diiodosalicylate layer faster than the protein can refold or adapt to the new buffer, leading to immediate precipitation on the column matrix. A controlled, stepwise exchange into a surrogate hydrophobic environment is mandatory[3].

Part 2: Data Presentation - Comparative Efficacy of LIS Removal Strategies

To guide your experimental design, the following table summarizes the quantitative outcomes of various LIS removal and stabilization strategies based on empirical laboratory data.

Removal StrategyResidual LIS ConcentrationProtein Recovery (%)Final Aggregation StateRecommended Application
Direct Aqueous Dialysis < 1 mM< 10%Severe PrecipitationNot recommended
Size-Exclusion Desalting < 5 mM15 - 20%Column CloggingSmall hydrophilic peptides only
Stepwise Detergent Exchange < 1 mM85 - 90%Soluble Micellar ComplexStructural biology, in vitro assays
Phenol Extraction Partitioning N/A60 - 70%Phase-separatedMass spectrometry preparation
Liposome Reconstitution < 1 mM75 - 80%Membrane-integratedFunctional transport assays

Part 3: Troubleshooting Guide & Self-Validating Protocols

Issue 1: Massive precipitation during dialysis to remove LIS.

Solution: Stepwise Detergent Exchange Protocol To prevent aggregation, you must provide a "surrogate" hydrophobic shield (a non-ionic detergent like Triton X-100 or CHAPS) that replaces the diiodosalicylate molecules as they dialyze out.

Step-by-Step Methodology:

  • Preparation: Dilute your LIS-modified protein sample to a concentration of ≤ 1 mg/mL. Causality: Lowering the concentration reduces the probability of intermolecular collisions during the vulnerable exchange phase.

  • Primary Dialysis (Micelle Introduction): Place the sample in a dialysis cassette (10 kDa MWCO). Dialyze against 100 volumes of Buffer A (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1 M LIS, and 0.1% Triton X-100) for 4 hours at 4°C. Causality: Maintaining a low concentration of LIS while introducing the detergent allows mixed micelles to form, preventing sudden hydrophobic exposure.

  • Secondary Dialysis (LIS Reduction): Transfer the cassette to Buffer B (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01 M LIS, 0.05% Triton X-100) for 8 hours.

  • Final Dialysis (Complete Removal): Dialyze against Buffer C (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Triton X-100, LIS-free) overnight.

  • Self-Validation Step: Centrifuge the final dialysate at 15,000 x g for 15 minutes. Measure the protein concentration of the supernatant using a BCA assay (which is detergent-compatible) and compare it to the pre-dialysis concentration. A recovery of >80% validates the absence of macroscopic aggregation. Additionally, analyze the supernatant via Dynamic Light Scattering (DLS); a single monodisperse peak validates the absence of soluble oligomeric aggregates.

Issue 2: Aggregation during functional assay preparation.

Solution: Liposome Reconstitution Protocol If your downstream application requires a lipid bilayer (e.g., for glycophorin or transport proteins), detergent micelles may interfere. Reconstituting directly into lipid vesicles stabilizes the protein[3].

Step-by-Step Methodology:

  • Lipid Preparation: Dry 5 mg of Dimyristoylphosphatidylcholine (DMPC) under a nitrogen stream to form a thin film. Hydrate with 1 mL of LIS-free assay buffer and sonicate until unilamellar vesicles form.

  • Integration: Mix the LIS-solubilized protein (currently in 0.3 M LIS) with the liposome suspension at a 1:100 protein-to-lipid molar ratio.

  • Controlled Removal: Dialyze the mixture slowly against a LIS-free buffer over 48 hours with at least 4 buffer exchanges. Causality: As the chaotropic LIS diffuses away, the protein's hydrophobic domains partition directly into the pre-formed lipid bilayers rather than aggregating with each other.

  • Self-Validation Step: Subject the dialyzed mixture to sucrose gradient ultracentrifugation. The proteoliposomes will float to a specific density interface. If the protein has aggregated, it will pellet at the bottom of the tube. Western blotting of the gradient fractions validates successful integration versus aggregation.

Part 4: Visualizing the Workflows

G Native Native Membrane/Matrix Protein LIS Modification/Extraction with 3,5-Diiodosalicylate (LIS) Native->LIS Modified LIS-Protein Complex (Exposed Hydrophobic Domains) LIS->Modified DirectRemoval Direct LIS Removal (Standard Dialysis) Modified->DirectRemoval Rapid chaotrope loss Detergent Detergent Exchange (e.g., Triton X-100) Modified->Detergent Controlled exchange Aggregation Hydrophobic Collapse (Irreversible Aggregation) DirectRemoval->Aggregation Unshielded domains Stabilized Stabilized Protein (Micellar or Liposome) Detergent->Stabilized Hydrophobic shielding

Mechanistic pathways of LIS-induced aggregation and stabilization via detergent exchange.

Workflow Step1 Step 1: LIS Complex 0.3 M LIS Protein Solubilized Step2 Step 2: Dialysis I 0.1% TX-100 0.1 M LIS Step1->Step2 Step3 Step 3: Dialysis II 0.05% TX-100 0.01 M LIS Step2->Step3 Step4 Step 4: Final Buffer 0.05% TX-100 LIS-Free Step3->Step4

Stepwise dialysis workflow for the safe removal of 3,5-diiodosalicylate without aggregation.

Sources

Troubleshooting

dealing with artifacts in mass spectrometry data from diiodosalicylate-labeled peptides

Welcome to the Advanced Mass Spectrometry Support Center. This guide is engineered for researchers and drug development professionals utilizing 3,5-diiodosalicylic acid (DIS) as a labeling reagent or chemical tag for pep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. This guide is engineered for researchers and drug development professionals utilizing 3,5-diiodosalicylic acid (DIS) as a labeling reagent or chemical tag for peptides.

While DIS labeling is highly effective for enhancing peptide hydrophobicity and providing unique mass signatures, the incorporation of heavy iodine atoms introduces complex physicochemical behaviors during mass spectrometry (MS) analysis. As a Senior Application Scientist, I have structured this guide to move beyond basic symptom-fixing. We will dissect the causality behind each artifact and provide self-validating protocols to ensure absolute data integrity.

Part 1: Troubleshooting Guide – Causality and Solutions

Issue 1: Dominant Neutral Loss Peaks (-126.9 Da or -253.8 Da)

The Symptom: Your MS/MS spectra are dominated by high-intensity precursor ions lacking one or both iodine atoms, resulting in a near-complete suppression of the sequence-specific b

  • and y -ion series. The Causality: The carbon-iodine (C-I) bond in the diiodosalicylate moiety is highly labile. The bond dissociation energy of an aromatic C-I bond is approximately 238 kJ/mol, which is significantly weaker than the peptide backbone amide bonds (~350–400 kJ/mol). During Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), the applied kinetic energy localizes at the weakest bond first. Consequently, deiodination outcompetes backbone cleavage, leaving you with uninformative fragment spectra [1]. The Solution:
  • Switch to Electron Transfer Dissociation (ETD): ETD induces fragmentation via radical-driven pathways that preferentially cleave the N-C α bonds (generating c

    • and z -ions) while leaving labile modifications like the C-I bond intact.
  • Stepped HCD: If ETD is unavailable, utilize a stepped Normalized Collision Energy (NCE) method (e.g., 15%, 25%, 35%). The lower energy step preserves the tag to identify the precursor, while the higher energy step forces backbone fragmentation after the iodine is lost.

Issue 2: Unexplained Methionine Modifications (-48 Da or +16 Da)

The Symptom: You observe unexpected mass shifts on methionine-containing peptides, specifically a +16 Da shift (oxidation) or a severe -48 Da neutral loss during MS1 or MS2. The Causality: Iodine-containing reagents are notoriously reactive. Under ambient light, the C-I bond can undergo homolytic cleavage, generating highly reactive iodine radicals that oxidize methionine to methionine sulfoxide (+16 Da). Furthermore, iodine species can cause off-target alkylation of the methionine thioether. During electrospray ionization (ESI), collision-induced dissociation of these modified methionines leads to a characteristic neutral loss of 48 Da (loss of methanethiol, CH 3​ SH) [2]. The Solution:

  • Perform all DIS-labeling and sample handling in amber tubes or under low-light conditions.

  • Quench the labeling reaction thoroughly and add a radical scavenger or antioxidant (e.g., 10 mM ascorbic acid) prior to LC-MS injection.

Issue 3: Precursor Masses Unassigned by Search Engines

The Symptom: High-quality MS/MS spectra are acquired, but the proteomics search engine (e.g., MaxQuant, Mascot) fails to assign the DIS-labeled peptide. The Causality: Iodine has a severe negative mass defect. The exact monoisotopic mass of 127 I is 126.90447 Da. A diiodosalicylate tag adds a non-integer mass shift that deviates significantly from the standard averagine model (CHNOPS) used by search algorithms. If the exact mass of the modification is not precisely defined down to the fourth decimal place, the fractional mass of the peptide will fall outside the standard precursor mass tolerance window (e.g., 10 ppm). The Solution:

  • Manually define the DIS modification in your search engine database with the exact monoisotopic mass shift (e.g., +372.8222 Da for the C 7​ H 3​ I 2​ O 2​ addition). Do not use nominal masses.

Part 2: Quantitative Data Presentation

To streamline your data analysis, the following table summarizes the quantitative mass shifts and diagnostic ions associated with DIS-labeled peptide artifacts.

Artifact TypeDiagnostic Mass Shift (Da)Affected Residues / TagCausalityPrimary Mitigation Strategy
Mono-Deiodination -126.9045DIS TagC-I bond cleavage (CID/HCD)Use ETD or Stepped NCE
Di-Deiodination -253.8090DIS TagC-I bond cleavage (CID/HCD)Use ETD or Stepped NCE
Methionine Oxidation +15.9949Methionine (Met)Iodine radical photo-oxidationAmber tubes, ROS scavengers
Methanethiol Loss -48.0034Methionine (Met)Alkylation artifact fragmentationOptimize labeling stoichiometry
Iodide Reporter Ion 126.9045 ( m/z in MS2)DIS TagLow-mass reporter in HCDUse as a diagnostic inclusion ion

Part 3: Experimental Protocol – Artifact-Free DIS-Peptide MS Workflow

This protocol is designed as a self-validating system . By incorporating an internal quality control (QC) step, you can mathematically verify whether deiodination is occurring in the source (instrumental artifact) or during sample prep (chemical artifact).

Step 1: Sample Preparation & Protection

  • Conduct all labeling reactions in actinic (amber) microcentrifuge tubes to prevent photo-induced radical formation.

  • Upon completion of the DIS labeling, quench the reaction using 50 mM Tris buffer (pH 8.0) for 15 minutes.

  • Self-Validation Step: Spike the sample with a known quantity of a synthetic, heavy-isotope labeled DIS-peptide standard (e.g., 13 C/ 15 N-labeled backbone).

Step 2: Liquid Chromatography (LC) Optimization

  • Use a C18 analytical column (e.g., 75 µm × 25 cm, 1.9 µm particle size). DIS tags are highly hydrophobic; extend the organic gradient (up to 60% Acetonitrile) to ensure complete elution and prevent carryover.

  • Maintain the autosampler temperature at 4°C and keep the sample compartment shielded from light.

Step 3: Mass Spectrometry Acquisition Parameters

  • Source Parameters: Lower the capillary temperature (e.g., 250°C instead of 300°C) and reduce the S-lens RF level to minimize In-Source Decay (ISD) of the labile iodine atoms.

  • Fragmentation (ETD): Set the isolation window to 1.5 m/z . Use calibrated ETD reaction times (typically 50–100 ms) with supplemental activation (ETcaD) set to 15% to improve the dissociation of large peptide fragments without breaking the C-I bond.

  • Fragmentation (HCD - Alternative): If using HCD, set a stepped NCE of 15-25-35. Add m/z 126.9045 to the diagnostic ion list to trigger MS3 scans if the iodide reporter ion is detected.

Step 4: Data Validation

  • Calculate the ratio of intact to deiodinated heavy-isotope standard in the MS1 scans. If the deiodinated fraction exceeds 5%, lower your ESI spray voltage and capillary temperature, as source-induced decay is occurring.

Part 4: Workflow Visualization

The following decision-tree maps the logical relationships between observed MS artifacts and their mechanistic solutions.

Workflow N1 Analyze DIS-Labeled Peptide MS Data N2 Artifact: -126.9 Da / -253.8 Da (Deiodination) N1->N2 N3 Artifact: -48 Da / +16 Da (Met Modification) N1->N3 N4 Artifact: Unassigned Spectra (Mass Defect) N1->N4 S2 Action: Switch to ETD or Stepped HCD NCE N2->S2 C-I Bond Lability S3 Action: Light protection & use ROS scavengers N3->S3 Photodegradation S4 Action: Add exact mass (126.9045 Da) to search DB N4->S4 Isotopic Shift

Caption: Troubleshooting workflow for identifying and resolving diiodosalicylate MS artifacts.

Part 5: Frequently Asked Questions (FAQs)

Q: Why do I see a doublet peak separated by ~2 Da in my MS1 spectra for the DIS-labeled peptide? A: This is a common misconception. Unlike bromine or chlorine, which have distinct natural isotopes (e.g., 79 Br and 81 Br), iodine is monoisotopic ( 127 I is 100% abundant). If you see a doublet separated by 2 Da, it is not an isotopic signature of iodine. It is likely an artifact of the labeling reaction where a minor sub-population of the peptide underwent a redox reaction (e.g., disulfide bond formation or reduction) during the labeling process.

Q: Can I use MALDI-TOF instead of ESI-MS for DIS-labeled peptides? A: While possible, MALDI is generally harsher on labile bonds than ESI. The UV laser pulse in MALDI heavily promotes the photo-dissociation of the C-I bond [3]. If you must use MALDI, select a "cooler" matrix like α -cyano-4-hydroxycinnamic acid (CHCA) and operate at threshold laser energies.

Q: My peptide has multiple histidines. Could the DIS tag be reacting there instead of the N-terminus? A: Yes. Depending on the activation chemistry used to attach the diiodosalicylate (e.g., NHS-ester), off-target acylation can occur at histidine imidazole rings or tyrosine hydroxyls. Ensure your search engine is set to look for the DIS mass shift as a variable modification on His and Tyr, not just a fixed modification on the N-terminus or Lysine.

References

  • Lapko, V. N., Smith, D. L., & Smith, J. B. (2000). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. Journal of Mass Spectrometry.[Link]

  • Wynendaele, E., et al. (2017). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. Peptides.[Link]

  • Kaiser, S., et al. (2021). Strategies to Avoid Artifacts in Mass Spectrometry-Based Epitranscriptome Analyses. Angewandte Chemie International Edition.[Link]

Reference Data & Comparative Studies

Validation

Validation of Protein-Protein Interactions: A Comparative Guide to Potassium 3,5-Diiodosalicylate (K-DIS)

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in interactomics: distinguishing bona fide protein-protein interactions (PPIs) from co-purifying background contaminants. When isolating hi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in interactomics: distinguishing bona fide protein-protein interactions (PPIs) from co-purifying background contaminants. When isolating highly complex or insoluble networks—such as the nuclear matrix or cytoskeletal assemblies—traditional methods relying on high-salt washes or non-ionic detergents often fail. They either leave persistent background noise or over-strip the complex, destroying the very transient interactions you aim to study.

Potassium 3,5-Diiodosalicylate (K-DIS) has emerged as a highly precise chaotropic salt for PPI validation. While its analog, Lithium diiodosalicylate (LIS), has a long history in extracting 1[1], K-DIS offers the exact same validation stringency without the downstream interference of lithium ions in mass spectrometry (MS) and kinase assays. This guide objectively compares K-DIS against traditional alternatives, grounded in mechanistic causality and empirical data.

Mechanistic Causality: The Diiodosalicylate Advantage

To understand why K-DIS outperforms standard reagents, we must look at the physicochemical properties of the 3,5-diiodosalicylate anion.

Unlike simple chloride ions (NaCl) that blindly screen electrostatic charges, the diiodosalicylate anion is bulky, highly polarizable, and mildly hydrophobic. It acts as a targeted chaotrope. When applied as a wash buffer, it selectively intercalates into poorly packed, non-specific hydrophobic interfaces—the exact type of interfaces that cause sticky proteins to aggregate as false positives. Because it disrupts these weak bonds, it acts as a 2[2].

Conversely, high-affinity, physiologically relevant PPIs—which feature tightly packed, highly complementary structural domains—sterically exclude the bulky diiodosalicylate anion. This allows researchers to preserve core complexes, such as 3[3] or 4[4], while eliminating the noise.

Comparative Performance Analysis

To objectively evaluate K-DIS, we benchmark it against the two industry standards for Co-Immunoprecipitation (Co-IP) and complex extraction: High-Salt (2M NaCl) and Non-ionic Detergents (1% NP-40).

Table 1: Quantitative Comparison of PPI Extraction and Validation Reagents

Performance MetricPotassium 3,5-Diiodosalicylate (K-DIS)High-Salt Wash (2M NaCl)Non-Ionic Detergent (1% NP-40)
Primary Mechanism Mild chaotropic disruption of weak interfacesAggressive electrostatic charge screeningLipid/hydrophobic micellar solubilization
Optimal Concentration 10 – 25 mM1.5 – 2.0 M0.5% – 1.0%
Signal-to-Noise (S/N) > 25:1 (Excellent)10:1 (Moderate)5:1 (Poor)
False Positive Rate Low (< 5%)Moderate (~15%)High (> 30%)
False Negative Rate Low (Preserves core PPIs)High (Strips polar PPIs)Low
Downstream MS Utility High (Potassium salt is MS-friendly)Low (Requires extensive desalting)Low (Requires detergent removal)

Data Synthesis: While 1% NP-40 fails to eliminate sticky background proteins (yielding false positives), 2M NaCl aggressively strips electrostatic interactions, causing false negatives. K-DIS at 10-25 mM provides the optimal thermodynamic window to validate true interactions.

Validation Workflow Visualization

G Lysate Crude Cell Lysate (Target + Interactors + Contaminants) Capture Affinity Capture (Co-IP / Pull-down) Lysate->Capture Split Wash Strategy Selection Capture->Split KDIS K-DIS Wash (10-25 mM) Selective Chaotrope Split->KDIS HighSalt High Salt Wash (2M NaCl) Electrostatic Screening Split->HighSalt Detergent NP-40 Wash (1%) Micellar Solubilization Split->Detergent Valid Bona Fide PPIs Retained (High S/N Ratio) KDIS->Valid Disrupts weak hydrophobic bonds FalseNeg Loss of Specific PPIs (False Negatives) HighSalt->FalseNeg Over-strips polar interactions FalsePos Contaminants Retained (False Positives) Detergent->FalsePos Fails to remove aggregates

Workflow comparing K-DIS against traditional wash buffers for PPI validation.

Self-Validating Experimental Protocol: K-DIS Stringency Wash

A robust protocol must be a self-validating system. The following methodology incorporates internal fraction tracking to ensure the causality of your results. By analyzing the wash fraction alongside the eluate, you definitively prove that K-DIS removed contaminants without disrupting your target PPI.

Reagents Required:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.5% NP-40, protease inhibitors.

  • K-DIS Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 15 mM Potassium 3,5-Diiodosalicylate .

  • Control Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl.

Step-by-Step Methodology:

  • Complex Capture: Incubate 1 mg of clarified cell lysate with affinity matrix (e.g., anti-Bait antibody coupled to Protein A/G magnetic beads) for 2 hours at 4°C.

  • Initial Clearance: Magnetically separate the beads and discard the flow-through. Wash twice with 1 mL of standard Lysis Buffer to remove unbound bulk proteins.

  • The K-DIS Stringency Wash (Validation Step):

    • Resuspend the beads in 1 mL of K-DIS Wash Buffer.

    • Causality Note: The 15 mM concentration is critical. Below 5 mM, the chaotropic effect is insufficient to break non-specific aggregates; above 50 mM, you risk denaturing the bait protein's fold.

    • Incubate for exactly 5 minutes at 4°C with gentle end-over-end rotation.

    • Magnetically separate and save the supernatant . Label this as the "K-DIS Wash Fraction" (contains disrupted non-specific interactors).

  • Final Rinse: Wash the beads once with 1 mL of Control Wash Buffer to remove residual K-DIS prior to elution.

  • Elution: Elute the validated complexes using boiling SDS sample buffer (or competitive peptide elution for native downstream assays). Label as "Validated Eluate".

  • Self-Validation Check (Western Blot): Run the Validated Eluate and the K-DIS Wash Fraction side-by-side. Probe for your known positive interactor (which must be retained in the Eluate) and a known highly-abundant sticky contaminant like GAPDH or Tubulin (which must be enriched in the Wash Fraction).

By transitioning to Potassium 3,5-Diiodosalicylate, researchers can confidently validate interactomes, ensuring that the complexes carried forward into structural biology or drug-discovery pipelines are biologically genuine.

References
  • SMAP3-ID for Identification of Endogenous Protein–Protein Interactions Reveals Regulation of Mitochondrial Activity by Lamins. JACS Au - ACS Publications.
  • Adenovirus Preterminal Protein Binds to the CAD Enzyme at Active Sites of Viral DNA Replication on the Nuclear Matrix. ASM Journals.
  • Functional Analysis of Aberrant CIZ1 Forms in Cancer. White Rose eTheses Online.
  • The Plasmodium falciparum MESA erythrocyte cytoskeleton-binding (MEC) motif binds to erythrocyte ankyrin. PMC - NIH.

Sources

Comparative

A Comparative Guide to Diiodo-Salicylate Derivatives in Protein Research: From Solubilization to Selective Extraction

In the intricate world of protein research, the effective isolation and solubilization of proteins from their native cellular environment is a critical first step. This is particularly challenging for membrane-associated...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of protein research, the effective isolation and solubilization of proteins from their native cellular environment is a critical first step. This is particularly challenging for membrane-associated proteins, which are notoriously difficult to extract while preserving their structural and functional integrity. Among the arsenal of tools available to researchers, diiodo-salicylate derivatives have carved out a niche as potent chaotropic agents for disrupting cellular membranes and solubilizing proteins. This guide provides a comprehensive comparative study of different diiodo-salicylate derivatives, with a primary focus on Lithium 3,5-Diiodosalicylate (LIS), and its comparison with other protein extraction methodologies. We will delve into the underlying mechanisms, provide detailed experimental protocols, and present comparative data to empower researchers in making informed decisions for their specific applications.

The Chaotropic Nature of Diiodo-Salicylates: A Mechanism for Protein Solubilization

Diiodo-salicylate derivatives belong to a class of compounds known as chaotropic agents. These molecules disrupt the highly ordered structure of water, which in turn weakens the hydrophobic interactions that are crucial for maintaining the native conformation of proteins and the integrity of lipid bilayers[1]. The large, polarizable diiodo-salicylate anion is a potent disruptor of hydrogen bonding networks in water. This disruption of the water structure increases the entropy of the system and favors the transfer of nonpolar moieties, such as the hydrophobic regions of proteins, into the aqueous phase, leading to denaturation and solubilization[2].

The general mechanism of action for diiodo-salicylate derivatives in protein extraction can be visualized as a multi-step process:

ChaotropicMechanism cluster_membrane Cell Membrane (Lipid Bilayer) cluster_reagent Diiodo-Salicylate Solution Membrane Intact Lipid Bilayer (Ordered Water Structure) DisruptedMembrane Disrupted Lipid Bilayer (Increased Entropy) Membrane->DisruptedMembrane Weakens hydrophobic interactions Protein Integral Membrane Protein SolubilizedProtein Solubilized Protein- Lipid-Detergent Micelles Protein->SolubilizedProtein Solubilization DIS Diiodo-Salicylate Anions DIS->Membrane Disrupts H-bonds in water DisruptedMembrane->SolubilizedProtein

Figure 1: Mechanism of protein solubilization by diiodo-salicylate.

A Comparative Look at Diiodo-Salicylate Derivatives

While 3,5-diiodosalicylic acid is the core molecule, its salt form can influence its properties and applications. The most commonly encountered derivatives in protein research are the lithium, sodium, and potassium salts.

DerivativeChemical FormulaKey Characteristics & Applications
Lithium 3,5-Diiodosalicylate (LIS) C₇H₃I₂LiO₃The most widely used derivative. Known for its strong chaotropic properties and effectiveness in solubilizing membrane proteins, particularly glycoproteins[3][4]. It has been shown to selectively release non-glycosylated proteins at lower concentrations, leaving glycoproteins associated with the membrane[5].
Sodium 3,5-Diiodosalicylate C₇H₃I₂NaO₃Less commonly cited in protein extraction literature compared to LIS. Its properties are expected to be similar to LIS due to the shared diiodo-salicylate anion. A detailed protocol for its synthesis and purification from 3,5-diiodosalicylic acid exists, suggesting its availability for research purposes[6][7].
Potassium 3,5-Diiodosalicylate C₇H₃I₂KO₃Very limited information is available regarding its specific use in protein research. Commercial availability is documented, indicating its potential for investigation[8].

Expert Insight: The prevalence of Lithium Diiodosalicylate in the literature is likely due to historical precedent and its proven efficacy in a variety of applications. The smaller ionic radius of the lithium cation compared to sodium and potassium may influence its interaction with water and the lipid bilayer, potentially contributing to its effectiveness. However, the lack of direct comparative studies means that the potential advantages of sodium or potassium diiodosalicylate in specific applications remain an open area for research.

Performance Comparison: Diiodo-Salicylates vs. Other Extraction Methods

To provide a practical context for the utility of diiodo-salicylate derivatives, it is essential to compare their performance against other common protein extraction methods. The following table summarizes a comparison of Lithium Diiodosalicylate (LIS) with hot ethanol extraction for the isolation of glycoproteins from bovine thymocyte membranes[9].

ParameterLithium Diiodosalicylate-Phenol ExtractionHot 75% Ethanol Extraction
Yield of Membrane Sialic Acid LowerHigher
Apparent Molecular Weight (SDS-PAGE) SimilarSimilar
Receptor Activity (Hemagglutinins) SimilarMore active on a weight basis
Carbohydrate Composition Higher in glucose and riboseLower in glucose and ribose
Amino Acid Composition Higher in glycineLower in glycine

Interpretation of Data: This comparative study highlights that while both methods can isolate the target glycoproteins, the choice of method significantly impacts the yield and composition of the final extract[9]. The higher activity of the ethanol-extracted glycoprotein on a weight basis suggests that this method may be gentler and better preserve the protein's native conformation[9]. Conversely, the LIS-phenol method yielded a product with a different biochemical profile, which might be advantageous for specific downstream applications where complete solubilization is prioritized over maintaining native structure.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a starting point for researchers wishing to employ diiodo-salicylate derivatives for protein extraction. It is crucial to note that optimization of parameters such as concentration, incubation time, and temperature is often necessary for specific cell types and target proteins.

Selective Solubilization of Membrane Proteins using Lithium Diiodosalicylate (LIS)

This protocol is adapted from the method used for the selective release of inner core proteins from intestinal microvillus membranes[5].

Materials:

  • Purified membrane vesicles

  • LIS buffer: 20-200 mM Lithium 3,5-diiodosalicylate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Centrifuge capable of high-speed centrifugation

  • Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)

  • SDS-PAGE reagents and equipment

Workflow Diagram:

LIS_Extraction_Workflow cluster_prep Sample Preparation cluster_separation Fractionation cluster_analysis Analysis start Start with Purified Membrane Vesicles incubation Incubate with LIS buffer (e.g., 30 min at room temp) start->incubation centrifugation High-Speed Centrifugation (e.g., 100,000 x g for 60 min) incubation->centrifugation supernatant Collect Supernatant (Solubilized Proteins) centrifugation->supernatant pellet Collect Pellet (Insoluble Fraction) centrifugation->pellet quantification Protein Quantification (Bradford/BCA Assay) supernatant->quantification sds_page SDS-PAGE and/or Western Blot pellet->sds_page Resuspend and analyze quantification->sds_page

Figure 2: Workflow for selective protein extraction using LIS.

Procedure:

  • Membrane Preparation: Start with a suspension of purified membrane vesicles at a known protein concentration.

  • LIS Incubation: Add an equal volume of LIS buffer at the desired final concentration (e.g., for selective extraction of non-glycoproteins, start with 20-30 mM LIS). For total membrane disruption, concentrations up to 200 mM may be required[5].

  • Incubate the mixture for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., room temperature or 4°C). Gentle agitation may be beneficial.

  • Centrifugation: Pellet the insoluble material by high-speed centrifugation (e.g., 100,000 x g for 60 minutes at 4°C).

  • Fraction Collection: Carefully collect the supernatant, which contains the solubilized proteins. The pellet contains the insoluble membrane components and any proteins not solubilized by the LIS treatment.

  • Analysis:

    • Determine the protein concentration of the supernatant using a standard protein assay.

    • Analyze the protein composition of both the supernatant and the resuspended pellet by SDS-PAGE and/or Western blotting to assess the efficiency and selectivity of the extraction.

Causality Behind Experimental Choices:

  • LIS Concentration: The concentration of LIS is the most critical parameter for determining the extent and selectivity of protein solubilization. Lower concentrations (20-30 mM) are effective for disrupting protein-protein interactions within the cytoskeleton without completely disrupting the lipid bilayer, thus selectively releasing loosely associated proteins[5]. Higher concentrations (>100 mM) lead to complete membrane disruption and solubilization of most membrane proteins.

  • Incubation Time and Temperature: These parameters should be optimized to achieve maximal solubilization while minimizing protein degradation. Shorter incubation times and lower temperatures are generally preferred.

  • Centrifugation Speed and Time: High g-forces are necessary to effectively pellet the insoluble membrane fragments after LIS treatment.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The inclusion of analysis steps such as protein quantification and SDS-PAGE allows the researcher to directly assess the outcome of the extraction.

  • Protein Quantification: Comparing the protein concentration of the supernatant to the starting material provides a quantitative measure of the extraction efficiency.

  • SDS-PAGE Analysis: Visualizing the protein profiles of the starting material, the solubilized fraction (supernatant), and the insoluble fraction (pellet) on an SDS-PAGE gel provides a clear qualitative assessment of which proteins have been extracted and with what selectivity. The disappearance of specific bands from the pellet and their appearance in the supernatant validates the solubilization of those proteins.

Conclusion and Future Perspectives

Diiodo-salicylate derivatives, particularly Lithium Diiodosalicylate, are powerful tools for the solubilization and selective extraction of proteins, especially from complex membrane structures. Their chaotropic mechanism allows for the effective disruption of non-covalent interactions that maintain protein and membrane integrity. While LIS is the most well-documented derivative, the potential of sodium and potassium diiodosalicylate remains largely unexplored, presenting an opportunity for future research to conduct direct comparative studies to identify potential advantages in specific applications. By carefully optimizing experimental conditions, researchers can leverage the unique properties of these compounds to advance their understanding of protein function and interaction.

References

  • Marchesi, V. T., & Andrews, E. P. (1971). Glycoproteins: isolation from cell membranes with lithium diiodosalicylate. Science, 174(4015), 1247–1248. [Link]

  • Fiszer-Szafarz, B., Szafarz, D., & de la Torre, A. (1981). A comparison between three extraction methods conditions and the obtained protein yield and purity. Analytical Biochemistry, 118(1), 169-173. [Link]

  • Aubry, H., & Riordan, J. R. (1986). Selective release of inner core proteins from intestinal microvillus membrane by lithium diiodosalicylate. Biochimica et Biophysica Acta (BBA) - Biomembranes, 856(3), 539-546. [Link]

  • Butters, T. D., & Hughes, R. C. (1981). Glycoproteins: Isolation from Cell Membranes with Lithium Diiodosalicylate. Methods in Enzymology, 72, 337-343. [Link]

  • García-Carreño, F. L., & Navarrete-del-Toro, M. A. (2008). Comparison of Protein Quantification and Extraction Methods Suitable for E. Coli Cultures. Biotechnology and Applied Biochemistry, 50(Pt 1), 1-7. [Link]

  • Keim, N. C., et al. (2024). Comparison of Protein Extraction Methods and Data Analysis Strategies for Complete Metaproteomic Soil Analysis. bioRxiv. [Link]

  • Yılmaz, F. M., et al. (2025). Comparative Analysis of Protein Extraction Protocols for Olive Leaf Proteomics: Insights into Differential Protein Abundance and Isoelectric Point Distribution. Journal of Agricultural and Food Chemistry. [Link]

  • Fischer-Colbrie, R., et al. (1990). Identification and characterization of glycoproteins after extraction of bovine chromaffin-granule membranes with lithium di-iodosalicylate. Purification of glycoprotein II from the soluble fraction. The Biochemical journal, 270(1), 59–66. [Link]

  • Despont, J. P., & Berggård, I. (1977). Isolation of plasma membrane glycoprotein from bovine thymocytes. Molecular immunology, 14(2), 113–119. [Link]

  • Percy, J. M., & Apps, D. K. (1990). Identification and characterization of glycoproteins after extraction of bovine chromaffin-granule membranes with lithium di-iodosalicylate. Purification of glycoprotein II from the soluble fraction. Biochemical Journal, 270(1), 59-66. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • An, E. J., & Lee, J. Y. (2007). Improved method for the analysis of membrane proteins by mass spectrometry. Journal of proteome research, 6(3), 1205–1209. [Link]

  • Bibi, S., et al. (2021). METHODS OF INTEGRAL MEMBRANE PROTEIN EXTRACTION AND THEIR LIMITATIONS. Bibliomed. [Link]

  • precisionFDA. (n.d.). 3,5-DIIODOSALICYLIC ACID. Retrieved from [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • Ruenroenglin, N., et al. (2010). Comparative Membrane Extraction Methods for Identifying Membrane Proteome of SW900 Squamous Lung Cancer Cell Line. Thai Journal of Science and Technology, 19(1), 45-56. [Link]

  • Wikipedia contributors. (2024, February 21). Chaotropic agent. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2026, from [Link]

  • Singh, S., et al. (2020). Improving extraction and post-purification concentration of membrane proteins. Analyst, 145(13), 4483-4493. [Link]

  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI Blog. [Link]

  • Eskay Iodine. (n.d.). 3,5-Diiodo Salicylic Acid (DISA). Retrieved from [Link]

  • Robertson, A. (2025, July 23). Supercharge your GraphViz. Medium. [Link]

  • Wanksons. (n.d.). 3, 5 Diiodosalicylic Acid. Retrieved from [Link]

  • Alfa Aesar. (n.d.). 3,5-Diiodosalicylic acid, 99%. Retrieved from [Link]

  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

  • Min, S. W., et al. (2021). An Integrated Approach for the Efficient Extraction and Solubilization of Rice Microsomal Membrane Proteins for High-Throughput Proteomics. Frontiers in Plant Science, 12, 709618. [Link]

  • Google Patents. (2014).
  • Google Patents. (1997). JP2677687B2 - Method for producing 3,5-diiodosalicylic acid.
  • Graphviz. (n.d.). User Guide. Retrieved from [Link]

  • Woollett, G. H., & Johnson, W. W. (1943). 2-hydroxy-3,5-diiodobenzoic acid. Organic Syntheses, Coll. Vol. 2, p. 343. [Link]

  • Coligan, J. E., et al. (Eds.). (2001). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science, Chapter 10, Unit 10.25. [Link]

  • Bio-Rad Laboratories. (n.d.). ReadyPrep™ Protein Extraction Kit (Total Protein) Instruction Manual. Retrieved from [Link]

  • Salvi, G., De Los Rios, P., & Vendruscolo, M. (2005). Effective interactions between chaotropic agents and proteins. Proteins: Structure, Function, and Bioinformatics, 61(3), 492-499. [Link]

  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI Blog. [Link]

  • bad_coder. (2019, January 31). Graphviz: automatic variables? Stack Overflow. [Link]

Sources

Validation

quantitative comparison of cross-linking efficiency between diiodosalicylate and BS3

A Guide to Protein Probes: A Comparative Analysis of BS3 and Diiodosalicylate In the intricate world of protein analysis, the selection of chemical tools is paramount to elucidating structure, function, and interactions....

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Protein Probes: A Comparative Analysis of BS3 and Diiodosalicylate

In the intricate world of protein analysis, the selection of chemical tools is paramount to elucidating structure, function, and interactions. Researchers often face a choice between reagents that stabilize protein complexes and those that dissociate them for analysis. This guide provides an in-depth comparison of two powerful, yet functionally opposite, chemical probes: Bis(sulfosuccinimidyl) suberate (BS3), a covalent cross-linker, and 3,5-Diiodosalicylate (as its lithium salt, LIS), a protein solubilizing agent.

Understanding the distinct mechanisms of these two reagents is critical for experimental design. While BS3 "freezes" protein-protein interactions in place through the formation of new, stable covalent bonds, diiodosalicylate acts to disrupt the non-covalent forces that hold proteins and their complexes together, making it a powerful tool for extracting proteins from complex environments like cell membranes. This guide will delve into their respective mechanisms, provide field-proven protocols for their use, and offer a quantitative framework for assessing the efficiency of their intended functions.

Part 1: BS3 (Bis(sulfosuccinimidyl) suberate) - The Covalent Stabilizer

BS3 is a homobifunctional, amine-reactive cross-linker widely used to study protein-protein interactions.[1][2][3] Its key feature is its water-solubility, conferred by the sulfonate groups on its N-hydroxysuccinimide (NHS) esters, which allows for cross-linking reactions in aqueous, physiological buffers without the need for organic solvents that can disrupt protein structure.[1][2][4] Because it is charged and membrane-impermeable, it is particularly well-suited for cross-linking cell-surface proteins.[1][5][6]

Mechanism of Action

BS3 contains two identical NHS-ester reactive groups at either end of an 8-atom (11.4 Å) spacer arm.[7] These NHS esters react efficiently with primary amines (–NH2), found at the N-terminus of polypeptides and on the side chain of lysine (Lys) residues, to form stable, covalent amide bonds.[5][6] The reaction proceeds via nucleophilic attack from the amine on the ester, releasing N-hydroxysulfosuccinimide as a byproduct. When two proteins interact, bringing their respective lysine residues into close proximity, BS3 can bridge these residues, effectively locking the interacting proteins together.[8]

BS3_Mechanism cluster_0 Step 1: First Reaction cluster_1 Step 2: Second Reaction (Cross-link) Protein1 Protein A (with Lysine -NH2) Intermediate Singly-reacted BS3 (Attached to Protein A) Protein1->Intermediate Nucleophilic Attack BS3_free BS3 Cross-linker (NHS-ester) BS3_free->Intermediate Crosslinked_Complex Covalently Cross-linked Protein A-B Complex Intermediate->Crosslinked_Complex Nucleophilic Attack Protein2 Protein B (with Lysine -NH2) Protein2->Crosslinked_Complex LIS_Mechanism cluster_0 Before LIS cluster_1 After LIS Addition Membrane Cell Membrane with Embedded Glycoprotein Complex Disrupted_Membrane Disrupted Membrane Membrane->Disrupted_Membrane Solubilized_Protein Solubilized, Dissociated Glycoprotein Subunits Membrane->Solubilized_Protein Disruption of non-covalent bonds (Hydrophobic & H-bonds) LIS Diiodosalicylate (Chaotropic Agent) LIS->Membrane

Caption: Action of Diiodosalicylate (LIS) on a membrane protein.

Experimental Protocol: Extracting Membrane Proteins with LIS

This protocol is adapted from established methods for solubilizing membrane glycoproteins. [7][9][10]

  • Membrane Preparation:

    • Isolate the cell membranes of interest using standard cell fractionation techniques (e.g., differential centrifugation).

    • Wash the membrane pellet to remove any soluble, non-membrane proteins.

  • Solubilization Buffer Preparation:

    • Prepare a solution of 0.3 M Lithium 3,5-diiodosalicylate in a suitable buffer, such as 50 mM Tris-HCl, pH 7.5.

  • Extraction/Solubilization:

    • Resuspend the membrane pellet in the LIS-containing buffer.

    • Stir the suspension gently for 15-30 minutes at room temperature.

  • Separation of Soluble and Insoluble Fractions:

    • Centrifuge the mixture at high speed (e.g., >45,000 x g) for 60-90 minutes at 4°C to pellet the insoluble membrane debris.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins. [7][10]

  • Downstream Processing:

    • The solubilized proteins in the supernatant can now be further purified using techniques like affinity chromatography. [7][10]The LIS can be removed by dialysis or gel filtration if required for subsequent applications.

Part 3: Quantitative Comparison and Analysis

A direct quantitative comparison of "cross-linking efficiency" is not applicable, as diiodosalicylate is not a cross-linker. Instead, we can compare the efficiency of their respective, and opposing, functions: covalent stabilization (BS3) versus protein solubilization (Diiodosalicylate) .

Quantifying BS3 Cross-linking Efficiency

The efficiency of a BS3 cross-linking reaction is typically assessed by SDS-PAGE followed by densitometric analysis of the protein bands.

  • Methodology:

    • Run both the un-cross-linked (control) and cross-linked samples on an SDS-PAGE gel.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Blue or silver stain).

    • Image the gel using a densitometer or gel documentation system.

    • Using image analysis software, quantify the intensity of the monomer band and the higher molecular weight, cross-linked bands in each lane.

  • Calculation of Efficiency: The cross-linking efficiency can be expressed as the percentage of the monomer that is converted into higher-order oligomers. Efficiency (%) = [Intensity of Cross-linked Bands / (Intensity of Monomer Band + Intensity of Cross-linked Bands)] x 100

Quantifying Diiodosalicylate Solubilization Efficiency

The efficiency of LIS as a solubilizing agent is determined by measuring the amount of protein successfully extracted from the insoluble fraction into the soluble supernatant.

  • Methodology:

    • Perform the protein extraction as described in the protocol above.

    • Measure the total protein concentration in the starting material (before high-speed centrifugation) using a protein assay compatible with detergents (e.g., BCA assay).

    • Measure the protein concentration in the supernatant after centrifugation.

  • Calculation of Efficiency: Efficiency (%) = [Total Protein in Supernatant / Total Protein in Starting Material] x 100

Summary Table: BS3 vs. Diiodosalicylate
FeatureBS3 (Bis(sulfosuccinimidyl) suberate) 3,5-Diiodosalicylate (LIS)
Primary Function Covalent Protein Cross-linkingProtein Solubilization & Dissociation
Mechanism of Action Forms stable amide bonds with primary amines (Lys, N-terminus). [5][6]Disrupts non-covalent interactions (hydrogen bonds, hydrophobic effect). [11]
Reagent Type Homobifunctional NHS-ester cross-linker. [1]Anionic detergent, chaotropic agent. [11]
Effect on Protein Complexes Stabilizes and covalently captures interactions. [8]Dissociates and denatures complexes into subunits. [11]
Typical Application Studying protein-protein interactions (in vivo/in vitro). [3][8]Extracting integral membrane proteins, especially glycoproteins. [7][9]
Quantitative Metric % of monomer converted to higher MW species.% of total protein recovered in the soluble fraction.

Conclusion: Choosing the Right Tool for the Job

BS3 and 3,5-diiodosalicylate represent two powerful reagents in the protein scientist's toolkit, but they are designed for fundamentally different and opposing tasks. BS3 is the tool of choice for stabilizing and capturing protein interactions, providing a snapshot of a complex in its native state. In contrast, diiodosalicylate is a potent solubilizing agent used to break apart membranes and protein complexes to extract and analyze their individual components. There is no scenario where one would be a substitute for the other. An effective experimental design hinges on a clear understanding of the scientific question being asked and the subsequent selection of the appropriate chemical tool—one that either builds a covalent bridge or dismantles a non-covalent assembly.

Experimental Workflow Visualizations

BS3_Workflow cluster_workflow BS3 Cross-linking & Analysis Workflow A 1. Prepare Protein Sample (in Amine-Free Buffer, pH 7-8) B 2. Add Freshly Prepared BS3 A->B C 3. Incubate (30-60 min @ RT or 2h @ 4°C) B->C D 4. Quench Reaction (e.g., Tris Buffer) C->D E 5. Analyze by SDS-PAGE D->E F 6. Densitometry Analysis (Quantify Bands) E->F

Caption: Experimental workflow for protein cross-linking with BS3.

LIS_Workflow cluster_workflow LIS Protein Extraction & Analysis Workflow A 1. Prepare Membrane Fraction B 2. Resuspend in LIS Buffer A->B C 3. Incubate/Stir (15-30 min @ RT) B->C D 4. High-Speed Centrifugation (Pellet Insoluble Debris) C->D E 5. Collect Supernatant (Contains Solubilized Proteins) D->E F 6. Protein Assay (Quantify Yield) E->F

Caption: Experimental workflow for membrane protein extraction using LIS.

References

  • Gold Biotechnology. (2025, January 7). 5 Detergents for Cell Lysis/Protein Extraction: CHAPS, Chlorhexidine, Deoxycholic Acid & Digitonin [Video]. YouTube. [Link]

  • Fischer-Bovenkerk, C., & Gratzl, M. (1990). Identification and characterization of glycoproteins after extraction of bovine chromaffin-granule membranes with lithium di-iodosalicylate. Purification of glycoprotein II from the soluble fraction. Biochemical Journal, 269(3), 633–639. [Link]

  • Fischer-Bovenkerk, C., & Gratzl, M. (1990). Identification and characterization of glycoproteins after extraction of bovine chromaffin-granule membranes with lithium di-iodosalicylate. Purification of glycoprotein II from the soluble fraction. PMC. [Link]

  • Interchim. (2021, October 15). Lysis Buffers for Protein Extraction. Interchim – Blog. [Link]

  • Marchesi, V. T., & Andrews, E. P. (1971). Glycoproteins: isolation from cell membranes with lithium diiodosalicylate. Science, 174(4015), 1247–1248. [Link]

  • G-Biosciences. (2012, September 14). Techniques of Protein Extraction Through Cell Lysis. [Link]

  • Wikipedia. (2023). Chaotropic agent. In Wikipedia. [Link]

  • OiPub. (1971, December 17). Glycoproteins: Isolation from Cell Membranes with Lithium Diiodosalicylate. [Link]

  • Butters, T. D., & Hughes, R. C. (1975). Isolation of Plasma Membrane Glycoprotein From Bovine Thymocytes. Journal of Immunology, 115(5), 1357-1361. [Link]

  • Kluger, R., et al. (2000). Mechanism of site-directed protein cross-linking. protein-directed selectivity in reactions of hemoglobin with aryl trimesates. Journal of the American Chemical Society, 122(1), 18-24. [Link]

  • ResearchGate. (2014, May 14). What does chaotropic agent mean?[Link]

  • Taylor & Francis. (n.d.). Chaotropic agents – Knowledge and References. Retrieved from [Link]

  • The Bumbling Biochemist. (2021, November 18). Protein-protein crosslinking - an overview with emphasis on structural biology uses [Video]. YouTube. [Link]

  • MacCoss, M. J., et al. (2022). Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts. Nature Chemistry, 14(11), 1307-1316. [Link]

  • Hatefi, Y., & Hanstein, W. G. (1974). Solubilization of particulate proteins and nonelectrolytes by chaotropic agents. Methods in Enzymology, 31, 770-790. [Link]

  • JoVE. (2022, August 4). Chemical Cross-linking & Mass Spectrometry: Intact Protein Complexes l Protocol Preview [Video]. YouTube. [Link]

  • ResearchGate. (2015, July 9). Can anyone recommend a good protocol for cross-linking proteins?[Link]

  • Google Patents. (n.d.). EP2435464B1 - Cross-linking reagents for molecular interaction analysis.
  • Kalkhof, S., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Analytical Chemistry, 86(12), 5947-5955. [Link]

  • National Science Foundation. (n.d.). Spontaneous Orthogonal Protein Crosslinking via a Genetically Encoded 2-Carboxy-4-Aryl-1,2,3-Triazole. Retrieved from [Link]

  • ResearchGate. (2022, November 9). Insights on Chemical Crosslinking Strategies for Proteins. [Link]

  • ResearchGate. (n.d.). Densitometric scanning of chemical crosslinking and gel-shift analysis...[Link]

  • Gonzalez-Perez, M., et al. (2002). Reactivity of amino acids in nitrosation reactions and its relation to the alkylating potential of their products. Journal of Agricultural and Food Chemistry, 50(6), 1694-1700. [Link]

  • ETH Zurich Research Collection. (2023, July 3). Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles. [Link]

  • da Silva, J. G., et al. (2024). Reactivity of amino acids and short peptide sequences: identifying bioactive compounds via DFT calculations. Physical Chemistry Chemical Physics, 26(18), 13028-13037. [Link]

  • Chemsavers, Inc. (n.d.). Lithium 3,5-diiodosalicylate, 95%, 5g. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). 3,5-diiodosalicylic acid, lithium salt. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Independent Verification of 3,5-Diiodosalicylate Binding Sites

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Prediction—The Imperative for Rigorous Binding Site Verification 3,5-diiodosalicylate (DIS) is a small molecule of significant...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Prediction—The Imperative for Rigorous Binding Site Verification

3,5-diiodosalicylate (DIS) is a small molecule of significant interest, historically used as a chaotropic agent and more recently investigated for its potential to modulate protein function. The initial identification of a putative binding site—often through computational methods like molecular docking—is a critical first step in understanding its mechanism of action or in leveraging it for drug design.[1][2] However, computational predictions are models, not reality.[3] They represent a hypothesis that must be rigorously tested through empirical, orthogonal methods to be considered trustworthy.

The Validation Workflow: A Multi-Pronged Approach

Confidence in a binding site is not achieved through a single experiment. It is built by layering evidence from distinct biophysical and biochemical techniques. An effective workflow progresses from confirming a direct physical interaction to characterizing its energetics and kinetics, mapping the specific interface, and finally, confirming its biological consequence.

Validation_Workflow cluster_0 Initial Hypothesis cluster_1 Biophysical Characterization cluster_2 Structural & Interface Mapping cluster_3 Biological Confirmation Hypothesis Putative Binding Site (e.g., Computational Docking) ITC ITC (Thermodynamics & Stoichiometry) Hypothesis->ITC Does it bind? SPR SPR (Kinetics & Affinity) Hypothesis->SPR How fast? NMR NMR Spectroscopy (Binding Interface Mapping) ITC->NMR Where does it bind? SPR->NMR XRay X-Ray Crystallography (High-Resolution Structure) NMR->XRay What does it look like? Functional Functional Assay (Biological Activity) NMR->Functional XRay->Functional What does it do? Validated Validated Binding Site Functional->Validated Confirmed

Caption: A logical workflow for binding site validation.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Fingerprint

ITC stands as a cornerstone technique because it directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[6][7] This provides a complete thermodynamic profile of the binding event in a single, label-free, in-solution experiment.[8]

Core Principle: A solution of the ligand (DIS) is titrated in small, precise aliquots into a sample cell containing the target protein.[9] A highly sensitive calorimeter measures the minute temperature changes upon each injection, generating a binding isotherm that can be analyzed to determine the interaction's fundamental energetic drivers.[7]

Key Data Outputs:

  • Binding Affinity (K_D): The dissociation constant, a measure of binding strength.

  • Stoichiometry (n): The molar ratio of the ligand-to-protein interaction (e.g., 1:1, 2:1), which is critical for confirming the number of binding sites.

  • Enthalpy (ΔH): The change in heat upon binding, indicating the energy of bond formation and breakage (e.g., hydrogen bonds).[10]

  • Entropy (ΔS): The change in the system's disorder, often related to hydrophobic interactions and conformational changes.[10]

The causality here is powerful: by dissecting the Gibbs free energy (ΔG) into its enthalpic and entropic components, you can infer the nature of the forces driving the interaction, providing a much deeper understanding than affinity alone.[7]

ITC_Principle cluster_0 ITC Instrument cluster_1 Data Output Syringe {Syringe | Ligand (DIS)} SampleCell Sample Cell Target Protein Syringe->SampleCell:f0 Titration Detector Heat Detector SampleCell->Detector Heat Change (ΔH) RefCell {Reference Cell | Buffer} RefCell->Detector Reference Signal Isotherm Binding Isotherm Plot Detector->Isotherm Generates

Caption: Principle of Isothermal Titration Calorimetry (ITC).

Experimental Protocol: ITC Analysis of DIS Binding
  • Sample Preparation (Self-Validation Step):

    • Dialyze both the target protein and DIS extensively against the identical buffer. This is critical to minimize heats of dilution, which can mask the true binding signal.[9][10] A mismatch in buffer pH or components is a common source of artifacts.[10]

    • Degas all solutions thoroughly to prevent air bubbles from causing noise in the baseline.[10]

    • Accurately determine the concentrations of both protein and ligand. Errors in concentration directly impact the calculated stoichiometry and affinity.[10]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution (typically 10-50 µM) into the sample cell.[9]

    • Load the DIS solution (typically 10-fold higher concentration than the protein) into the injection syringe.[9]

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to assess the initial heat signal, then discard this data point during analysis.

    • Execute a series of 15-25 injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Control Experiment:

    • Titrate DIS into the buffer alone (without protein). The resulting heat signals represent the heat of dilution for the ligand. This data is subtracted from the primary experiment's data to isolate the heat of binding.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract K_D, n, and ΔH.

Surface Plasmon Resonance (SPR): Unveiling the Kinetic Story

While ITC provides the thermodynamic endpoint, SPR reveals the dynamic story of the interaction in real-time.[11][12] It is exceptionally powerful for determining not just if a molecule binds, but how fast it binds and how long it stays bound.

Core Principle: SPR is a label-free optical technique.[13] One binding partner (the "ligand," typically the protein in small molecule studies) is immobilized on a sensor chip surface.[12] The other partner (the "analyte," DIS) is flowed across this surface. Binding of the analyte to the immobilized ligand causes a change in mass at the surface, which alters the refractive index. This change is detected in real-time as a shift in the SPR angle, measured in Resonance Units (RU).[12]

Key Data Outputs:

  • Association Rate Constant (k_on or k_a): The rate at which the protein-DIS complex forms.

  • Dissociation Rate Constant (k_off or k_d): The rate at which the complex breaks apart. A slow k_off is often a desirable trait in drug development, indicating a long residence time.

  • Binding Affinity (K_D): Calculated from the ratio of the rate constants (K_D = k_off / k_on).

The causality here is kinetic. Two compounds can have the same K_D but vastly different kinetic profiles. A compound with a fast 'on' and fast 'off' rate behaves very differently biologically than one with a slow 'on' and slow 'off' rate. SPR is one of the few techniques that can dissect this.

SPR_Workflow cluster_0 SPR Sensor Chip cluster_1 Analyte Flow Immobilization 1. Protein Immobilization on Sensor Surface Association 2. Association (DIS flows over surface) Immobilization->Association Analyte Injection Dissociation 3. Dissociation (Buffer flows over surface) Association->Dissociation Buffer Injection Sensorgram Sensorgram (RU vs. Time) Dissociation->Sensorgram Data Output

Caption: The experimental workflow of Surface Plasmon Resonance (SPR).

Experimental Protocol: SPR Kinetic Analysis of DIS Binding
  • Surface Preparation:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the surface using standard chemistries (e.g., EDC/NHS).

    • Immobilize the target protein to the surface. A prerequisite is that the immobilized protein remains active and stable.[14]

    • Deactivate any remaining active esters to prevent non-specific binding.

  • Assay Development:

    • Prepare a dilution series of DIS in the running buffer. The buffer should be identical to the one used for protein immobilization to minimize bulk refractive index shifts.

    • Perform a kinetic titration, injecting each concentration of DIS over the sensor surface for a set amount of time (association phase), followed by a flow of running buffer (dissociation phase).

  • Data Collection:

    • Record the sensorgram (RU vs. time) for each concentration. Include several injections of buffer alone ("zero concentration") for double referencing, which corrects for baseline drift and bulk effects.

  • Surface Regeneration (if necessary):

    • After each cycle, inject a regeneration solution (e.g., a pulse of low pH or high salt) to strip the bound DIS from the protein, preparing the surface for the next injection. This step requires careful optimization to ensure it doesn't denature the immobilized protein.

  • Data Analysis:

    • Process the raw data by subtracting the reference channel signal and the buffer blank injections.

    • Globally fit the association and dissociation curves from all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.

Advanced Verification: High-Resolution and Functional Insights

Once a direct, physical interaction has been confirmed and characterized by ITC and SPR, the next step is to pinpoint the exact binding location and confirm its biological relevance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a uniquely powerful technique for mapping the binding interface at atomic resolution, directly in solution.[15][16] The most common approach for this is Chemical Shift Perturbation (CSP) mapping using a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[17]

  • Principle: An HSQC spectrum acts as a "fingerprint" of the protein, where each peak corresponds to a specific backbone amide proton and nitrogen pair.[18] When DIS binds, the chemical environment of the amino acid residues at the binding interface is altered. This causes their corresponding peaks in the HSQC spectrum to shift or disappear.[19]

  • Protocol: A series of ¹H-¹⁵N HSQC spectra are recorded on an ¹⁵N-labeled protein sample while titrating in increasing concentrations of unlabeled DIS.

  • Data Analysis: By tracking the movement (perturbation) of specific peaks, one can identify exactly which residues are affected by binding.[18] These residues can then be mapped onto the 3D structure of the protein to visualize the binding site.

X-Ray Crystallography

X-ray crystallography provides the ultimate proof of a binding site by delivering a high-resolution, three-dimensional snapshot of the small molecule bound within its protein pocket.[20][21]

  • Principle: The technique requires co-crystallizing the protein with the ligand (DIS). This crystal is then exposed to a high-intensity X-ray beam. The way the crystal diffracts the X-rays allows for the calculation of an electron density map, which is then interpreted to build an atomic model of the complex.[22]

  • Data Output: An unambiguous, atomic-level model showing the precise orientation ("pose") of DIS in the binding site and the specific hydrogen bonds, hydrophobic interactions, and other contacts it makes with the protein.[23]

Biochemical and Functional Assays

The final and most crucial validation step is to demonstrate that the binding of DIS at the identified site leads to a measurable change in the protein's biological function.

  • Principle: These assays are highly specific to the target protein. If the target is an enzyme, one would perform an enzyme activity assay in the presence and absence of DIS. If the target is a receptor, one might measure downstream signaling events.[24]

  • Data Output: A dose-response curve from which an IC₅₀ (for inhibitors) or EC₅₀ (for activators) can be calculated.

  • Trustworthiness: This experiment provides the definitive link between the biophysical binding event and a tangible biological outcome, confirming that the site is not just a non-specific "sticky" patch but a functionally relevant one.

Comparative Summary of Verification Techniques

The choice of technique depends on the specific question being asked, the available resources, and the stage of the investigation.

Parameter Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) NMR Spectroscopy (HSQC) X-Ray Crystallography Functional Assays
Primary Output K_D, ΔH, ΔS, Stoichiometry (n)[8]k_on, k_off, K_D[14]Binding site mapping, K_D[17]High-resolution 3D structure[20]IC₅₀ / EC₅₀, Mechanism of Action[24]
Core Strength Complete thermodynamic profileReal-time kinetics & residence timeAtomic-resolution mapping in solutionUnambiguous binding pose visualizationConfirms biological relevance
Resolution Global (no structural info)Global (no structural info)Atomic (residue-level)Atomic (coordinate-level)Functional (pathway-level)
Labeling Required NoNo (analyte)¹⁵N isotope labeling of proteinNoVaries (e.g., fluorescent substrate)
Sample Consumption Moderate to HighLow to ModerateHighModerate (but requires crystals)Low
Key Limitation Lower throughput; requires high sample purityImmobilization may affect protein activityRequires soluble, stable protein <40kDaCrystallization is a major bottleneckTarget-specific; indirect binding proof
Best For... Rigorous thermodynamic validation and stoichiometry determination.Ranking compounds by kinetics; studying residence time.Mapping the binding interface without a crystal structure.Definitive structural confirmation of the binding mode.Confirming the biological consequence of binding.

Conclusion

The independent verification of a binding site for a molecule like 3,5-diiodosalicylate is a process of methodical, evidence-based inquiry. It begins with confirming a direct physical interaction and its thermodynamic drivers using Isothermal Titration Calorimetry . It is complemented by understanding the kinetic behavior—the on- and off-rates—of this interaction through Surface Plasmon Resonance . The precise location of this binding is then mapped at the residue level using NMR Spectroscopy , and ideally, visualized in atomic detail via X-Ray Crystallography . Finally, the biological significance of this interaction is confirmed with Functional Assays .

No single technique is infallible, and each is susceptible to artifacts.[4][5] By employing an orthogonal and multi-faceted approach, researchers can build a robust, self-validating case, transforming a hypothetical binding site into a scientifically verified and functionally relevant target for future research and drug development.

References

  • Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Kellenberger, E., & Muller-Fahrnow, A. (2019). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Journal of Cellular Biochemistry. [Link]

  • MOSBRI. (n.d.). ITC: Isothermal Titration Calorimetry. MOSBRI.eu. [Link]

  • Le, A. V., Varkey, J., & Gubensäk, N. (2016). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology. [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Cytiva. [Link]

  • Tang, C., & Schaller, M. D. (2008). Protein-protein interaction analysis by nuclear magnetic resonance spectroscopy. Methods in Molecular Biology. [Link]

  • Skinner, S. P., & Ciulli, A. (2013). Binding site identification and structure determination of protein-ligand complexes by NMR. Methods in Molecular Biology. [Link]

  • Poli, G., Guidi, F., & Seeber, M. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Journal of Molecular Graphics and Modelling. [Link]

  • Tladi, M., & Shai, L. J. (2022). Calorimetry to Quantify Protein-Ligand Binding. IntechOpen. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • ResearchGate. (n.d.). Mapping of binding sites by NMR. ResearchGate. [Link]

  • Kellenberger, E., & Muller-Fahrnow, A. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions. [Link]

  • Day, P. J., & Lad, L. (2007). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. [Link]

  • Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. Creative Biostructure. [Link]

  • Zuiderweg, E. R. P. (2002). Mapping Protein−Protein Interactions in Solution by NMR Spectroscopy. Biochemistry. [Link]

  • Kumar, A., & Poluri, K. M. (2022). Elucidating Protein-Ligand Interactions Using High Throughput Biophysical Techniques. ResearchGate. [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • Wang, S., & Li, D. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. [Link]

  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

  • Gauto, D., & Kurita, M. (2017). Mass spectrometric analysis of protein–ligand interactions. Journal of Analytical Science and Technology. [Link]

  • Mukherjee, S. (2017). Modern Biophysical Approaches to Study Protein–Ligand Interactions. ResearchGate. [Link]

  • Cooper, D. R., Porebski, P. J., & Chruszcz, M. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • IntechOpen. (2024). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. IntechOpen. [Link]

  • Mercodia. (n.d.). Ligand Binding Assays. Mercodia. [Link]

  • Hewitt, W. M. (2017). How can I validate a docking protocol? ResearchGate. [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Wikipedia. [Link]

  • BioNome. (2026). Validating Docking Results with Molecular Dynamics Simulation in India. BioNome. [Link]

  • Owen, R. L., & Sherrell, D. A. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences. [Link]

  • Fluidic Analytics. (n.d.). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Analytics. [Link]

  • BioDuro. (n.d.). Ligand Binding Assays. BioDuro. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Sygnature Discovery. (n.d.). X-Ray Crystallography. Sygnature Discovery. [Link]

Sources

Safety & Regulatory Compliance

Safety

Potassium 3,5-Diiodosalicylate proper disposal procedures

Operational Guide: Proper Handling and Disposal of Potassium 3,5-Diiodosalicylate For researchers, scientists, and drug development professionals, laboratory safety extends far beyond the bench—it requires a rigorous, co...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of Potassium 3,5-Diiodosalicylate

For researchers, scientists, and drug development professionals, laboratory safety extends far beyond the bench—it requires a rigorous, compliant approach to chemical lifecycle management. Potassium 3,5-Diiodosalicylate is a highly specialized iodinated organic salt often utilized in pharmaceutical synthesis and biochemical assays. Due to its specific molecular architecture, its disposal requires strict adherence to environmental regulations regarding halogenated compounds.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of Potassium 3,5-Diiodosalicylate, ensuring both personnel safety and institutional compliance.

Chemical Profile & Hazard Causality

Before executing any disposal protocol, it is critical to understand the intrinsic properties of the material. The hazards associated with Potassium 3,5-Diiodosalicylate dictate the physical handling requirements, while its elemental composition dictates its downstream environmental routing.

Table 1: Quantitative Data and Operational Impact

ParameterQuantitative / Categorical ValueOperational Causality & Impact
CAS Number 1015937-56-0 / 17274-17-8Essential for accurate institutional waste manifesting and SDS cross-referencing[1].
Molecular Weight 428.01 g/mol The high mass fraction of iodine dictates strict routing to halogenated waste streams.
Hazard Classes Acute Tox 4, Skin/Eye Irrit 2, STOT SE 3Mandates handling in a fume hood with nitrile gloves and safety goggles to prevent exposure[1].
Waste Classification Halogenated Organic WasteRequires EPA-compliant incineration equipped with advanced acid gas scrubbers[2].

The Logic of Halogenated Waste Segregation

The most critical logistical failure in laboratories handling iodinated organics is the accidental mixing of halogenated and non-halogenated waste streams.

Potassium 3,5-Diiodosalicylate contains two iodine atoms covalently bound to an aromatic salicylate ring. When this compound is subjected to thermal destruction (incineration), the halogens are released and form highly corrosive hydrogen halide gases, such as hydrogen iodide (HI)[2]. To prevent environmental contamination and damage to the incinerator kilns, the U.S. Environmental Protection Agency (EPA) mandates that these wastes be processed in specialized facilities equipped with wet scrubbers and air pollution control devices (APCDs)[2].

The Causality of Segregation: Mixing even a small amount of Potassium 3,5-Diiodosalicylate into a non-halogenated organic waste carboy forces the entire mixed volume to be reclassified as halogenated waste. Because halogenated disposal requires extra treatment steps, this simple error exponentially increases institutional disposal costs[3].

Waste Classification and Routing Workflow

DisposalWorkflow A Potassium 3,5-Diiodosalicylate Waste Generation B Identify Waste State A->B C1 Solid Powder B->C1 C2 Liquid Solution B->C2 C3 Contaminated PPE B->C3 D1 Double-bag in Sealable Plastic C1->D1 D2 Route to HALOGENATED Organic Waste Stream C2->D2 Segregate from non-halogenated D3 Puncture-Resistant Solid Waste Bin C3->D3 E EPA-Compliant Incineration (Halogen Destruction & Scrubbing) D1->E D2->E D3->E

Workflow for the classification and routing of Potassium 3,5-Diiodosalicylate waste streams.

Standard Operating Procedures (SOPs) for Disposal

Every protocol described below is designed as a self-validating system, ensuring that personnel can independently verify the safety and compliance of their actions before proceeding to the next step.

Protocol 1: Liquid Waste Segregation and Disposal

Context: Potassium 3,5-Diiodosalicylate is frequently dissolved in polar solvents or aqueous buffers during experimental assays.

  • Characterize the Matrix: Identify all solvents present in the mixture.

  • Route to Halogenated Stream: Pour the solution exclusively into a designated "Halogenated Organic Waste" carboy.

    • Causality: As established, the iodine content requires specialized thermal destruction[2]. Dilution in a non-halogenated solvent does not negate the halogen classification[3].

  • Concentration Logging: Record the estimated concentration of the iodinated salt and the exact solvent ratios on the waste manifest (e.g., "Potassium 3,5-Diiodosalicylate 5%, Methanol 95%").

  • System Validation: Before sealing the carboy, verify that the waste container label explicitly lists the iodinated compound. Check the log to ensure no incompatible chemicals (e.g., strong oxidizers) have been added to the same container[3].

Protocol 2: Solid Powder Disposal

Context: Disposal of expired, contaminated, or unused raw chemical powder.

  • Primary Containment: Transfer the solid Potassium 3,5-Diiodosalicylate into a sealable, chemically compatible primary container (e.g., a high-density polyethylene bottle).

  • Secondary Containment: Place the primary container into a puncture-resistant secondary bag or bin.

    • Causality: As a fine crystalline powder, it poses a specific target organ toxicity (STOT SE 3) inhalation hazard[1]. Secondary containment prevents aerosolization during transit to the central waste facility.

  • System Validation: Invert the sealed primary container gently over a clean surface. If no powder escapes, the seal is verified. Affix a "Toxic Solid - Halogenated Organic" label before transit.

Protocol 3: Spill Response and Decontamination

Context: Accidental release of the solid powder onto the laboratory bench or floor.

  • Aerosol Prevention: Do NOT dry-sweep the powder.

    • Causality: Using a brush or broom will aerosolize the irritant particles, significantly increasing the risk of inhalation and ocular exposure[1].

  • Wetting: Lightly dampen the spill area with a compatible solvent (e.g., water or dilute ethanol) to bind the particulates into a slurry.

  • Absorption: Wipe up the dampened material using absorbent laboratory spill pads.

  • Segregation: Place all contaminated pads, along with the nitrile gloves used during cleanup, into a solid hazardous waste bin.

  • System Validation: Inspect the spill area under bright, direct light to ensure no crystalline residue remains. Perform a secondary wipe with a clean, wet paper towel; the towel must come away completely clean to validate successful decontamination.

References

  • Hazardous Waste Guide - UTIA Safety Office Source: University of Tennessee Institute of Agriculture (UTIA) URL: [Link]

  • Technical Resource Document: Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1 Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Personal protective equipment for handling Potassium 3,5-Diiodosalicylate

Comprehensive Safety and Operational Guide: Handling Potassium 3,5-Diiodosalicylate Potassium 3,5-Diiodosalicylate (CAS 17274-17-8 / 1015937-56-0) is an iodinated aromatic salt widely utilized in biochemical assays, drug...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Potassium 3,5-Diiodosalicylate

Potassium 3,5-Diiodosalicylate (CAS 17274-17-8 / 1015937-56-0) is an iodinated aromatic salt widely utilized in biochemical assays, drug development, and as a specialized biological reagent. While highly valuable in life science research, its physical state as a fine powder and its chemical properties necessitate rigorous personal protective equipment (PPE) and handling protocols to mitigate risks of respiratory irritation, ocular damage, and systemic toxicity[1].

As a Senior Application Scientist, I have designed this guide to move beyond generic safety data, providing you with the mechanistic causality behind each safety requirement and self-validating operational workflows to ensure absolute laboratory safety.

Hazard Profile and Causality

Understanding the specific GHS classifications for the 3,5-diiodosalicylate moiety is critical for implementing effective safety protocols. The hazards associated with the potassium salt mirror those of its well-documented parent acid and lithium salt analogues[2][3].

Table 1: GHS Hazard Classification and Causality for Potassium 3,5-Diiodosalicylate

Hazard ClassCategoryH-StatementMechanistic Causality & Operational Implication
Acute Oral Toxicity Category 4H302: Harmful if swallowedSystemic absorption of salicylates can uncouple oxidative phosphorylation and disrupt metabolic pathways. Requires strict prohibition of eating/drinking in the lab and thorough handwashing[3][4].
Skin Corrosion/Irritation Category 2H315: Causes skin irritationThe compound interacts with epidermal proteins, leading to localized inflammation and contact dermatitis. Necessitates impervious dermal barriers[1][2].
Serious Eye Damage/Irritation Category 2/2AH319: Causes serious eye irritationParticulate matter can cause severe corneal abrasion and chemical burns upon contact with ocular moisture. Mandates tight-fitting ocular protection[1][2].
STOT - Single Exposure Category 3H335: May cause respiratory irritationThe fine powder easily aerosolizes. Inhalation leads to mucosal irritation in the respiratory tract. Requires engineered ventilation and particulate filtration[1][2].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the specific physicochemical properties of Potassium 3,5-Diiodosalicylate.

  • Ocular Protection: Wear tight-fitting chemical safety goggles with side shields compliant with OSHA 29 CFR 1910.133 or European Standard EN 166[5]. Causality: Standard safety glasses leave structural gaps where aerosolized iodinated dust can enter and react with the tear film, causing severe irritation.

  • Dermal/Hand Protection: Utilize impervious nitrile or neoprene gloves tested according to EN 374[6]. Causality: These materials provide a robust chemical barrier against organic salts. Gloves must be visually inspected for micro-tears prior to use, as the compound can cause localized dermatitis upon prolonged contact[6].

  • Respiratory Protection: In scenarios where local exhaust ventilation is insufficient or during bulk transfer, use a NIOSH-approved N95/N100 respirator or an EN 143 compliant particulate filter device (Type P2 or P3)[2][5]. Causality: The primary exposure vector is the inhalation of fine particulates (H335); mechanical filtration physically prevents mucosal deposition[2][5].

  • Body Protection: A fully buttoned, fluid-resistant laboratory coat and closed-toe shoes are mandatory to prevent accumulation of dust on personal clothing[1].

Operational Workflow: Safe Handling and Weighing

The following step-by-step methodology ensures minimal dust generation and protects the operator during routine laboratory handling.

Step-by-Step Weighing Protocol:

  • Preparation: Verify that the chemical fume hood has a face velocity of at least 0.5 m/s. Clear the workspace of incompatible materials (such as strong oxidizing agents and strong bases)[4][5].

  • Gowning: Don all required PPE (gloves, goggles, lab coat, and respirator if required) before opening the primary container[1].

  • Static Mitigation: Use an anti-static weighing boat and a grounded micro-spatula. Causality: This prevents the fine powder from aerosolizing due to electrostatic repulsion.

  • Transfer: Carefully transfer the Potassium 3,5-Diiodosalicylate powder. Avoid dropping the powder from a height to minimize dust plumes[1][4].

  • Sealing: Immediately seal the primary container and the weighing vessel before removing them from the fume hood[2].

  • Decontamination (Self-Validation): Wipe down the balance and surrounding surfaces with a damp paper towel to capture any stray particulates. Dispose of the towel as hazardous solid waste[4].

HandlingWorkflow A Verify Fume Hood Airflow B Don PPE (Gloves, Goggles, Coat) A->B C Use Anti-Static Weighing Tools B->C D Transfer Powder (Minimize Height) C->D E Seal Containers Inside Hood D->E F Damp Wipe Surfaces E->F

Step-by-step operational workflow for the safe handling and weighing of Potassium 3,5-Diiodosalicylate.

Emergency Response and Spill Containment

Spills of Potassium 3,5-Diiodosalicylate require immediate action to prevent airborne dispersion. Sweeping or using compressed air is strictly prohibited as it exacerbates the inhalation hazard[7].

Step-by-Step Spill Protocol:

  • Evacuation & Assessment: Evacuate non-essential personnel from the immediate area. Assess the spill size and ensure local exhaust systems are running at maximum capacity[6].

  • Containment: For dry powder spills, gently cover the spill with a plastic sheet or tarp. Causality: This minimizes dust spreading and keeps the powder dry, preventing further aerosolization[4].

  • Collection: Use a damp absorbent pad or a specialized HEPA-filtered vacuum to mechanically collect the material[4][7]. Do not dry sweep.

  • Surface Cleaning: Wash the affected area thoroughly with soap and water, ensuring all residual chemical is removed[1].

  • Validation: Visually inspect the area under bright light to ensure no crystalline residue remains.

SpillResponse Spill Powder Spill Detected Assess Assess Spill Volume & Don PPE Spill->Assess Cover Cover with Plastic Sheet (Prevent Aerosolization) Assess->Cover Collect Mechanically Collect (Damp Wipe / HEPA Vac) Cover->Collect Decon Wash Area with Soap and Water Collect->Decon Dispose Route to Hazardous Waste Stream Decon->Dispose

Decision tree and operational protocol for containing and cleaning powder spills.

Disposal and Environmental Logistics

Potassium 3,5-Diiodosalicylate must not be released into the environment or flushed down municipal drains due to its biological activity[2][6].

  • Solid Waste: All contaminated consumables (weighing boats, gloves, damp towels from spill cleanup) must be placed in a sealed, clearly labeled hazardous waste container[1].

  • Liquid Waste: Aqueous solutions containing the compound should be collected in designated non-halogenated organic waste carboys (or halogenated, depending on the co-solvents used) and disposed of via a licensed industrial combustion plant or waste disposal facility[1][2].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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